Cyanine3B azide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H38N6O5S |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
24-[2-(3-azidopropylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate |
InChI |
InChI=1S/C34H38N6O5S/c1-33(2)24-16-20(17-30(41)36-12-5-13-37-38-35)6-8-26(24)39-14-10-28-22(31(33)39)19-23-29(45-28)11-15-40-27-9-7-21(46(42,43)44)18-25(27)34(3,4)32(23)40/h6-9,16,18-19,28-29H,5,10-15,17H2,1-4H3,(H-,36,41,42,43,44) |
Clave InChI |
YINKRHNOJYWQTL-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cyanine3B Azide: A Technical Guide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3B (Cy3B) azide (B81097) is a bright and photostable fluorescent probe designed for the specific labeling of biomolecules through "click chemistry." As a member of the cyanine (B1664457) dye family, Cy3B offers exceptional fluorescence quantum yield and photostability, making it a superior alternative to other fluorophores in the same spectral range.[1][2][3][4] The incorporation of an azide moiety allows for its covalent attachment to alkyne-modified proteins, nucleic acids, and other molecules via the highly efficient and bioorthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This technical guide provides an in-depth overview of Cyanine3B azide, including its physicochemical properties, detailed experimental protocols for its use in bio-conjugation, and a relevant application in the study of protein glycosylation.
Core Properties of this compound
This compound is valued for its robust spectral characteristics and its utility in bioorthogonal chemistry. The dye's rigid structure contributes to its high fluorescence quantum yield and resistance to photobleaching.[1][2][3] It is available in both sulfonated (water-soluble) and non-sulfonated forms, offering flexibility for various experimental conditions.[1][2]
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound, providing a convenient reference for experimental design.
| Property | Value | Reference |
| Excitation Maximum (λex) | 559 nm | [1] |
| Emission Maximum (λem) | 571 nm | [1] |
| Molar Extinction Coefficient (ε) | 121,000 L·mol-1·cm-1 | [1] |
| Fluorescence Quantum Yield (Φ) | 0.68 | [1] |
| CF260 | 0.044 | [1] |
| CF280 | 0.077 | [1] |
| Storage Conditions | -20°C in the dark, desiccated | [1][4] |
Mechanism of Action: Click Chemistry
This compound is primarily utilized in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[5] The azide group on the dye reacts with a terminal alkyne on a target biomolecule to form a stable triazole linkage. This reaction can be performed under two main modalities:
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[6] A stabilizing ligand, such as THPTA, is often included to enhance reaction kinetics and protect the biomolecule from damage by reactive oxygen species.[7]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) on the target molecule. The ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[8][9]
Chemical Reaction Diagram
Experimental Protocols
The following are detailed methodologies for labeling alkyne-modified proteins with this compound using CuAAC, followed by purification of the fluorescently labeled conjugate.
Protocol 1: Copper-Catalyzed Labeling of Alkyne-Modified Proteins
This protocol is adapted for the conjugation of an alkyne-modified protein with this compound.[7]
Materials:
-
Alkyne-modified protein in an azide-free buffer (e.g., PBS)
-
This compound
-
1.5x Protein Labeling Buffer (containing CuSO4, THPTA ligand, and aminoguanidine)
-
Ascorbic acid
-
DMSO (for non-sulfonated this compound)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or deionized water (for sulfonated versions).
-
Freshly prepare a 50 mM stock solution of ascorbic acid in deionized water. This solution is prone to oxidation and should be used within the same day.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.
-
Add the this compound stock solution to the protein mixture. A 3-fold molar excess of the dye over the protein is recommended as a starting point, but this may need to be optimized.
-
Gently vortex the mixture.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 2.5-5 mM.
-
It is recommended to degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protocol 2: Purification of Labeled Protein
Purification is essential to remove unreacted dye and other reagents. Gel filtration is a common and effective method.
Materials:
-
Gel filtration column (e.g., PD-10 desalting column)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge (if using spin columns)
Procedure:
-
Column Equilibration:
-
Equilibrate the gel filtration column with PBS according to the manufacturer's instructions. This typically involves washing the column with several column volumes of buffer.
-
-
Sample Loading:
-
Carefully load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
-
Elution:
-
Elute the labeled protein with PBS. The fluorescently labeled protein will typically elute first, as it is larger than the unreacted dye and other small molecules.
-
Collect the colored fractions containing the purified conjugate.
-
-
Concentration and Storage:
-
If necessary, concentrate the purified protein using a centrifugal filter device.
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
Application: Visualization of Protein Glycosylation
A powerful application of this compound is in the visualization of post-translationally modified proteins, such as glycoproteins.[10] This is often achieved through metabolic labeling, where cells are cultured with an azido-sugar, which is incorporated into newly synthesized glycans.[11][12] The azide-modified glycoproteins can then be fluorescently tagged with an alkyne-dye, or in this case, the alkyne-modified glycoproteins can be tagged with this compound.
Experimental Workflow: Metabolic Labeling and Detection
Signaling Pathway Context: Glycosylation in Cellular Processes
Protein glycosylation is a critical post-translational modification that modulates a vast array of cellular signaling pathways, including cell adhesion, receptor activation, and protein trafficking. For instance, aberrant glycosylation is a hallmark of many diseases, including cancer, where it can alter the function of cell surface receptors like EGFR and integrins, thereby impacting downstream signaling cascades that control cell proliferation and migration.
By using the metabolic labeling workflow described above, researchers can specifically tag and visualize glycosylated proteins involved in these pathways. This allows for the investigation of how changes in glycosylation patterns, under different physiological or pathological conditions, affect protein localization, interaction partners, and ultimately, the signaling output.
Conclusion
This compound is a high-performance fluorescent probe that, when combined with the specificity and efficiency of click chemistry, provides a powerful tool for the precise labeling of biomolecules. Its superior photophysical properties ensure sensitive and robust detection in a variety of applications, from in vitro conjugation to the visualization of complex cellular processes like protein glycosylation. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental designs, enabling deeper insights into the intricate molecular mechanisms of biological systems.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. jcmarot.com [jcmarot.com]
- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Properties and Applications of Cyanine3B Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Cyanine3B azide (B81097), a high-performance fluorescent probe. It details the experimental protocols for characterizing its fluorescence and for its application in advanced bioconjugation techniques. This guide is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize Cyanine3B azide in their research endeavors.
Core Spectral Properties of this compound
Cyanine3B (Cy3B) is a structurally rigid cyanine (B1664457) dye, a feature that contributes to its exceptional fluorescence quantum yield and photostability compared to its predecessor, Cy3.[1][2][3] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific conjugation method.[1]
Quantitative Spectral Data
The key spectral and photophysical properties of this compound are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | 559 nm | |
| Emission Maximum (λem) | 571 nm | |
| Molar Extinction Coefficient (ε) | 121,000 L·mol-1·cm-1 | |
| Fluorescence Quantum Yield (ΦF) | 0.68 | |
| Correction Factor at 260 nm (CF260) | 0.044 | |
| Correction Factor at 280 nm (CF280) | 0.077 | [4] |
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound.
Determination of Spectral Properties
Accurate characterization of the spectral properties of this compound is fundamental for its effective use.
This protocol outlines the procedure for determining the fluorescence excitation and emission maxima.
Materials:
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO))
-
This compound stock solution
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.[5]
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to a wavelength within the predicted absorption range (e.g., 550 nm).
-
Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).[6]
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[6]
-
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
Materials:
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent
-
This compound
-
Analytical balance
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Prepare a Dilution Series: Prepare a series of dilutions of the stock solution.
-
Measure Absorbance: Measure the absorbance of each dilution at the determined excitation maximum (λex).
-
Plot Data: Plot the absorbance values against the corresponding concentrations.
-
Calculate ε: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[4][7]
The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent
-
This compound solution
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[8]
-
Measure Absorbance: Measure the absorbance of all solutions at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the this compound (ΦF,X) can be calculated using the following equation: ΦF,X = ΦF,ST * (GradX / GradST) * (ηX2 / ηST2) where ΦF,ST is the quantum yield of the standard, GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively, and η is the refractive index of the solvent.[8]
Bioconjugation via Click Chemistry
This compound is primarily used for covalent labeling of alkyne-containing biomolecules through click chemistry. Two main types of click chemistry are employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to ligate azides and terminal alkynes.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))
-
Buffer (e.g., PBS)
-
DMSO
Procedure for Labeling Proteins:
-
Prepare Reagents:
-
Dissolve the alkyne-modified protein in an appropriate buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of CuSO4, the copper ligand, and sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess reagents using appropriate methods such as size exclusion chromatography or dialysis.
SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) for reaction with an azide. This method is ideal for live-cell imaging and in vivo applications due to the absence of a toxic copper catalyst.[11][12]
Materials:
-
Azide-modified biomolecule (metabolically incorporated into cells or on a purified molecule)
-
Cyclooctyne-functionalized Cyanine3B (e.g., DBCO-Cy3B)
-
Cell culture medium or appropriate buffer
Procedure for Live-Cell Labeling:
-
Metabolic Labeling (if applicable): Incubate cells with an azide-containing metabolic precursor (e.g., an azido (B1232118) sugar) to incorporate azide groups into cellular biomolecules.
-
Labeling Reaction:
-
Prepare a solution of the cyclooctyne-Cy3B conjugate in cell culture medium or buffer.
-
Add the labeling solution to the cells.
-
-
Incubation: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Wash the cells with fresh medium or buffer to remove any unreacted probe.
-
Imaging: The labeled cells can then be visualized using fluorescence microscopy.
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and reaction pathways involving this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy3B azide | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 5. edinst.com [edinst.com]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Photostability and Brightness of Cyanine3B Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3B (Cy3B) azide (B81097) is a fluorescent probe belonging to the cyanine (B1664457) dye family, engineered for superior performance in bio-imaging and labeling applications. It is a structurally rigid derivative of the widely used Cy3 dye, a modification that significantly enhances its key photophysical properties.[1][2][3][4] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry," a highly specific and efficient bioconjugation method.[5] This guide provides an in-depth analysis of the photostability and brightness of Cyanine3B azide, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in its effective application.
Core Photophysical Properties: Brightness
The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).[6][7] Cyanine3B was designed to overcome the limitations of its predecessor, Cy3, primarily its propensity for photo-induced isomerization, which leads to a lower quantum yield in aqueous environments.[1] By creating a rigid chemical structure, the non-radiative decay pathways of Cy3B are minimized, resulting in a significantly higher quantum yield and, consequently, greater brightness.[1][4]
The key photophysical parameters for Cyanine3B are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~559-560 nm | [8] |
| Emission Maximum (λem) | ~571 nm | [8] |
| Molar Extinction Coefficient (ε) | ~120,000-121,000 M-1cm-1 | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.68-0.85 | [1] |
| Fluorescence Lifetime (τ) | ~2.5-2.9 ns | [1] |
Photostability of this compound
Photostability refers to a fluorophore's resistance to irreversible photodegradation or "photobleaching" upon exposure to excitation light. High photostability is crucial for experiments requiring long or repeated imaging sessions, such as time-lapse microscopy and single-molecule tracking.
Cyanine3B is consistently reported by manufacturers and in scientific literature as having improved photostability compared to the parent Cy3 dye.[2][4][9][10] This enhancement is also attributed to its rigid structure, which hinders photochemical reactions from the excited state. However, it is important to note that photostability can be highly dependent on the experimental conditions, including the local chemical environment, excitation power, and the presence of oxidizing or reducing agents.[11] For instance, the presence of manganese ions (Mn2+) has been shown to increase the photobleaching of Cy3B. While generally considered more photostable than Cy3, at least one study has reported that under certain conditions, Cy3B may exhibit faster photobleaching. Therefore, for demanding applications, it is advisable to perform an in-house photostability comparison under the specific experimental conditions to be used.
Experimental Protocols
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes a general method for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein or oligonucleotide).
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Add the this compound stock solution. A 1.5 to 5-fold molar excess of the dye over the biomolecule is a good starting point.
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size exclusion chromatography or dialysis.
-
Workflow for CuAAC Labeling```dot
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. metabion.com [metabion.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Mechanism of Cyanine3B Azide in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical mechanisms and practical applications of Cyanine3B (Cy3B) azide (B81097), a high-performance fluorescent probe, in the realm of click chemistry. We will delve into the core principles of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, offering detailed experimental protocols and quantitative data to support your research and development endeavors.
Introduction to Cyanine3B Azide and Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, enabling the covalent ligation of two molecular components with high yields and minimal byproducts[1][2]. The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage.
Cyanine3B (Cy3B) is a bright and photostable yellow-emitting cyanine (B1664457) dye. Its rigid chemical structure minimizes photo-isomerization, leading to a significantly higher fluorescence quantum yield and enhanced photostability compared to its predecessor, Cy3[3][4][5]. The azide-functionalized version, Cy3B azide, serves as a powerful tool for fluorescently labeling alkyne-containing biomolecules such as proteins, nucleic acids, and glycans through click chemistry[3][6]. This specific and efficient labeling is invaluable for a wide range of applications, from in-vitro assays to live-cell imaging.
Cy3B azide can be utilized in the two primary forms of the azide-alkyne click reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole[7][8][9].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide[10][11]. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems[12].
Photophysical and Chemical Properties
The superior photophysical properties of Cy3B make it an excellent choice for fluorescence-based detection methods. A summary of its key quantitative characteristics is provided below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~559 nm | [13] |
| Emission Maximum (λem) | ~571 nm | [13] |
| Molar Extinction Coefficient (ε) | ~121,000 L·mol⁻¹·cm⁻¹ | [13] |
| Fluorescence Quantum Yield (Φ) | 0.68 | [13] |
| Recommended Laser Lines | 532 nm, 555 nm, or 568 nm | [14] |
| Solubility | Water, DMSO, DMF | [14] |
Reaction Mechanisms
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for efficient and regiospecific bioconjugation in controlled, in-vitro environments. The mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst[7][12][15].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living cells or whole organisms where copper toxicity is a concern, SPAAC provides an elegant solution. The reaction is driven by the release of ring strain from a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), upon undergoing a [3+2] cycloaddition with an azide. This reaction proceeds spontaneously without the need for a catalyst, forming a stable triazole conjugate[10][11][12].
Reaction Kinetics
The rate of click chemistry reactions is a critical parameter. While specific kinetic data for Cy3B azide is not extensively published, the table below provides representative second-order rate constants for SPAAC reactions with various commonly used cyclooctynes and benzyl (B1604629) azide, which serves as a good model for the azide component.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Bicyclononyne | BCN | 0.012 - 0.024 | [15] |
| Dibenzocyclooctyne | DIBO | ~0.3 | [2] |
| Dibenzoazacyclooctyne | DIBAC/DBCO | ~0.8 | [2] |
| Biarylazacyclooctynone | BARAC | ~9.0 | [2] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
Below are detailed protocols for typical labeling experiments using Cy3B azide.
Protocol 1: CuAAC Labeling of Alkyne-Modified Oligonucleotides
This protocol is adapted for labeling nanomole quantities of alkyne-modified oligonucleotides.
Materials:
-
Alkyne-modified oligonucleotide
-
Cy3B azide (10 mM stock in DMSO)
-
Click Chemistry Buffer (e.g., 1.5x containing Copper(II), triethylammonium (B8662869) acetate (B1210297) pH 7, and DMSO)
-
Ascorbic acid (50 mM stock in water, freshly prepared)
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve 4-20 nmol of the alkyne-modified oligonucleotide in the appropriate volume of water.
-
Buffer Addition: Add 0.67 volumes of the 1.5x Click Chemistry Buffer to the oligonucleotide solution and vortex to mix.
-
Azide Addition: Add a 1.5-fold molar excess of the 10 mM Cy3B azide stock solution relative to the amount of oligonucleotide. Vortex thoroughly.
-
Catalyst Activation: Add 0.02 volumes of the freshly prepared 50 mM ascorbic acid solution to reduce Cu(II) to the active Cu(I) state.
-
Degassing: Purge the tube with an inert gas for 15-30 seconds to remove oxygen, which can oxidize the Cu(I) catalyst. Close the tube tightly.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 8-16 hours, protected from light.
-
Purification: Purify the labeled oligonucleotide using standard methods such as ethanol/acetone precipitation or HPLC to remove unreacted dye and catalyst components[14][16].
Protocol 2: SPAAC Labeling of Azide-Modified Proteins in Live Cells
This protocol outlines the metabolic labeling of cellular proteins with an azide-containing amino acid analog followed by fluorescent tagging with a DBCO-functionalized Cy3B. For this example, we will consider Cy3B-DBCO reacting with an azide-modified protein.
Materials:
-
Mammalian cells in culture
-
Culture medium
-
Azide-containing metabolic label (e.g., N-azidoacetylmannosamine (Ac₄ManNAz) for glycans, or an amino acid analog like L-Azidohomoalanine (AHA))
-
Phosphate-buffered saline (PBS)
-
Cy3B-DBCO (or other DBCO-fluorophore) stock solution in DMSO
-
Optional: Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with the azide-containing metabolic label (e.g., 25-50 µM Ac₄ManNAz or 50 µM AHA) for 24-48 hours. This allows for the incorporation of the azide group into newly synthesized biomolecules[3].
-
Cell Preparation: Gently wash the cells twice with warm PBS to remove unincorporated azide label.
-
SPAAC Reaction: Prepare a solution of Cy3B-DBCO in pre-warmed complete culture medium at a final concentration of 10-50 µM. Add this solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal time may need to be determined empirically.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted Cy3B-DBCO probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain according to the manufacturer's protocol.
-
Imaging: Replace the PBS with a suitable imaging medium and visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for Cy3B (e.g., Ex: ~560 nm, Em: ~575 nm)[3].
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical bioconjugation experiment using Cy3B azide and click chemistry, from initial biomolecule modification to final analysis.
Conclusion
This compound is a versatile and high-performance fluorescent probe for the specific labeling of biomolecules via click chemistry. Its superior brightness and photostability, combined with the efficiency and bioorthogonality of both CuAAC and SPAAC reactions, provide researchers with a robust toolkit for a wide array of applications in chemical biology, drug discovery, and diagnostics. By understanding the underlying mechanisms and following optimized protocols, scientists can effectively harness the power of Cy3B azide to visualize and investigate complex biological systems with high precision and sensitivity.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cy3B-N Oligo Modifications from Gene Link [genelink.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. confluore.com [confluore.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Cyanine3B azide (B81097), a fluorescent probe renowned for its exceptional brightness and photostability.[1][2][3] Cyanine3B azide is a valuable tool for labeling biomolecules through click chemistry, enabling advanced applications in fluorescence imaging, genomics, and proteomics.[1][4] This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and key data associated with this compound and its related monomers.
Core Concepts: The Modular Approach to Cyanine (B1664457) Dye Synthesis
The synthesis of functionalized cyanine dyes like this compound typically employs a modular strategy.[5][6][7][8] This approach involves the initial synthesis of a core cyanine scaffold, which is later functionalized with a desired reactive group, such as an azide. This method is advantageous as it protects sensitive functional groups from the often harsh conditions required for the formation of the cyanine core.[5][7]
The general synthesis pathway involves a stepwise condensation reaction between two nucleophilic aza-heterocycles and a polymethine-chain precursor.[5][7] For asymmetric cyanine dyes, this involves the reaction of two different heterocyclic precursors. The introduction of the azide functionality is typically achieved in one of the final steps to avoid its degradation during the core scaffold assembly.[4][5][7]
Physicochemical and Spectroscopic Data
This compound exhibits superior photophysical properties compared to its predecessor, Cy3. Its conformationally locked structure prevents photo-isomerization, leading to a significant increase in fluorescence quantum yield and photostability.[1][3] Key quantitative data for Cyanine3B and related azide derivatives are summarized in the table below for easy comparison.
| Property | This compound | sulfo-Cyanine3 Azide | Cy3 Azide |
| CAS Number | 1914113-85-1[9][10] | 2055138-89-9 (sodium salt)[11] | 1782950-79-1[12] |
| Molecular Weight | Varies by counter-ion | 777.01 g/mol (as sodium salt) | 806.96 g/mol (protonated)[12] |
| Appearance | Red solid[12] | Dark red solid | Red solid[12] |
| Solubility | DMSO, DMF[10][12] | Water, DMSO, DMF[11][12] | Water, DMSO, DMF[12] |
| Excitation Max (λex) | ~559 nm[3] | ~555 nm | 553 nm[12] |
| Emission Max (λem) | ~570 nm[3] | ~570 nm | 569 nm[12] |
| Molar Extinction Coefficient (ε) | ~130,000 M⁻¹cm⁻¹[3] | ~150,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹[12] |
| Purity (typical) | >95% (HPLC)[12] | >95% (HPLC) | >95% (HPLC)[12] |
| Storage Conditions | -20°C, desiccated, in the dark[9][13] | -20°C, desiccated, in the dark[11] | -20°C, desiccated[12] |
Synthesis Pathway and Experimental Protocols
The following sections outline a representative synthesis of this compound, based on the modular approach.
Diagram: Synthesis of this compound Precursor
Caption: General synthetic route for an asymmetric Cyanine3B core structure.
Experimental Protocol: Synthesis of a Carboxy-Functionalized Cyanine3B Core
This protocol is a representative example for synthesizing a Cyanine3B core with a carboxylic acid handle for subsequent azide introduction.
-
Quaternization of the Indolenine Precursor:
-
Dissolve the starting indolenine derivative in a suitable solvent (e.g., sulfolane (B150427) or nitrobenzene).
-
Add an alkylating agent containing a protected carboxylic acid group (e.g., an ethyl ester of a bromoalkanoic acid).
-
Heat the mixture at high temperature (e.g., 110-140 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the quaternized indolenine salt by filtration and wash with the non-polar solvent.
-
-
Formation of the Hemicyanine Intermediate:
-
Dissolve the quaternized indolenine in a suitable solvent like acetic anhydride (B1165640).
-
Add a polymethine bridge precursor (e.g., N,N'-diphenylformamidine or malonaldehyde dianil hydrochloride).
-
Heat the reaction mixture (e.g., 100-120 °C) for a specified time.
-
Monitor the formation of the hemicyanine intermediate.
-
Precipitate the product and purify if necessary.
-
-
Formation of the Asymmetric Cyanine3B Dye:
-
Dissolve the hemicyanine intermediate and a second, different quaternized heterocyclic precursor in a solvent such as pyridine (B92270) or a mixture of acetic anhydride and acetic acid.
-
Heat the reaction mixture to facilitate the final condensation.
-
Monitor the formation of the asymmetric cyanine dye.
-
After the reaction is complete, precipitate the crude dye.
-
Purify the dye using column chromatography (e.g., on silica (B1680970) gel or alumina) with an appropriate eluent system, often containing a small amount of acid or base to improve separation.
-
-
Deprotection of the Carboxylic Acid:
-
If the carboxylic acid is protected (e.g., as an ester), perform a deprotection step (e.g., hydrolysis with aqueous acid or base).
-
Isolate and purify the final carboxy-functionalized Cyanine3B core.
-
Diagram: Introduction of the Azide Moiety
Caption: Amide coupling strategy for introducing an azide group.
Experimental Protocol: Azide Introduction via Amide Coupling
This protocol describes the coupling of an azido-amine to the carboxy-functionalized Cyanine3B core.
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxy-functionalized Cyanine3B in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
-
Stir the reaction at room temperature for several hours to form the NHS ester.
-
-
Amide Coupling with an Azido-Amine:
-
To the solution containing the activated Cyanine3B NHS ester, add an amino-linker containing a terminal azide group (e.g., 1-amino-3-azidopropane).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification of this compound:
-
Upon completion, the reaction mixture is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the final this compound product.[4]
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Application: Click Chemistry Conjugation
This compound is primarily used in click chemistry for the fluorescent labeling of biomolecules.[10][14] It can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[14][15]
Diagram: Experimental Workflow for CuAAC Labeling
Caption: Workflow for labeling biomolecules using this compound via CuAAC.
Experimental Protocol: General Procedure for CuAAC Labeling of a Protein
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of copper(II) sulfate (B86663), a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO, and a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) in water.
-
-
Labeling Reaction:
-
To the protein solution, add the this compound stock solution.
-
Premix the copper(II) sulfate and TBTA solutions.
-
Add the copper/TBTA mixture to the protein/dye solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye and reaction components by size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using their respective extinction coefficients.
-
Conclusion
The modular synthesis of this compound provides a versatile method for producing this high-performance fluorescent probe. By following the outlined synthetic strategies and experimental protocols, researchers can effectively synthesize and utilize this compound for a wide range of bio-labeling applications. The exceptional photophysical properties of Cyanine3B make it a superior choice for demanding fluorescence-based studies in life sciences and drug discovery.
References
- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. lumiprobe.com [lumiprobe.com]
Cyanine3B Azide: A Technical Guide for Advanced Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cyanine3B azide (B81097), a high-performance fluorescent dye crucial for advanced research in molecular biology and drug development. This document outlines its chemical properties, detailed experimental protocols for its application in bio-conjugation, and a visual representation of the underlying chemical processes.
Core Compound Data
Cyanine3B azide is a yellow-emitting fluorescent probe known for its exceptional brightness and photostability, making it a superior choice for sensitive and demanding imaging applications.[1][2][3] Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 1914113-85-1 | [2] |
| Molecular Weight | 642.77 g/mol | |
| Molecular Formula | C₃₄H₃₈N₆O₅S | |
| Appearance | Dark red solid | |
| Solubility | Good in DMF, DMSO | |
| Excitation Maximum | 558 nm | |
| Emission Maximum | 572 nm |
Bio-conjugation via Click Chemistry
This compound is primarily utilized in "click chemistry," a class of biocompatible reactions that enable the efficient and specific labeling of biomolecules.[1][2][4] The azide group on the Cyanine3B molecule reacts with a terminal alkyne, which can be metabolically or chemically incorporated into a target biomolecule such as a protein, nucleic acid, or cell surface glycan. This reaction forms a stable triazole linkage.
Two primary methods for this conjugation are employed: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-free click chemistry.[1][2]
Experimental Protocols
The following are generalized protocols for the labeling of alkyne-modified biomolecules with this compound. Optimization may be required for specific applications.
1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol is suitable for labeling proteins that have been modified to contain an alkyne group.
-
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper chelator stock solution (e.g., 50 mM TBTA in DMSO/t-butanol)
-
-
Procedure:
-
To the alkyne-modified protein solution, add the this compound stock solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the protein).
-
In a separate tube, pre-mix the copper(II) sulfate and the copper chelator (TBTA) solutions.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Immediately add the pre-mixed CuSO₄/TBTA solution to the protein-azide mixture.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein from excess reagents using an appropriate method, such as size exclusion chromatography or dialysis.
-
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging
This copper-free method is ideal for labeling live cells or other biological systems where copper toxicity is a concern. This protocol assumes cells have been treated with a metabolic label containing a strained alkyne (e.g., DBCO).
-
Materials:
-
Live cells cultured with a strained alkyne-containing metabolic precursor
-
This compound
-
Cell culture medium or imaging buffer
-
-
Procedure:
-
Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.
-
Dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium or imaging buffer.
-
Remove the culture medium from the cells and wash with pre-warmed buffer.
-
Add the this compound-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
Wash the cells multiple times with fresh, pre-warmed buffer to remove unbound dye.
-
The cells are now ready for fluorescence microscopy.
-
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for both copper-catalyzed and copper-free click chemistry reactions.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Applications in Signaling Pathway Analysis
While this compound does not directly participate in signaling pathways, its utility in visualizing these pathways is profound. Researchers can metabolically label specific classes of molecules involved in a signaling cascade, such as glycoproteins or newly synthesized proteins, with an alkyne-containing precursor. Subsequent labeling with this compound allows for the direct visualization and tracking of these molecules under various experimental conditions, providing spatial and temporal insights into the dynamics of cellular signaling.
References
In-Depth Technical Guide to the Safety of Cyanine3B Azide
For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols and potential hazards associated with laboratory reagents is paramount. This guide provides a detailed overview of the safety information for Cyanine3B azide (B81097), a fluorescent dye commonly used in click chemistry applications. The information is compiled from available Safety Data Sheets (SDS) and general safety guidelines for organic azides.
Physicochemical and Spectral Properties
Cyanine3B azide is a yellow-emitting cyanine (B1664457) dye. It is an improved version of the Cyanine3 fluorophore, offering significantly higher fluorescence quantum yield and photostability.[1][2][3][4] This non-sulfonated dye typically requires an organic co-solvent such as DMF or DMSO for efficient labeling in aqueous solutions.[1][4][5]
| Property | Value | Reference |
| CAS Number | 1914113-85-1 | [1][3] |
| Molecular Formula | C34H38N6O5S | [3] |
| Molecular Weight | 642.78 g/mol | [3] |
| Appearance | Dark red powder | [3] |
| Excitation Maximum | 559 nm | [3][6] |
| Emission Maximum | 571 nm | [3][6] |
| Molar Extinction Coefficient (ε) | 121,000 L⋅mol⁻¹⋅cm⁻¹ | [3][6] |
| Fluorescence Quantum Yield | 0.68 | [3][6] |
| Storage Conditions | Store at -20°C in the dark, desiccated. | [3][5] |
| Transportation | Can be transported at room temperature for up to 3 weeks. | [3][5] |
Hazard Identification and Toxicological Information
The Safety Data Sheet for a similar compound, Cy3B azide, indicates that specific data on carcinogenic, mutagenic, reproductive toxicity, and sensitization effects are not available.[7] However, due to the presence of the azide functional group, this compound should be handled with caution. Organic azides are a class of energetic compounds that can be sensitive to shock, heat, and friction.[8]
The primary routes of exposure to sodium azide, a related inorganic azide, are ingestion, transdermal or transmucosal absorption, and inhalation of dust particles or hydrazoic acid vapors.[9] Low-dose exposure to sodium azide can cause dizziness, nausea, vomiting, and restlessness.[9] High doses can lead to more severe effects, including seizures, hypotension, metabolic acidosis, coma, and respiratory failure, with symptoms appearing within minutes of exposure.[9] The estimated human lethal dose for sodium azide is ≥700 mg total or ~10 mg/kg.[9]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is critical when working with this compound to minimize exposure and prevent accidents.
Engineering Controls and Personal Protective Equipment
A fume hood should be used when handling the solid compound or preparing stock solutions. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.
Handling Precautions
-
Use the smallest amount of the azide compound necessary for the experiment.
-
Avoid scratching the solid material.
-
Use plastic or ceramic spatulas instead of metal ones to prevent the formation of shock-sensitive metal azides.[8]
-
Ensure that heavy metals, their salts (especially lead and copper), acids, and halogenated solvents are not present in the work area.[8]
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following procedures are recommended based on the SDS for a similar compound.[7]
| Exposure Route | First Aid Procedure |
| Skin Contact | Rinse with plenty of water. If symptoms arise, seek medical advice.[7] |
| Eye Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. Seek medical advice.[7] |
| Ingestion | If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[7] |
| Inhalation | Move the individual to fresh air. If symptoms arise, seek medical advice.[7] |
The decision-making process for administering first aid is illustrated in the diagram below.
Accidental Release and Firefighting Measures
Accidental Release
In case of a spill, use personal protective equipment.[7] For firefighting, wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[7]
Firefighting Measures
Suitable extinguishing media include water spray, carbon dioxide, dry chemical powder, or appropriate foam.[7] Be aware that the compound may emit toxic fumes under fire conditions.[7]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage
Store this compound in a tightly closed container in a cool, well-ventilated area, away from heat, light, air, and moisture. It should be stored separately from metals, acids, carbon disulfide, bromine, dimethyl sulfate, and halogenated solvents.
Disposal
All waste containing azides, including solutions and contaminated materials, must be collected in a designated and clearly labeled "azide contaminated waste" container.[8] Never dispose of azide solutions down the sink. Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[8]
The logical relationship for the storage and disposal of this compound is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy3B azide | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 1914113-85-1 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling using Cyanine3B Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3B (Cy3B) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is an improved version of the more common Cy3 dye, offering significantly higher fluorescence quantum yield and photostability, making it an excellent choice for demanding fluorescence imaging applications.[1][2][3] The azide-functionalized form, Cyanine3B azide (B81097), allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry". This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of proteins in complex biological samples.[4][5]
This document provides detailed protocols for two primary methods of click chemistry using Cyanine3B azide for protein labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Properties of this compound
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Excitation Maximum (λmax) | ~558 nm | [6] |
| Emission Maximum (λem) | ~572 nm | [6] |
| Molar Extinction Coefficient | ~130,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield | > 0.80 | [2][3] |
| Recommended Laser Line | 561 nm | N/A |
| Recommended Filter Set | Cy3 / TRITC | N/A |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst. The catalyst is generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used to stabilize the copper(I) ion and increase reaction efficiency.[7][8][9]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for non-sulfonated dyes[3][10]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Protein purification system (e.g., size-exclusion chromatography or affinity chromatography)[11][12]
Stock Solutions Preparation:
-
This compound (10 mM): Dissolve the required mass of this compound in DMSO.[1] Store at -20°C, protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.[8]
-
THPTA Ligand (50 mM): Dissolve THPTA in deionized water.[8]
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.[13]
Labeling Procedure:
-
To your alkyne-modified protein solution (e.g., at a final concentration of 10-50 µM), add this compound to a final concentration of 2-10 fold molar excess over the protein.[7]
-
Prepare the catalyst premix in a separate tube: combine the 20 mM CuSO₄ and 50 mM THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of CuSO₄ and 5.0 µL of THPTA). Let this stand for 1-2 minutes.[7]
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography (gel filtration) or affinity chromatography if the protein is tagged (e.g., His-tag).[11][14][15]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
SPAAC is a copper-free click chemistry method that is ideal for labeling proteins in living cells or in systems where copper toxicity is a concern.[16][17][18] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[16]
Materials:
-
Azide-modified protein (e.g., via metabolic labeling with an azide-containing amino acid analog)
-
Cyanine3B-DBCO (or other suitable strained cyclooctyne conjugate)
-
Appropriate buffer or cell culture medium
Labeling Procedure (In Vitro):
-
Prepare a stock solution of Cyanine3B-DBCO in DMSO (e.g., 10 mM).
-
To your solution of azide-modified protein, add the Cyanine3B-DBCO stock solution to a final concentration of 2-5 fold molar excess over the protein.
-
Incubate at room temperature or 37°C for 1-2 hours, protected from light. The reaction is typically faster than CuAAC.
-
If required, purify the labeled protein from the excess dye-alkyne conjugate using size-exclusion or affinity chromatography.[11][14][15]
Labeling Procedure (In Live Cells):
-
Culture cells and introduce the azide handle into the protein of interest, for example, by replacing normal methionine with L-azidohomoalanine (AHA) in the culture medium for a period of time (e.g., 4-24 hours).[19]
-
Wash the cells with fresh, warm PBS or medium to remove the unincorporated azide analog.
-
Add the Cyanine3B-DBCO conjugate to the cell culture medium at a final concentration of 10-50 µM.[17]
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[17]
-
Wash the cells three times with warm PBS to remove the unreacted cyclooctyne-dye conjugate.[17]
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Signaling Pathway and Logical Relationship Diagrams
The "click" reaction itself is a direct covalent ligation and not part of a signaling pathway. However, the logical relationship between the two main types of azide-alkyne cycloaddition is depicted below.
Conclusion
This compound is a versatile and powerful tool for fluorescently labeling proteins. By following the detailed CuAAC and SPAAC protocols provided, researchers can achieve high-efficiency labeling for a wide range of applications, from in vitro biochemical assays to live-cell imaging. The choice between CuAAC and SPAAC will depend on the specific experimental context, with SPAAC being the preferred method for live-cell applications due to its bioorthogonality and lack of copper-induced cytotoxicity.[18]
References
- 1. Cy3B azide | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Protein purification | Abcam [abcam.com]
- 12. sinobiological.com [sinobiological.com]
- 13. axispharm.com [axispharm.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Labeling Nucleic Acids with Cyanine3B Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3B is a bright and exceptionally photostable fluorescent dye, making it an ideal candidate for labeling nucleic acids in a variety of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and single-molecule imaging.[1][2] Its rigid structure prevents photo-isomerization, a common cause of fluorescence quenching in other cyanine (B1664457) dyes, resulting in a higher quantum yield and more robust signal.[1][2] This application note provides a detailed, step-by-step guide for labeling alkyne-modified nucleic acids with Cyanine3B azide (B81097) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[3][4]
Principle of the Method
The labeling strategy is based on the highly efficient and specific click chemistry reaction between an azide and a terminal alkyne.[3][4] In this protocol, an alkyne-modified oligonucleotide (DNA or RNA) is reacted with Cyanine3B azide in the presence of a copper(I) catalyst. The copper(I) is generated in situ from copper(II) sulfate (B86663) by a reducing agent, sodium ascorbate (B8700270). A ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the copper(I) ion and enhance the reaction efficiency.[4][5] The resulting product is a stably labeled nucleic acid with the Cyanine3B fluorophore attached via a triazole linkage.
Data Presentation
The choice of fluorophore can significantly impact the fluorescence intensity of a labeled nucleic acid. The following tables summarize key photophysical properties of Cyanine3B and provide a comparison of the relative fluorescence intensity of Cy3 and Cy5 when attached to different DNA sequences.
| Property | Value | Reference |
| Excitation Maximum (λex) | 558 nm | [2] |
| Emission Maximum (λem) | 572 nm | [2] |
| Extinction Coefficient (ε) | 130,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | High | [1][6] |
| Photostability | High | [1][2] |
| Table 1: Photophysical Properties of Cyanine3B |
| 5'-Labeled Sequence | Relative Fluorescence Intensity (Cy3) | Relative Fluorescence Intensity (Cy5) | Reference |
| 5'-GAAAA-3' | ~1.0 | ~1.0 | [7] |
| 5'-CGGTT-3' | ~0.5 | Not specified | [7] |
| 5'-CGGTC-3' | Not specified | ~0.3 | [7] |
| Table 2: Sequence-Dependent Fluorescence Intensity of Cy3 and Cy5 Labeled Oligonucleotides. The intensity is relative to the brightest sequence for each dye.[7] Cyanine3B is noted to have superior fluorescence properties compared to Cy3 and Cy5.[1] |
Experimental Protocols
This section provides a detailed methodology for labeling alkyne-modified nucleic acids with this compound, including the preparation of stock solutions, the labeling reaction, and the purification of the final product.
Materials and Reagents
-
Alkyne-modified oligonucleotide (e.g., 5'-Hexynyl-modified DNA)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
3% Lithium perchlorate (B79767) in acetone
-
Acetone, molecular biology grade
-
Ethanol (B145695), absolute
-
Sodium acetate, 3M
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system (recommended for purification)
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Copper(II)-TBTA or -THPTA Complex (10 mM):
-
Prepare a 20 mM solution of CuSO₄·5H₂O in nuclease-free water (e.g., 5 mg in 1 mL).
-
Prepare a 50 mM solution of TBTA or THPTA in DMSO/t-BuOH (3:1 v/v) or water for THPTA.
-
Mix one volume of the 20 mM CuSO₄ solution with two volumes of the 50 mM ligand solution. This will result in a 1:2 molar ratio of Cu:ligand. This solution should be prepared fresh.[8]
-
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of nuclease-free water. Prepare this solution fresh on the day of the experiment as it is prone to oxidation.[3]
-
2M Triethylammonium Acetate (TEAA), pH 7.0: Prepare by mixing triethylamine (B128534) and acetic acid, and adjusting the pH to 7.0 with acetic acid.
Labeling Reaction (Click Chemistry)
The following protocol is for a typical labeling reaction of 10 nmol of an alkyne-modified oligonucleotide.[8]
-
In a microcentrifuge tube, dissolve 10 nmol of the alkyne-modified oligonucleotide in 5 µL of nuclease-free water.
-
Add 2 µL of a 50 mM solution of this compound in DMSO (100 nmol, 10 equivalents).
-
Add 3 µL of the freshly prepared 10 mM Copper(II)-TBTA or -THPTA complex solution.
-
Vortex the mixture gently.
-
To initiate the reaction, add 1 µL of freshly prepared 100 mM sodium ascorbate solution.
-
Vortex the reaction mixture thoroughly. If a precipitate forms, gently warm the tube to 37°C to redissolve.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight for potentially higher yields. Protect the reaction from light.
Purification of the Labeled Nucleic Acid
Purification is crucial to remove unreacted this compound, the copper catalyst, and other reaction components.
1. Ethanol Precipitation (for desalting and initial cleanup):
-
To the 21 µL reaction mixture, add 79 µL of nuclease-free water to bring the volume to 100 µL.
-
Add 10 µL of 3M sodium acetate.
-
Add 300 µL of ice-cold absolute ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
2. RP-HPLC Purification (Recommended for high purity):
For applications requiring highly pure labeled oligonucleotides, such as single-molecule studies, purification by reverse-phase HPLC is recommended.
-
Resuspend the precipitated and dried pellet in the HPLC mobile phase A.
-
Inject the sample onto a suitable C18 column.
-
Elute the labeled oligonucleotide using a gradient of mobile phase B (e.g., acetonitrile) in mobile phase A (e.g., 0.1 M TEAA).
-
Monitor the elution at 260 nm (for the nucleic acid) and ~558 nm (for Cyanine3B). The labeled oligonucleotide will absorb at both wavelengths.
-
Collect the peak corresponding to the dual-absorbing species.
-
Desalt the collected fraction by ethanol precipitation as described above.
Mandatory Visualizations
Experimental Workflow: Nucleic Acid Labeling with this compound
Caption: Workflow for labeling nucleic acids with this compound.
Signaling Pathway: Visualization of Telomerase Activity
Cyanine3B-labeled oligonucleotides can be used as probes to visualize telomerase activity, which is often upregulated in cancer cells.[9][10] The following diagram illustrates a simplified workflow for detecting telomerase activity using a fluorescent probe.
References
- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Design and Protocols [genelink.com]
- 9. Visualizing telomerase activity for tumour identification by hybridization-triggered ratiometric fluorescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A fluorescent method for detection of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Copper-Catalyzed and Copper-Free Click Chemistry for Labeling with Cyanine3B Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two powerful bioconjugation techniques, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), specifically for the labeling of biomolecules with Cyanine3B (Cy3B) azide (B81097). Cyanine3B is a bright and photostable fluorescent dye, making it an excellent choice for a wide range of applications in research and drug development.[1][2]
Introduction to Click Chemistry with Cyanine3B Azide
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific.[3] The most prominent examples are the CuAAC and SPAAC reactions, both of which form a stable triazole linkage between an azide and an alkyne. This compound is a derivative of the Cy3B dye that has been functionalized with an azide group, enabling its covalent attachment to alkyne-modified biomolecules via these click reactions.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[4] It is known for its fast reaction kinetics and high yields.[5] However, the requirement of a copper catalyst can be a drawback for in vivo applications due to the cytotoxicity of copper ions.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[7] The absence of a toxic catalyst makes SPAAC ideal for live-cell imaging and in vivo studies.[7] However, SPAAC reactions are generally slower than CuAAC.[5]
Comparative Analysis: CuAAC vs. SPAAC with this compound
The choice between CuAAC and SPAAC for labeling with this compound depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[8] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO) and an azide.[2] |
| Reaction Speed | Very fast; typically orders of magnitude faster than SPAAC.[2][5] | Slower than CuAAC; reaction rate is highly dependent on the cyclooctyne and azide structure.[2] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Ligands are often used to minimize toxicity.[8] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[9] |
| Required Reagents | This compound, alkyne-modified biomolecule, Copper(II) sulfate, reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., THPTA).[10] | This compound, cyclooctyne-modified biomolecule (e.g., DBCO-functionalized).[9] |
| Potential Side Reactions | Copper can mediate the formation of reactive oxygen species, potentially damaging biomolecules.[3] Some strained alkynes can react with thiols in proteins, leading to non-specific labeling.[11] | |
| Typical Applications | In vitro labeling of proteins, nucleic acids, and other biomolecules; material science.[8] | Live-cell imaging, in vivo labeling, and applications where copper toxicity is a concern.[9] |
Quantitative Data Comparison
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹[12] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)[12] |
| Reaction Time | Minutes to a few hours for completion.[8] | Can range from minutes to several hours depending on reactant concentrations and the specific cyclooctyne.[8] |
| Reaction Yield | Typically provides quantitative or near-quantitative yields.[8] | Can achieve high, often near-quantitative, yields, but may require longer reaction times or higher concentrations.[9] |
| Labeling Efficiency | Generally high, with studies showing higher labeling efficiency in proteomics applications compared to SPAAC.[13] | Can be very efficient, but may be influenced by the steric hindrance of the azide and the reactivity of the cyclooctyne.[2] |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of CuAAC and SPAAC reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy3B azide | AAT Bioquest [aatbio.com]
- 3. bioclone.net [bioclone.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Cyanine3B DBCO | BroadPharm [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Cyanine3B Azide for Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cyanine3B (Cy3B) azide (B81097) for single-molecule imaging applications, with a particular focus on single-molecule Förster Resonance Energy Transfer (smFRET). Cy3B is a bright and photostable cyanine (B1664457) dye, making it an excellent choice for demanding single-molecule studies.[1] Its azide functional group allows for efficient and specific labeling of biomolecules through "click chemistry," a bioorthogonal ligation reaction.
Introduction to Cyanine3B Azide
Cyanine3B is an improved version of the Cy3 fluorophore, engineered for enhanced fluorescence quantum yield and photostability.[1] These characteristics are critical for single-molecule imaging, where individual fluorophores are subjected to intense laser excitation for extended periods. The azide moiety on Cy3B enables its covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This specific labeling strategy is essential for smFRET experiments, which rely on precise placement of donor and acceptor fluorophores to measure intramolecular distances and dynamics.
Quantitative Data Presentation
For effective experimental design in single-molecule imaging, a clear understanding of the photophysical properties of the chosen fluorophores is crucial. The following table summarizes and compares the key properties of Cy3B with the traditional Cy3 and a common FRET acceptor, Cy5.
| Property | Cyanine3B (Cy3B) | Cyanine3 (Cy3) | Cyanine5 (Cy5) |
| Excitation Maximum (λ_ex) | ~559 nm | ~550 nm | ~649 nm |
| Emission Maximum (λ_em) | ~571 nm | ~570 nm | ~670 nm |
| Molar Extinction Coefficient (ε) | ~121,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.68 - 0.85[2] | ~0.04 - 0.24[3] | ~0.20 - 0.27[3] |
| Fluorescence Lifetime (τ) | ~2.5 - 2.9 ns[2] | ~0.2 ns | ~1.0 ns |
| Förster Radius (R₀) with Cy5 | ~5.6 nm[4] | ~5.6 nm[4] | N/A |
| Photostability | High | Moderate | Moderate |
Experimental Protocols
This section provides detailed protocols for labeling biomolecules with Cy3B azide and performing a typical smFRET experiment.
Protocol 1: Labeling of Alkyne-Modified Proteins with Cy3B Azide via CuAAC
This protocol outlines the steps for labeling a protein containing a genetically incorporated alkyne-bearing unnatural amino acid with Cy3B azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Cy3B azide in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP in water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 10-100 µM) with a 5-10 fold molar excess of Cy3B azide.
-
Add TCEP to a final concentration of 1 mM to reduce any disulfide bonds that may have formed.
-
Add TBTA to a final concentration of 1 mM. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Click Reaction:
-
To initiate the reaction, add CuSO₄ to a final concentration of 1 mM, followed immediately by the addition of sodium ascorbate to a final concentration of 5 mM. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
Confirm the labeling efficiency and purity of the protein using SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectrophotometry.
-
Protocol 2: Single-Molecule FRET Imaging of Surface-Immobilized Proteins
This protocol describes the preparation of a microscope slide, immobilization of labeled proteins, and data acquisition for a typical smFRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Quartz microscope slides and coverslips
-
Biotin-PEG and m-PEG (methoxy-PEG)
-
Streptavidin
-
Biotinylated and Cy3B/Cy5 dual-labeled protein
-
TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3B and 640 nm for Cy5) and emission filters
-
EMCCD camera
-
Imaging buffer (e.g., T50 buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for photoprotection
Procedure:
-
Surface Passivation and Functionalization:
-
Clean quartz slides and coverslips thoroughly.
-
Prepare a PEGylated surface by incubating the slides with a mixture of m-PEG and biotin-PEG. This creates a surface that resists non-specific protein adsorption while providing biotin (B1667282) anchor points for immobilization.[5][6]
-
-
Flow Cell Assembly and Preparation:
-
Assemble a flow cell using the PEGylated slide and a coverslip.
-
Introduce a solution of streptavidin (0.1-0.2 mg/mL) into the flow cell and incubate for 5-10 minutes to allow it to bind to the biotinylated PEG.[7]
-
Wash the flow cell with imaging buffer to remove unbound streptavidin.
-
-
Protein Immobilization:
-
Introduce a dilute solution (20-100 pM) of the biotinylated and dual-labeled protein into the flow cell.[5] Incubate for 5-10 minutes to allow the biotinylated protein to bind to the surface-immobilized streptavidin.
-
Wash the flow cell with imaging buffer to remove unbound protein. The goal is to achieve a sparse surface density of molecules to allow for the imaging of individual, well-separated proteins.
-
-
Single-Molecule Imaging:
-
Place the flow cell on the TIRF microscope.
-
Introduce the imaging buffer containing an oxygen scavenging system and Trolox. The oxygen scavenger removes dissolved oxygen, which is a major cause of photobleaching, while Trolox acts as a triplet-state quencher to reduce blinking.[8]
-
Excite the Cy3B donor fluorophore with the 532 nm laser and collect the fluorescence emission from both the Cy3B (donor) and Cy5 (acceptor) channels simultaneously using an EMCCD camera.[9]
-
Record movies of the fluorescent spots at a suitable frame rate (typically 10-100 ms (B15284909) per frame) for a duration that allows for the observation of the dynamic process of interest and eventual photobleaching.
-
-
Data Analysis:
-
Identify the locations of single molecules in the recorded movies.
-
Extract the fluorescence intensity time traces for the donor and acceptor channels for each molecule.
-
Correct for background noise and spectral bleed-through (the small amount of donor emission that is detected in the acceptor channel).[5]
-
Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the corrected intensities of the acceptor and donor, respectively.
-
Generate FRET efficiency histograms and time trajectories to analyze the conformational states and dynamics of the protein.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in using Cy3B azide for smFRET studies.
Caption: Principle of Förster Resonance Energy Transfer (FRET) between a donor (Cy3B) and an acceptor fluorophore.
Caption: Experimental workflow for a single-molecule FRET (smFRET) experiment using Cy3B azide.
Troubleshooting Common Issues
Single-molecule experiments can be challenging. Here are some common issues and potential solutions when using Cy3B azide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inefficient click reaction.- Oxidation of Cu(I) catalyst.- Protein aggregation. | - Optimize the molar ratio of dye to protein.- Ensure all solutions are freshly prepared and degassed.- Use a copper-chelating ligand like TBTA.- Perform labeling under denaturing conditions if the protein can be refolded. |
| High Background Fluorescence | - Unreacted dye not fully removed.- Non-specific binding of labeled protein to the surface. | - Improve the purification step after labeling (e.g., use a longer size-exclusion column or a different chromatography method).- Ensure proper surface passivation with PEG.- Include a blocking agent like BSA in the imaging buffer. |
| Rapid Photobleaching | - Presence of molecular oxygen.- High laser power. | - Use a robust oxygen scavenging system (e.g., glucose oxidase/catalase or PCD/PCA).- Add photostabilizing agents like Trolox or β-mercaptoethanol.[8]- Optimize the laser power to the lowest level that provides an adequate signal-to-noise ratio. |
| Fluorophore Blinking | - Transitions to long-lived triplet states. | - Use triplet-state quenchers like Trolox.- The choice of imaging buffer can influence blinking behavior. |
| No FRET Signal | - The distance between the donor and acceptor is greater than the Förster radius (R₀).- Incorrect labeling sites.- One of the dyes is not functional. | - Re-evaluate the chosen labeling sites on the biomolecule to ensure they are within the FRET-sensitive distance range (typically 2-8 nm).[5]- Confirm the functionality of both dyes through absorbance and fluorescence spectroscopy before the smFRET experiment.- Consider using a FRET pair with a larger R₀ value.[10] |
| Cross-talk Between Channels | - Spectral overlap between donor emission and acceptor detection. | - Use appropriate emission filters to minimize bleed-through.- Empirically measure the bleed-through from donor-only and acceptor-only samples and correct for it during data analysis.[5] |
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Molecule FRET of Protein-Nucleic Acid and Protein-Protein complexes: Surface Passivation and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lamichhanelab.utk.edu [lamichhanelab.utk.edu]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-molecule FRET (smFRET) setup [bio-protocol.org]
- 10. Single molecule FRET methodology for investigating glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Proteome: A Guide to Labeling Alkyne-Modified Biomolecules with Cyanine3B Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorescent labeling of alkyne-modified biomolecules using Cyanine3B (Cy3B) azide (B81097). This method, centered around the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enables the specific attachment of the bright and photostable Cy3B fluorophore to proteins, nucleic acids, and glycans for a wide range of applications in cellular imaging, proteomics, and drug discovery.
Introduction to Cyanine3B Azide Labeling
The labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research. The "click chemistry" approach offers a powerful and versatile tool for this purpose. The reaction involves the covalent ligation of an azide- and an alkyne-functionalized molecule. By first incorporating an alkyne group into a biomolecule of interest through metabolic labeling or enzymatic modification, researchers can then specifically attach an azide-containing fluorophore like this compound.
Cyanine3B is an improved version of the popular Cy3 dye, boasting a significantly higher fluorescence quantum yield and enhanced photostability.[1][2] Its rigid chemical structure minimizes photoisomerization, a common cause of fluorescence quenching in other cyanine (B1664457) dyes, resulting in brighter and longer-lasting signals ideal for demanding imaging applications.[3]
Key Advantages of this compound Labeling:
-
High Specificity: The azide-alkyne reaction is bioorthogonal, meaning it does not interfere with native biological processes.
-
High Efficiency: The copper-catalyzed reaction proceeds rapidly and with high yield under mild, biocompatible conditions.
-
Bright and Photostable Signal: Cyanine3B offers superior brightness and resistance to photobleaching compared to traditional cyanine dyes, enabling longer imaging times and the detection of low-abundance targets.[2][3]
-
Versatility: This method is applicable to a wide range of biomolecules, including proteins, nucleic acids, and glycans, and is compatible with various downstream applications.
Chemical Reaction and Workflow
The core of the labeling strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne on the modified biomolecule reacts with the azide group of the Cyanine3B probe in the presence of a copper(I) catalyst to form a stable triazole linkage.
The general experimental workflow for labeling and detecting alkyne-modified biomolecules with this compound involves two main stages: metabolic or enzymatic incorporation of the alkyne handle, followed by the click chemistry reaction with the fluorescent probe.
Quantitative Data
The choice of a fluorescent probe is often dictated by its photophysical properties. Cyanine3B stands out due to its high quantum yield and photostability. Below is a summary of key quantitative data comparing Cyanine3B with its predecessor, Cy3.
| Property | Cyanine3B | Cy3 | Reference(s) |
| Excitation Maximum (nm) | ~559 | ~550 | [1] |
| Emission Maximum (nm) | ~571 | ~570 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~121,000 | ~150,000 | [1][4] |
| Fluorescence Quantum Yield (in aqueous solution) | ~0.68 - 0.85 | ~0.04 - 0.15 | [3] |
| Fluorescence Lifetime (ns) | ~2.9 | Varies | [3] |
| Relative Photostability | Generally higher than Cy3 | Standard | [5][6] |
Note: Photophysical properties can be influenced by the local environment and conjugation to biomolecules.[7]
Application Notes
The versatility of this compound labeling lends itself to a multitude of applications across various research fields.
Metabolic Labeling and Imaging of Nascent Biomolecules
Metabolic labeling is a powerful technique to study the dynamics of biomolecule synthesis and turnover. By providing cells with precursors containing an alkyne group, this handle is incorporated into newly synthesized proteins, nucleic acids, or glycans. Subsequent labeling with this compound allows for the visualization of these nascent biomolecules.
-
Protein Synthesis: L-azidohomoalanine (AHA) or homopropargylglycine (HPG), analogs of methionine, can be used to incorporate an azide or alkyne group, respectively, into newly synthesized proteins.[8] These can then be labeled with an alkyne- or azide-functionalized Cy3B.
-
RNA Synthesis: 5-ethynyluridine (B57126) (EU) is an analog of uridine (B1682114) that is incorporated into newly transcribed RNA.[9] Click chemistry with this compound enables the imaging of nascent RNA transcripts.
-
Glycan Biosynthesis: Alkyne-modified sugars, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) or N-azidoacetylgalactosamine (Ac4GalNAz), are metabolized by cells and incorporated into glycans.[10] This allows for the study of glycosylation, a post-translational modification crucial in many biological processes, including cancer.[11][12]
Tracking Protein Dynamics and Interactions
The high brightness and photostability of Cyanine3B make it an excellent choice for tracking the movement and interactions of proteins within live cells.
-
G-Protein Coupled Receptor (GPCR) Internalization: GPCRs are a large family of cell surface receptors that play a critical role in signal transduction. Their internalization is a key mechanism for regulating signaling. By labeling a GPCR with an alkyne-containing unnatural amino acid and subsequently reacting it with this compound, the trafficking of the receptor upon ligand binding can be monitored in real-time using fluorescence microscopy.[13][14][15][16]
Super-Resolution Microscopy
The exceptional photophysical properties of Cyanine3B are highly advantageous for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy.[17][18][19][20][21] The high photon output and photostability of Cyanine3B allow for the acquisition of high-quality images with nanoscale resolution, enabling the visualization of subcellular structures with unprecedented detail.[12]
Glycoprotein Analysis in Cancer Research
Aberrant glycosylation is a hallmark of cancer.[11][12][22][23] Metabolic glycoengineering using alkyne-modified sugars followed by this compound labeling can be used to profile changes in glycosylation patterns in cancer cells, providing insights into disease progression and potential therapeutic targets.
Experimental Protocols
The following are detailed protocols for the labeling of various alkyne-modified biomolecules with this compound.
Protocol 1: General Labeling of Alkyne-Modified Proteins in Solution
This protocol is suitable for purified proteins that have been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Freshly prepared sodium ascorbate (B8700270) solution
-
Protein desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 µg in 50 µL of PBS).
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended.
-
Add the copper/ligand mixture to the protein solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a protein desalting column or by dialysis against PBS.[24]
-
Protocol 2: Metabolic Labeling and Imaging of Nascent Glycoproteins in Cultured Cells
This protocol describes the labeling of newly synthesized glycoproteins in mammalian cells using an alkyne-modified sugar.
Materials:
-
Mammalian cells cultured on coverslips or in imaging dishes
-
Cell culture medium
-
Peracetylated alkyne-modified sugar (e.g., Ac4ManNAl)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction components (as in Protocol 1)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the alkyne-modified sugar (e.g., 25-50 µM Ac4ManNAl).
-
Incubate the cells for 24-72 hours under normal culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1, but in PBS.
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Cyanine3B and the nuclear counterstain.
-
Protocol 3: Labeling of Nascent RNA in Cultured Cells
This protocol outlines the detection of newly transcribed RNA using 5-ethynyluridine (EU) incorporation and subsequent click chemistry with this compound.[9][25][26][27]
Materials:
-
Mammalian cells cultured on coverslips
-
Cell culture medium
-
5-ethynyluridine (EU)
-
Fixative, permeabilization buffer, and click chemistry reagents (as in Protocol 2)
Procedure:
-
EU Incorporation:
-
Add EU to the cell culture medium to a final concentration of 0.1-1 mM.
-
Incubate the cells for the desired pulse-labeling time (e.g., 30 minutes to 2 hours).
-
-
Cell Fixation, Permeabilization, and Click Reaction:
-
Follow steps 2 and 3 from Protocol 2 to fix, permeabilize, and perform the click reaction with this compound.
-
-
Washing, Staining, and Imaging:
-
Follow steps 4 and 5 from Protocol 2 for washing, optional counterstaining, and fluorescence imaging.
-
Troubleshooting
High background and low labeling efficiency are common issues encountered in click chemistry reactions. The following table provides a guide to troubleshooting these problems.[28][29][30][31]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Non-specific binding of this compound- Autofluorescence of cells or tissue- Incomplete removal of unreacted dye | - Decrease the concentration of this compound.- Increase the number and duration of wash steps.[28]- Include a blocking step with BSA.[28]- Use a commercial antifade mounting medium with a background suppressor.[4][32]- Ensure thorough purification after the reaction. |
| Low or No Labeling Efficiency | - Inefficient metabolic incorporation of the alkyne- Inactive copper catalyst- Presence of interfering substances in buffers (e.g., Tris, thiols)[28]- Steric hindrance around the alkyne or azide | - Optimize the concentration and incubation time for metabolic labeling.- Use freshly prepared sodium ascorbate.[28]- Ensure the correct copper-to-ligand ratio.[28]- Use compatible buffers like PBS or HEPES.- If thiols are present, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[28]- Increase the reaction time or temperature (for in vitro reactions). |
By following these detailed application notes and protocols, researchers can effectively utilize this compound for the robust and sensitive fluorescent labeling of alkyne-modified biomolecules, enabling a deeper understanding of complex biological processes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. arxiv.org [arxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Visualizing and quantitating sequence-dependent GPCR recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tracking GPCR biosynthesis and degradation using a nonradioactive pulse chase methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of STED microscopy to cell biology questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. STED microscopy and its applications: new insights into cellular processes on the nanoscale [abberior.rocks]
- 19. STED microscopy and its applications: new insights into cellular processes on the nanoscale. | Semantic Scholar [semanticscholar.org]
- 20. biorxiv.org [biorxiv.org]
- 21. z-STED Imaging and Spectroscopy to Investigate Nanoscale Membrane Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 23. researchgate.net [researchgate.net]
- 24. lumiprobe.com [lumiprobe.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. pubs.rsc.org [pubs.rsc.org]
- 30. Chemoenzymatic Site-Specific Labeling of Influenza Glycoproteins as a Tool to Observe Virus Budding in Real Time - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Cyanine3B Azide Conjugation to Antibodies and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3B (Cy3B) is a bright and photostable fluorescent dye, making it an excellent choice for labeling biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] Its azide-functionalized form, Cyanine3B azide (B81097), allows for its covalent attachment to alkyne-modified antibodies and peptides through a highly efficient and specific reaction known as "click chemistry."[3] This document provides detailed protocols for the conjugation of Cyanine3B azide to antibodies and peptides using two common click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The choice between CuAAC and SPAAC depends on the specific application and the nature of the biomolecule. CuAAC is a rapid and efficient reaction but requires a copper catalyst, which can be cytotoxic, making SPAAC a better choice for applications involving living cells.[4][] SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) to react with the azide, offering excellent biocompatibility.[][6][7][]
Photophysical and Chemical Properties of Cyanine3B
Cyanine3B is an improved version of the Cy3 dye, offering enhanced fluorescence quantum yield and photostability.[2] These properties make it a robust reporter molecule for sensitive detection and imaging applications.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 559 nm | [9][10][11] |
| Emission Maximum (λem) | 571 nm | [9][10][11] |
| Molar Extinction Coefficient (ε) | 121,000 L·mol⁻¹·cm⁻¹ | [9][10][11] |
| Fluorescence Quantum Yield (Φ) | 0.68 | [9][10][11] |
| Storage Conditions | -20°C in the dark, desiccated | [3][10][11] |
Experimental Protocols
Preparation of Alkyne-Modified Antibodies and Peptides
Prior to conjugation with this compound, the antibody or peptide must be modified to contain an alkyne group. This can be achieved through various methods, including:
-
For Antibodies:
-
Amine-reactive crosslinkers: Reacting lysine (B10760008) residues on the antibody with an NHS-ester-alkyne crosslinker.
-
Site-specific incorporation: Genetically encoding an unnatural amino acid containing an alkyne group into the antibody sequence.[6][7][12][13]
-
-
For Peptides:
-
Solid-phase peptide synthesis: Incorporating an alkyne-containing amino acid (e.g., propargylglycine) during peptide synthesis.[14]
-
Important Consideration: Ensure the antibody or peptide is in an amine-free buffer (e.g., PBS) before proceeding with amine-reactive crosslinking. If necessary, perform a buffer exchange using dialysis or desalting columns.[15]
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling purified antibodies and peptides where the presence of copper is not a concern. The CuAAC reaction is a highly efficient and regioselective reaction that forms a stable triazole linkage between the alkyne-modified biomolecule and the this compound.[4][16][17][18]
Materials:
-
Alkyne-modified antibody or peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., size-exclusion chromatography columns or dialysis cassettes)
Protocol:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.[19][20]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified antibody or peptide with the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A molar excess of the dye (typically 3-10 fold) is recommended.[20][21]
-
Prepare the copper catalyst premix by mixing the CuSO₄ and ligand solutions in a 1:2 molar ratio.[21] Let it stand for a few minutes.
-
Add the copper catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[21]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
-
-
Purification:
-
Purify the Cyanine3B-conjugated antibody or peptide from excess reagents using size-exclusion chromatography or dialysis.[22]
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling biomolecules in living systems or when copper toxicity is a concern.[][6][7][] The reaction relies on the intrinsic reactivity of a strained cyclooctyne with an azide.
Materials:
-
Azide-modified antibody or peptide
-
Cyanine3B-DBCO (or other strained cyclooctyne)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., size-exclusion chromatography columns or dialysis cassettes)
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the Cyanine3B-strained cyclooctyne (e.g., DBCO) in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified antibody or peptide with the reaction buffer.
-
Add the Cyanine3B-strained cyclooctyne stock solution to the reaction mixture. A molar excess of the dye (typically 3-10 fold) is recommended.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 4-12 hours, protected from light.[6] Reaction times are generally longer than for CuAAC and may require optimization.
-
-
Purification:
-
Purify the Cyanine3B-conjugated antibody or peptide from excess reagents using size-exclusion chromatography or dialysis.
-
Characterization of Conjugates
After purification, it is essential to characterize the labeled antibody or peptide to determine the degree of labeling (DOL) and confirm that the conjugation has not adversely affected its function.
| Characterization Method | Purpose |
| UV-Vis Spectroscopy | To determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λabs). |
| Mass Spectrometry | To confirm the covalent attachment of the dye and determine the exact mass of the conjugate.[23] |
| SDS-PAGE | To visualize the labeled protein and confirm its purity. |
| Functional Assays (e.g., ELISA, binding assays) | To ensure that the biological activity of the antibody or peptide is retained after conjugation. |
Applications in Research and Drug Development
Cyanine3B-labeled antibodies and peptides are valuable tools in a wide range of applications:
-
Immunofluorescence and Immunohistochemistry: For the visualization of specific targets in cells and tissues.
-
Flow Cytometry: For the identification and quantification of cell populations.
-
Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore in FRET-based assays to study molecular interactions.
-
In Vivo Imaging: The bright and photostable properties of Cy3B are advantageous for non-invasive imaging in animal models.[24]
-
Drug Development:
-
Peptide-Drug Conjugates (PDCs): Labeled peptides can be used to track the delivery and biodistribution of therapeutic payloads.[25][26]
-
Antibody-Drug Conjugates (ADCs): Fluorescently labeled antibodies are used to study ADC trafficking, internalization, and payload release.[][27]
-
Target Engagement Studies: To visualize and quantify the binding of a therapeutic antibody or peptide to its target.
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: General Experimental Workflow for Bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. jpt.com [jpt.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. jove.com [jove.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 14. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 15. Antibody purification | Abcam [abcam.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Peptide Conjugation via CuAAC ‘Click’ Chemistry [ouci.dntb.gov.ua]
- 18. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. mdpi.com [mdpi.com]
- 24. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peptide Conjugation for Drug Design - Creative Peptides [creative-peptides.com]
- 26. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 27. chemrxiv.org [chemrxiv.org]
Applications of Cyanine3B Azide in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3B (Cy3B) azide (B81097) is a bright and photostable fluorescent dye that has emerged as a valuable tool in flow cytometry, primarily through its application in bioorthogonal click chemistry. Its azide functional group allows for covalent labeling of alkyne-modified biomolecules with high specificity and efficiency under mild conditions. This property makes it particularly well-suited for the sensitive and quantitative detection of various cellular processes.
This document provides detailed application notes and protocols for the use of Cyanine3B azide in three key flow cytometry applications:
-
Analysis of Cell Surface Glycans
-
Cell Proliferation Assays (EdU-based)
-
Apoptosis Detection (TUNEL-based)
Key Features of this compound
| Property | Description |
| Fluorophore | Cyanine3B |
| Reactive Group | Azide (-N3) |
| Reaction | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Excitation (max) | ~556 nm |
| Emission (max) | ~570 nm |
| Key Advantages | High fluorescence quantum yield and photostability, enabling sensitive detection. The small size of the azide group minimizes steric hindrance. |
Application 1: Analysis of Cell Surface Glycans
This application note describes the use of this compound to quantify changes in cell surface glycan expression. The workflow involves metabolically labeling cells with an azide-modified sugar, followed by click chemistry with an alkyne-functionalized Cyanine3B derivative (or vice-versa, though less common).
Experimental Workflow: Cell Surface Glycan Analysis
Protocol: Metabolic Labeling and Flow Cytometry of Cell Surface Glycans
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cyanine3B-alkyne (e.g., DBCO-Cy3B)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer with appropriate laser and filters for Cy3B detection
Protocol:
-
Metabolic Labeling:
-
Seed cells in a culture vessel at a density that allows for logarithmic growth.
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.
-
Harvest cells and wash twice with ice-cold PBS.
-
-
Click Chemistry Staining:
-
Resuspend the cell pellet in FACS buffer.
-
Prepare a working solution of Cyanine3B-alkyne in FACS buffer. The optimal concentration should be determined empirically but typically ranges from 5-20 µM.
-
Add the Cyanine3B-alkyne solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire data on a flow cytometer using the appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm).
-
Analyze the data using appropriate software, gating on single, live cells to determine the mean fluorescence intensity of the Cyanine3B signal.
-
Quantitative Data Summary: Cell Surface Glycan Labeling
| Parameter | Concentration/Time | Cell Type | Notes |
| Ac4ManNAz Concentration | 25-50 µM | Various | Optimal concentration may vary. |
| Incubation Time (Ac4ManNAz) | 1-3 days | Various | Longer incubation generally leads to higher signal. |
| Cyanine3B-alkyne Concentration | 5-20 µM | Various | Titration is recommended to determine the optimal concentration. |
Application 2: Cell Proliferation (EdU) Assay
This application note details the use of this compound to measure DNA synthesis and cell proliferation. The assay is based on the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, followed by detection with this compound via a copper-catalyzed click reaction.
Experimental Workflow: EdU Cell Proliferation Assay
Protocol: EdU Cell Proliferation Assay for Flow Cytometry
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
DMSO
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail components:
-
Copper sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
This compound
-
-
FACS buffer
-
Flow cytometer
Protocol:
-
EdU Labeling:
-
Incubate cells with 10 µM EdU in complete culture medium for a desired period (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells once with 1% BSA in PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells in 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 1% BSA in PBS.
-
Permeabilize the cells by incubating in 100 µL of 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO4, a reducing agent, and this compound (typically 1-5 µM).
-
Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Quantitative Data Summary: EdU Cell Proliferation Assay
| Parameter | Concentration/Time | Notes |
| EdU Concentration | 10 µM | Optimal concentration may vary by cell type. |
| EdU Incubation Time | 1-2 hours | Longer times may be needed for slowly proliferating cells. |
| This compound Concentration | 1-5 µM | Titration is recommended. |
| Click Reaction Time | 30 minutes |
Application 3: Apoptosis (TUNEL) Assay
This application note describes a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for the detection of apoptotic cells using this compound. This method involves the enzymatic incorporation of an alkyne-modified nucleotide (e.g., EdUTP) at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis. The incorporated alkyne is then detected with this compound via a click reaction.
Experimental Workflow: TUNEL Assay for Apoptosis Detection
Protocol: TUNEL Assay for Flow Cytometry
Materials:
-
Cells (including positive and negative controls)
-
Fixative solution (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 70% ethanol)
-
TdT reaction buffer
-
Terminal deoxynucleotidyl transferase (TdT)
-
Alkyne-modified nucleotide (e.g., EdUTP)
-
Click-iT® reaction cocktail components
-
This compound
-
FACS buffer
-
Flow cytometer
Protocol:
-
Fixation and Permeabilization:
-
Harvest and wash cells.
-
Fix cells in 1% paraformaldehyde in PBS for 15 minutes on ice.
-
Permeabilize cells by adding ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes on ice.
-
-
TdT Labeling:
-
Wash cells to remove ethanol.
-
Resuspend cells in TdT reaction buffer containing TdT enzyme and EdUTP.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash cells to stop the reaction.
-
-
Click-iT® Reaction:
-
Perform the click reaction with this compound as described in the EdU protocol (Section 2, step 3).
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer and analyze by flow cytometry.
-
Quantitative Data Summary: TUNEL Assay
| Parameter | Concentration/Time | Notes |
| TdT Incubation Time | 60 minutes | Optimize for your specific cell type and apoptosis induction method. |
| EdUTP Concentration | Varies by kit | Follow manufacturer's recommendations. |
| This compound Concentration | 1-5 µM | Titration is recommended. |
Conclusion
This compound is a versatile and powerful tool for flow cytometry, enabling the sensitive detection of cell surface glycans, proliferating cells, and apoptotic cells. The protocols provided herein serve as a starting point for researchers to develop and optimize their specific assays. The high photostability and brightness of Cyanine3B make it an excellent choice for quantitative and high-throughput flow cytometry applications in basic research and drug development.
Use of Cyanine3B azide in FRET (Förster Resonance Energy Transfer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions, making it an invaluable tool in biological research and drug discovery. The choice of fluorophores is critical for the success of FRET experiments. Cyanine3B (Cy3B) is a bright and photostable cyanine (B1664457) dye that serves as an excellent FRET donor. Its azide (B81097) derivative, Cyanine3B azide, allows for its specific incorporation into biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in FRET-based assays.
Cyanine3B is an improved version of the Cy3 fluorophore, engineered to have a significantly higher fluorescence quantum yield and photostability due to its rigidified chemical structure.[2] These properties make it a superior donor fluorophore in FRET pairs, enabling more sensitive and robust measurements of molecular proximity.
Quantitative Data
The photophysical properties of Cyanine3B and its performance as a FRET donor are summarized below.
| Property | Value | References |
| This compound | ||
| Excitation Maximum (λex) | 559 nm | [4] |
| Emission Maximum (λem) | 570 nm | [4] |
| Extinction Coefficient (ε) | ~130,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.67 - 0.9 | [6][7] |
| FRET Pair | Förster Distance (R₀) | References |
| Cy3B / ATTO647N | 6.2 nm | [8] |
| Cy3B / CF660R | 6.0 nm | [7] |
| Cy3 / Cy5 | 5.3 - 5.4 nm | [9][10][11] |
| Cy3 / Alexa Fluor 647 | ~5.6 nm | [12] |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on the specific donor-acceptor pair and their local environment. The values for Cy3 are provided as an estimate for Cy3B, as their spectral properties are very similar.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing an alkyne-modified unnatural amino acid with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Protein desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 500 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.
-
-
Prepare the Copper Catalyst Solution:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 1 µL of 500 mM THPTA).
-
Vortex briefly to mix. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
In a reaction tube, add the alkyne-modified protein to a final concentration of 10-100 µM.
-
Add this compound stock solution to a final concentration that is 5-10 fold molar excess over the protein.
-
Add the prepared copper catalyst solution to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye and other reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its color and by measuring its absorbance at 280 nm (for protein) and 559 nm (for Cy3B).
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 559 nm (A₅₅₉).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Cy3B at 280 nm (Correction Factor for Cy3B = 0.08).
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₉ × 0.08)
-
-
Calculate the dye concentration using the extinction coefficient of Cy3B (ε₅₅₉ = 130,000 M⁻¹cm⁻¹).
-
The labeling efficiency is the molar ratio of the dye to the protein.
-
Protocol 2: FRET Measurement using Sensitized Emission
This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor fluorophore upon excitation of the donor (Cyanine3B).
Instrumentation:
-
A fluorometer or a fluorescence microscope equipped with appropriate excitation sources and emission filters for Cy3B and the chosen acceptor.
Procedure:
-
Prepare Samples:
-
Donor-only sample: The biomolecule labeled only with Cyanine3B.
-
Acceptor-only sample: The biomolecule labeled only with the acceptor fluorophore.
-
FRET sample: The biomolecule(s) labeled with both Cyanine3B (donor) and the acceptor fluorophore.
-
-
Acquire Fluorescence Spectra/Images:
-
Spectrum 1 (Donor Emission): Excite the donor-only sample at the excitation maximum of Cy3B (e.g., 532 nm laser) and measure the emission spectrum. This will give you the fluorescence intensity of the donor in the absence of the acceptor (I_D).
-
Spectrum 2 (Acceptor Direct Excitation): Excite the acceptor-only sample at the same wavelength used for donor excitation and measure the emission spectrum. This measures the direct excitation of the acceptor at the donor's excitation wavelength (I_A_direct).
-
Spectrum 3 (FRET): Excite the FRET sample at the donor's excitation wavelength and measure the emission spectrum across both the donor and acceptor emission wavelengths. This will give you the fluorescence intensity of the donor in the presence of the acceptor (I_DA) and the total fluorescence intensity of the acceptor (I_A_total).
-
-
Data Analysis and FRET Efficiency Calculation:
-
Correct for Spectral Bleed-through (Crosstalk):
-
Determine the donor bleed-through into the acceptor channel by measuring the signal in the acceptor channel when exciting the donor-only sample.
-
Determine the acceptor bleed-through into the donor channel (if any) by measuring the signal in the donor channel when exciting the acceptor-only sample at its own excitation maximum.
-
-
Calculate the Corrected FRET Intensity (I_FRET):
-
I_FRET = I_A_total - I_A_direct - (I_DA × Donor_bleed-through_factor)
-
-
Calculate FRET Efficiency (E):
-
There are several methods to calculate FRET efficiency. A common method is the ratio of the corrected acceptor intensity to the sum of the donor and corrected acceptor intensities:
-
E = I_FRET / (I_DA + I_FRET)
-
-
Another method relies on the quenching of the donor fluorescence:
-
E = 1 - (I_DA / I_D)
-
-
-
Visualizations
Caption: The mechanism of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for a FRET assay using this compound.
Caption: A generic signaling pathway illustrating FRET to detect protein-protein interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. metabion.com [metabion.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 8. Förster resonance energy transfer and protein-induced fluorescence enhancement as synergetic multi-scale molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale [mdpi.com]
- 12. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling of Oligosaccharides with Cyanine3B Azide via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of oligosaccharides and their roles in biological processes is a rapidly expanding field in glycobiology and drug development. To elucidate the function and dynamics of these complex carbohydrates, fluorescent labeling is an indispensable tool. Cyanine3B is a bright and photostable fluorophore, making it an excellent choice for sensitive detection in various applications, including cellular imaging, glycan arrays, and high-performance liquid chromatography (HPLC).
This application note provides detailed protocols for the covalent labeling of oligosaccharides with Cyanine3B azide (B81097). The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. An alternative protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a copper catalyst, is also presented. These methods rely on the reaction between an alkyne-functionalized oligosaccharide and the azide moiety of Cyanine3B.
Principle of the Method
The labeling strategy involves two key steps:
-
Introduction of an Alkyne Group : An alkyne functional group is introduced onto the oligosaccharide. A common method is the propargylation of the anomeric carbon at the reducing end of the oligosaccharide.
-
Azide-Alkyne Cycloaddition : The alkyne-modified oligosaccharide is then covalently conjugated to Cyanine3B azide through a click reaction, forming a stable triazole linkage.
Materials and Reagents
-
Alkyne-modified oligosaccharide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DBCO-Cyanine3B (for SPAAC protocol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water (ddH₂O)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Protocol 1: Preparation of Alkyne-Modified Oligosaccharides
This protocol describes the introduction of a propargyl group at the reducing end of an oligosaccharide.
-
Dissolution of Oligosaccharide : Dissolve the oligosaccharide in propargyl alcohol.
-
Acid Catalysis : Add an acid catalyst (e.g., Amberlyst-15 resin).
-
Reaction : Heat the reaction mixture under vacuum. The temperature and reaction time will need to be optimized depending on the specific oligosaccharide.
-
Purification : Purify the alkyne-modified oligosaccharide using an appropriate method, such as silica (B1680970) gel chromatography or size-exclusion chromatography, to remove excess propargyl alcohol and unreacted oligosaccharide.
-
Verification : Confirm the successful modification by mass spectrometry. The mass of the alkyne-modified oligosaccharide should increase by the mass of the propargyl group minus the mass of water.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol details the labeling of the alkyne-modified oligosaccharide with this compound using a copper catalyst.
-
Prepare Stock Solutions :
-
Alkyne-modified oligosaccharide (10 mM in ddH₂O or appropriate buffer)
-
This compound (10 mM in DMSO)
-
Copper(II) sulfate (20 mM in ddH₂O)
-
THPTA (50 mM in ddH₂O)
-
Sodium ascorbate (100 mM in ddH₂O, prepare fresh)
-
-
Reaction Setup : In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified oligosaccharide solution
-
PBS buffer (pH 7.4) to bring the reaction to the desired final volume
-
This compound stock solution (a 1.5 to 5-fold molar excess over the oligosaccharide is recommended)
-
-
Catalyst Preparation : In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Initiate the Reaction : Add the copper/THPTA mixture to the reaction tube containing the oligosaccharide and azide. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification : Proceed to Protocol 4 for the purification of the labeled oligosaccharide.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This copper-free method is ideal for applications where copper ions may be detrimental. This protocol requires an azide-modified oligosaccharide and a strained alkyne-modified dye, such as DBCO-Cyanine3B.
-
Prepare Stock Solutions :
-
Azide-modified oligosaccharide (10 mM in ddH₂O or appropriate buffer)
-
DBCO-Cyanine3B (10 mM in DMSO)
-
-
Reaction Setup : In a microcentrifuge tube, combine the azide-modified oligosaccharide and a 1.5 to 3-fold molar excess of DBCO-Cyanine3B in PBS buffer (pH 7.4).
-
Incubation : Mix the reaction and incubate at room temperature for 4-12 hours, or at 37°C for 1-2 hours, protected from light. Reaction times may require optimization.
-
Purification : Proceed to Protocol 4 for the purification of the labeled oligosaccharide.
Protocol 4: Purification of Cyanine3B-Labeled Oligosaccharides
This protocol describes a general procedure for purifying the labeled oligosaccharide from excess dye and reaction components using solid-phase extraction (SPE).
-
SPE Cartridge Equilibration :
-
For a C18 SPE cartridge, wash with 100% acetonitrile, followed by equilibration with an aqueous solution (e.g., 0.1% TFA in ddH₂O).
-
-
Sample Loading : Load the reaction mixture onto the equilibrated SPE cartridge.
-
Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% acetonitrile in ddH₂O with 0.1% TFA) to remove unreacted hydrophilic components.
-
Elution : Elute the labeled oligosaccharide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in ddH₂O with 0.1% TFA).
-
Solvent Removal : Dry the eluted fraction using a vacuum concentrator.
-
Further Purification (Optional) : For higher purity, the labeled oligosaccharide can be further purified by reversed-phase HPLC.
Protocol 5: Analysis and Characterization
The purified Cyanine3B-labeled oligosaccharide can be analyzed by HPLC and mass spectrometry.
-
HPLC Analysis :
-
Column : A reversed-phase C18 column is suitable for separation.
-
Mobile Phases : Use a gradient of acetonitrile in water with an ion-pairing agent like TFA (0.1%).
-
Detection : Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for Cyanine3B (approximately 559 nm and 571 nm, respectively).
-
-
Mass Spectrometry :
-
Confirm the identity of the labeled oligosaccharide by ESI-MS or MALDI-TOF mass spectrometry. The observed mass should correspond to the sum of the mass of the alkyne-modified oligosaccharide and the mass of this compound.
-
Data Presentation
The efficiency of the labeling reaction can be assessed by comparing the peak areas of the labeled and unlabeled oligosaccharides in an HPLC chromatogram or by mass spectrometry.
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | > 90% | HPLC, Mass Spectrometry |
| Excitation Maximum | ~559 nm | Fluorescence Spectroscopy |
| Emission Maximum | ~571 nm | Fluorescence Spectroscopy |
| Purity | > 95% | HPLC |
Visualizations
Caption: Workflow for CuAAC labeling of oligosaccharides.
Caption: CuAAC reaction scheme for oligosaccharide labeling.
Caption: Workflow for SPAAC labeling of oligosaccharides.
Application Notes and Protocols for Tracking Viral Particles with Cyanine3B Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track individual viral particles is crucial for understanding the mechanisms of viral infection, including attachment, entry, intracellular trafficking, and egress. Fluorescent labeling of viruses has emerged as a powerful tool for real-time visualization of these dynamic processes. Cyanine3B (Cy3B) is a bright and highly photostable fluorescent dye, making it an excellent candidate for single-particle tracking studies. This document provides detailed application notes and protocols for the use of Cyanine3B azide (B81097) in labeling and tracking viral particles.
The primary method described herein involves a two-step bioorthogonal labeling strategy. First, an azide chemical reporter is metabolically incorporated into the viral envelope glycoproteins. This is achieved by culturing virus-producing cells in the presence of an unnatural azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).[1][2] The incorporated azide groups on the viral surface then serve as handles for covalent attachment of a fluorescent probe. The second step is the specific and efficient labeling of the azide-modified viruses with a Cyanine3B dye functionalized with a dibenzocyclooctyne (DBCO) group via copper-free click chemistry.[3][4][5] This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is highly specific and proceeds under mild, biocompatible conditions, thus preserving viral infectivity.[1][3]
Data Presentation
Table 1: Photophysical Properties of Cyanine3B and Other Common Cyanine Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Relative Photostability |
| Cyanine3B | ~558 | ~572 | ~130,000 | ~0.68 - 0.85 [6][7] | High [6][8] |
| Cyanine3 | ~550 | ~570 | ~150,000 | ~0.15[9] | Moderate |
| Cyanine5 | ~649 | ~670 | ~250,000 | ~0.28 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | High |
Table 2: Comparison of Viral Labeling Strategies
| Labeling Method | Principle | Advantages | Disadvantages |
| Metabolic Labeling with Azido (B1232118) Sugars + Click Chemistry | Bioorthogonal incorporation of azides into viral glycoproteins followed by reaction with a fluorescent probe.[1] | High specificity, minimal impact on viral infectivity, good labeling efficiency (>80% reported for similar methods).[10] | Requires metabolic incorporation during virus production, two-step process. |
| Amine-reactive Dye Labeling | Covalent modification of primary amines (e.g., lysine (B10760008) residues) on viral surface proteins. | Simple one-step reaction. | Can be non-specific, potentially affecting viral protein function and infectivity. |
| Lipophilic Dye Staining | Insertion of fluorescent lipid probes into the viral membrane. | Simple incubation step. | Can lead to dye transfer to cellular membranes, potential for aggregation. |
| Genetically Encoded Fluorescent Proteins | Fusion of a fluorescent protein (e.g., GFP) to a viral structural protein. | Highly specific labeling. | Large protein tag can interfere with viral assembly and function. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Enveloped Viruses with Azido Sugars
This protocol describes the incorporation of azide moieties into the glycoproteins of enveloped viruses by culturing producer cells in the presence of Ac4ManNAz.
Materials:
-
Virus producer cell line
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in DMSO, sterile-filtered)[11]
-
Virus production reagents (e.g., plasmids, transfection reagents)
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge tubes
Procedure:
-
Seed producer cells in a culture vessel at a density that will allow for optimal virus production.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the labeling medium by supplementing the complete cell culture medium with Ac4ManNAz. The final concentration of Ac4ManNAz should be optimized for your specific cell line and virus, typically ranging from 25 to 50 µM.[12] A lower concentration (e.g., 10 µM) may be necessary for sensitive cell lines to avoid potential effects on cell proliferation and metabolism.[12]
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing labeling medium.
-
Proceed with your standard virus production protocol (e.g., transfection or infection).
-
Incubate the cells for 48-72 hours to allow for virus production and incorporation of the azido sugar.
-
Harvest the virus-containing supernatant.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 3,000 x g for 15 minutes) to remove cells and large debris.
-
The resulting azide-modified virus stock is now ready for purification or direct labeling with Cyanine3B-DBCO.
Protocol 2: Labeling of Azide-Modified Viruses with Cyanine3B-DBCO via Copper-Free Click Chemistry
This protocol details the labeling of azide-modified viral particles with Cyanine3B-DBCO.
Materials:
-
Azide-modified virus stock (from Protocol 1)
-
Cyanine3B-DBCO (stock solution in DMSO)
-
PBS, sterile
-
Amicon Ultra centrifugal filter units (or similar for virus concentration)
Procedure:
-
Concentrate the azide-modified virus stock to a smaller volume using a centrifugal filter unit appropriate for your virus size. This increases the efficiency of the labeling reaction.
-
Resuspend the concentrated virus in sterile PBS.
-
Add Cyanine3B-DBCO to the concentrated virus suspension. A final concentration of 10-50 µM Cyanine3B-DBCO is a good starting point, with a 2-4 fold molar excess of the dye to the estimated number of azide groups on the virus.[4][5] The optimal concentration should be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
After incubation, the labeled virus must be purified to remove unconjugated dye.
Protocol 3: Purification of Fluorescently Labeled Viral Particles
This protocol describes the removal of excess fluorescent dye from the labeled virus preparation using size-exclusion chromatography or sucrose (B13894) cushion ultracentrifugation.
Method A: Size-Exclusion Chromatography (SEC)
-
Equilibrate a size-exclusion chromatography column (e.g., Sepharose CL-4B or a commercially available column for virus purification) with sterile PBS.[13]
-
Carefully load the labeling reaction mixture onto the column.
-
Elute the virus with sterile PBS. The larger viral particles will elute in the void volume, while the smaller, unconjugated dye molecules will be retained in the column.
-
Collect fractions and identify the fractions containing the fluorescently labeled virus. This can be done by measuring the fluorescence of each fraction and/or by titrating the infectivity of each fraction.
-
Pool the fractions containing the purified, labeled virus.
Method B: Sucrose Cushion Ultracentrifugation
-
Prepare a sucrose cushion (e.g., 20% sucrose in PBS) in an ultracentrifuge tube.
-
Carefully layer the labeling reaction mixture on top of the sucrose cushion.
-
Centrifuge at a high speed (e.g., 100,000 x g for 2 hours at 4°C). The exact conditions will depend on the specific virus.
-
The viral particles will pellet at the bottom of the tube, while the unconjugated dye will remain in the supernatant and the sucrose cushion.
-
Carefully aspirate the supernatant and the sucrose cushion.
-
Resuspend the viral pellet in a small volume of sterile PBS.
Protocol 4: Imaging and Tracking of Cyanine3B-Labeled Viral Particles
This protocol provides a general workflow for imaging the entry of fluorescently labeled viruses into host cells.
Materials:
-
Purified Cyanine3B-labeled viral particles
-
Host cell line cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Fluorescence microscope equipped for live-cell imaging (e.g., confocal or total internal reflection fluorescence (TIRF) microscope)
Procedure:
-
Seed host cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add the Cyanine3B-labeled viral particles to the cells at the desired multiplicity of infection (MOI).
-
Immediately begin imaging using the appropriate laser line for Cyanine3B excitation (e.g., 561 nm) and a corresponding emission filter.
-
Acquire time-lapse images to track the movement of individual viral particles as they bind to the cell surface and become internalized.
-
Analyze the acquired image series using single-particle tracking software to determine viral trajectories, diffusion coefficients, and internalization kinetics.
Mandatory Visualization
Caption: Experimental workflow for tracking viral particles.
References
- 1. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cyanine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 13. Novel High-throughput Approach for Purification of Infectious Virions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence in Cyanine3B azide experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in Cyanine3B (Cy3B) azide (B81097) experiments.
Troubleshooting Guide
High background fluorescence can obscure specific signals and compromise experimental results. This guide addresses common issues in a question-and-answer format to help you identify and resolve the source of unwanted fluorescence.
Question 1: I'm observing high, diffuse background fluorescence across my entire sample. What are the likely causes and how can I fix this?
Answer: Diffuse background often stems from either autofluorescence inherent to your sample or the presence of unbound Cy3B azide. Here’s how to troubleshoot this issue:
-
Optimize Washing Steps: Insufficient washing is a common culprit. Increasing the number and duration of wash steps after fixation, permeabilization, and the click reaction can significantly reduce background. The inclusion of a low concentration of a mild detergent (e.g., 0.1% Tween-20) in your wash buffer can also aid in removing non-specifically bound dye.[1]
-
Titrate Your Cy3B Azide: Using an excessive concentration of the fluorescent azide increases the likelihood of non-specific binding. Perform a titration experiment to determine the lowest concentration of Cy3B azide that still provides a strong, specific signal.
-
Implement a Blocking Step: Just as in immunofluorescence, a blocking step prior to the click reaction can prevent non-specific binding of the Cy3B azide probe. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum.
Question 2: My negative controls, which do not contain the alkyne-modified target, are showing fluorescent signal. What could be causing this?
Answer: Signal in your negative control indicates non-specific binding of the Cy3B azide to cellular components or potential issues with the click chemistry reaction itself.
-
Non-Specific Binding of Cy3B Azide: Some fluorescent dyes can non-specifically adhere to cellular structures. Optimizing your blocking and washing protocols as described above is the first step.
-
Copper-Catalyzed Side Reactions: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes mediate non-specific interactions between the alkyne-containing dye and proteins that do not have an azide group. It is crucial to use an appropriate copper source, a stabilizing ligand (like THPTA or BTTAA), and a reducing agent (like sodium ascorbate) in the correct stoichiometry to minimize these off-target reactions.[2][3]
-
Detergent Choice: High concentrations of strong, ionic detergents like SDS can negatively impact the efficiency of the click reaction and may contribute to background. If possible, use mild, non-ionic detergents and consider diluting the lysate before the click reaction to lower the final detergent concentration.[4]
Question 3: My sample exhibits strong autofluorescence even before the addition of Cy3B azide. How can I reduce this inherent background?
Answer: Autofluorescence originates from endogenous fluorescent molecules within the cells or tissue, or can be induced by fixation methods.
-
Choice of Fixative: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence. If your experimental design allows, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation. If aldehyde fixation is necessary, use the lowest effective concentration for the shortest possible time.
-
Autofluorescence Quenching: Several chemical treatments can be applied after fixation and permeabilization to quench autofluorescence. Common methods include treatment with sodium borohydride (B1222165) or Sudan Black B. Commercial quenching reagents like TrueBlack® are also available and can be effective at reducing autofluorescence from sources like lipofuscin.
Experimental Protocols & Data
For reproducible results, it is crucial to follow well-defined protocols. Below are detailed methodologies for key experimental steps aimed at reducing background fluorescence.
Autofluorescence Quenching Protocols
| Reagent | Target Autofluorescence | Protocol | Notes |
| Sodium Borohydride | Aldehyde-induced | 1. After fixation and permeabilization, wash samples 3x with PBS for 5 min each. 2. Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. 3. Incubate samples in the sodium borohydride solution for 15-30 minutes at room temperature. 4. Wash samples extensively with PBS (at least 3x for 5 min each). | Can sometimes yield mixed results and may damage tissue or affect antigenicity. |
| Sudan Black B | Lipofuscin and formalin-induced | 1. After immunostaining and washing, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. 2. Incubate sections in the Sudan Black B solution for 20 minutes at room temperature. 3. Wash sections three times for 5 minutes each in PBS containing 0.02% Tween 20. | May introduce some non-specific background in the far-red channel. |
| TrueBlack® | Lipofuscin and other sources | 1. Perform immunostaining as per your standard protocol. 2. Dilute 20X TrueBlack® to 1X in 70% ethanol. 3. Apply the 1X TrueBlack® solution to cover the tissue section for 30 seconds. 4. Rinse three times with PBS. 5. Mount with an aqueous-based mounting medium. | A pre-treatment protocol is also available and may be preferred to minimize any effect on the fluorescent signal.[4][5] |
Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a starting point and may require optimization for your specific cell type and experimental setup.
-
Prepare the Click Reaction Cocktail: For a final volume of 500 µL:
-
Alkyne-modified sample in buffer
-
10 µL of 5 mM Cy3B azide stock solution
-
A pre-mixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA ligand
-
25 µL of 100 mM sodium ascorbate (B8700270) (add last to initiate the reaction)
-
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Washing: Following the click reaction, wash the sample extensively to remove unreacted components.
Purification of Labeled Samples
Removing unbound Cy3B azide is critical for reducing background. The choice of purification method depends on the nature of your sample (e.g., proteins, cells).
| Purification Method | Principle | General Protocol | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | 1. Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with your buffer of choice. 2. Apply the sample to the column. 3. Elute with the same buffer and collect fractions. Labeled macromolecules will elute first, followed by the smaller, unbound dye. | Gentle method, good for separating molecules with significant size differences. | Can be time-consuming, potential for sample dilution. |
| Dialysis | Separation based on molecular weight cutoff. | 1. Place the sample in a dialysis bag with an appropriate molecular weight cutoff (e.g., 10 kDa for proteins). 2. Dialyze against a large volume of buffer with several buffer changes over 24-48 hours. | Simple and effective for larger sample volumes. | Slow process, not suitable for small molecules. |
Visualizing Experimental Workflows
To clarify the experimental process, the following diagrams illustrate key workflows for minimizing background fluorescence.
Caption: A generalized workflow for a Cy3B azide experiment, highlighting key steps to reduce background.
References
Troubleshooting Low Labeling Efficiency with Cyanine3B Azide: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with Cyanine3B azide (B81097). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3B azide and what are its primary applications?
This compound is a fluorescent dye used for labeling biomolecules through "click chemistry". It contains an azide functional group that specifically reacts with alkyne-modified molecules. Cyanine3B is an improved version of the Cyanine3 fluorophore, offering significantly higher fluorescence quantum yield and photostability.[1][2] Its primary application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted copper-free click chemistry for the fluorescent labeling of proteins, nucleic acids, and other biomolecules.[1][2]
Q2: What are the most common reasons for low labeling efficiency with this compound in a copper-catalyzed reaction?
Low labeling efficiency in CuAAC reactions can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or reducing agent can significantly hinder the reaction rate.[3]
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]
-
Reagent Degradation: Improper storage or handling of this compound, the alkyne-modified biomolecule, or other reaction components can lead to their degradation.
-
Issues with the Biological Substrate: The alkyne group on the biomolecule may be inaccessible, or the substrate itself might interfere with the copper catalyst.[3]
-
Presence of Inhibitors: Components in the reaction buffer, such as chelators (e.g., EDTA) or thiols, can sequester the copper catalyst.[3]
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintaining the reactivity of this compound. It should be stored at -20°C in the dark for long-term stability (up to 24 months from receipt).[1][4][5] It is also important to desiccate the product and avoid prolonged exposure to light.[1][5] For transportation, it can be at room temperature for up to three weeks.[1][4][5]
Q4: Can the buffer composition affect the labeling reaction?
Yes, the buffer composition is critical. Buffers containing primary amines (e.g., Tris) or carboxylates can interfere with some labeling chemistries.[6] For CuAAC, it is also important to avoid buffers with components that can chelate copper, such as EDTA.[3]
Q5: I see no fluorescence after my labeling reaction. Does this automatically mean the reaction failed?
Not necessarily. While it could indicate a failed reaction, a low fluorescence signal can also result from:
-
Fluorescence Quenching: Too much dye conjugated to the biomolecule can lead to self-quenching.[7] Additionally, the local environment of the dye on the biomolecule can cause quenching.[7]
-
Dye Aggregation: Cyanine dyes can form non-fluorescent aggregates, particularly in aqueous solutions. It is recommended to prepare dye solutions fresh in an appropriate solvent like DMSO and add them to the reaction buffer immediately before use.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low labeling efficiency.
Summary of Recommended Reaction Conditions for CuAAC
For successful labeling, it is crucial to optimize the concentrations of all reaction components. The following table provides a general starting point for a CuAAC reaction.
| Component | Recommended Final Concentration | Notes |
| Alkyne-modified Biomolecule | 25 µM - 1 mg/mL | Concentration can be adjusted based on the specific biomolecule.[3][8] |
| This compound | 50 µM | A 2-fold molar excess relative to the alkyne is a good starting point.[3] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | The copper source for the catalyst.[3] |
| Copper-chelating Ligand (e.g., THPTA) | 250 - 500 µM | A 5-fold excess relative to CuSO₄ is recommended to stabilize the Cu(I) ion and increase reaction efficiency.[3][9] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh to reduce Cu(II) to the active Cu(I) state.[3] |
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Reaction Failure: - Inactive catalyst (Cu(I) oxidation).- Degraded reagents (dye, biomolecule).- Inhibitors in the buffer (EDTA, thiols).- Inaccessible alkyne group on the biomolecule. | - Prepare fresh sodium ascorbate (B8700270) solution immediately before use.[3]- Use a copper-chelating ligand like THPTA to protect the catalyst.[10]- Ensure proper storage of all reagents.[1][4][5]- Perform a buffer exchange to remove potential inhibitors.[6]- Consider denaturing the biomolecule if the alkyne group might be sterically hindered.[8] |
| Fluorescence Quenching: - Over-labeling of the biomolecule.- Unfavorable microenvironment of the dye. | - Reduce the molar ratio of this compound to the biomolecule.[7]- A degree of labeling (DOL) determination can help assess the extent of labeling.[7] | |
| Dye Aggregation: - Poor solubility of the dye in the reaction buffer. | - Prepare the this compound stock solution in an organic solvent like DMSO and add it to the reaction fresh.[6] | |
| Precipitation during the reaction | Biomolecule Instability: - The labeling reaction conditions are too harsh for the biomolecule. | - Optimize the reaction buffer and consider using cryoprotectants if necessary. |
| Dye Precipitation: - The concentration of the dye exceeds its solubility in the reaction mixture. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your biomolecule and helps to solubilize the dye. | |
| Labeled biomolecule is inactive | Modification of Critical Residues: - The alkyne modification or the dye conjugation has occurred at a site essential for the biomolecule's function. | - If possible, redesign the alkyne incorporation strategy to target a less critical region of the biomolecule. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for labeling an alkyne-modified protein with this compound. Optimization may be required for different biomolecules.
-
Prepare Stock Solutions:
-
Alkyne-modified Protein: Prepare a solution of the protein in a copper-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein to a final concentration of 25 µM.
-
Buffer to adjust the final volume.
-
This compound stock solution to a final concentration of 50 µM.
-
A premixed solution of CuSO₄ and THPTA to final concentrations of 100 µM and 500 µM, respectively.
-
-
Gently mix the solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Gently mix by inverting the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For some biomolecules, gentle agitation may be beneficial.[8]
-
-
Purification:
Visualizations
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A flowchart outlining the steps to troubleshoot low labeling efficiency.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The signaling pathway of the CuAAC reaction for biomolecule labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine3 азид | CAS#:1167421-28-4 (chloride) [ru.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. interchim.fr [interchim.fr]
- 11. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Cyanine3B Azide
Welcome to the technical support center for Cyanine3B (Cy3B) azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve the best possible signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3B azide and what are its primary applications?
A1: Cyanine3B (Cy3B) azide is a bright and photostable yellow-emitting fluorescent dye.[1] It is an improved version of the Cy3 fluorophore, offering a significantly higher fluorescence quantum yield and greater photostability.[1] Its primary application is in "click chemistry," a highly efficient and specific reaction for labeling biomolecules. The azide group on Cy3B allows it to be covalently attached to molecules containing a terminal alkyne, a process widely used for labeling proteins, nucleic acids, and other biomolecules.[1][2]
Q2: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
A2: Both are types of click chemistry used to conjugate an azide (like Cy3B azide) to an alkyne.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to proceed efficiently.[3][4] It is known for its fast reaction rates and high yields. However, the copper catalyst can be toxic to living cells, so it is more commonly used for in vitro labeling or with fixed samples.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction.[5][6][7][] It utilizes a strained cyclooctyne, where the ring strain drives the reaction forward without the need for a catalyst.[7][] This makes it ideal for labeling in live cells and other biological systems where copper toxicity is a concern.[]
Q3: What are the key spectral properties of Cyanine3B?
A3: Understanding the spectral properties of Cy3B is crucial for selecting the appropriate microscope filters and light sources to maximize signal collection.
| Property | Value |
| Maximum Excitation Wavelength | ~558 nm |
| Maximum Emission Wavelength | ~572 nm |
| Molar Extinction Coefficient | ~130,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | High |
Note: Exact spectral properties can vary slightly depending on the solvent and conjugation partner.
Q4: How should I store and handle this compound?
A4: To ensure the stability and performance of your Cy3B azide, follow these storage guidelines:
-
Store at -20°C in the dark.[1]
-
Desiccate to protect from moisture.[1]
-
Avoid prolonged exposure to light.[1]
-
For stock solutions, dissolve in an anhydrous solvent like DMSO and store at -20°C.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) can be caused by either a weak signal or high background. This guide will help you diagnose and address common issues.
Problem 1: Weak or No Fluorescent Signal
If you are observing a very weak or no signal from your Cy3B-labeled sample, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Click Reaction | • Verify Reagent Quality: Ensure your alkyne-modified biomolecule and Cy3B azide are not degraded. Prepare fresh sodium ascorbate (B8700270) for each CuAAC reaction as it readily oxidizes.[9][10] • Optimize Reagent Concentrations: Perform a titration of the Cy3B azide concentration. A 2- to 10-fold molar excess of the azide probe over the alkyne-labeled biomolecule is often a good starting point.[10] For CuAAC, ensure a sufficient concentration of copper and a protective ligand.[10][11] • Check for Interfering Substances: Buffers containing Tris can chelate copper and inhibit CuAAC reactions; use PBS or HEPES instead.[10][12] Reducing agents like DTT can also interfere and should be removed prior to the reaction.[10] | Increased labeling efficiency leading to a stronger fluorescent signal. |
| Incorrect Imaging Settings | • Verify Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of Cy3B. • Optimize Exposure Time and Laser Power: Increase the exposure time or laser power to enhance signal detection. Be cautious of photobleaching with excessive laser power.[13][14] | A brighter, more easily detectable signal from your labeled sample. |
| Low Abundance of Target Molecule | • Increase Labeling Density: If possible, increase the number of alkyne modifications on your target biomolecule. • Use Signal Amplification Techniques: Consider using an amplification strategy, such as a biotinylated azide followed by a streptavidin-Cy3B conjugate. | Enhanced signal intensity from the target molecule. |
| Photobleaching | • Use Antifade Reagents: Mount your sample in a mounting medium containing an antifade agent.[15] • Minimize Light Exposure: Reduce the intensity and duration of the excitation light.[13] Acquire images efficiently to limit the time the sample is exposed to light. | Preservation of the fluorescent signal during imaging. |
Problem 2: High Background Fluorescence
High background can obscure your specific signal. Here are common causes and how to address them.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unconjugated Cy3B Azide | • Thorough Purification: It is crucial to remove all unbound Cy3B azide after the labeling reaction. Use appropriate purification methods such as desalting columns, gel filtration, or protein precipitation.[16][17][18][19][20] • Increase Washing Steps: After the click reaction and purification, increase the number and duration of washing steps to remove any residual unbound dye.[9][21] | A significant reduction in background fluorescence, making the specific signal more prominent. |
| Non-Specific Binding of the Dye | • Use a Blocking Agent: Include a blocking step in your protocol, using an agent like Bovine Serum Albumin (BSA), to prevent the dye from non-specifically adhering to surfaces or other molecules.[9][21] • Optimize Dye Concentration: Using an excessive concentration of Cy3B azide can lead to increased non-specific binding. Titrate to find the lowest effective concentration.[9] | Decreased non-specific signal, improving the overall signal-to-noise ratio. |
| Autofluorescence | • Use a Control Sample: Image an unstained control sample to assess the level of natural autofluorescence from your cells or tissue.[22] • Use Appropriate Imaging Medium: Some components in cell culture media, like phenol (B47542) red and riboflavin, can be fluorescent. Use a phenol red-free, low-background imaging buffer for live-cell imaging.[22] | Identification and potential reduction of background fluorescence originating from the sample itself. |
| Copper-Mediated Fluorescence (CuAAC) | • Use a Chelating Ligand: In CuAAC reactions, use a copper-chelating ligand like THPTA or BTTAA in sufficient excess (typically a 5:1 ratio of ligand to copper) to prevent non-specific fluorescence caused by free copper ions.[9][10] • Final Wash with a Chelator: Consider a final wash with a copper chelator like EDTA to remove any residual copper.[9] | Quenching of non-specific fluorescence caused by the copper catalyst. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is a starting point and may require optimization for your specific protein and application.
Reagent Preparation:
-
Alkyne-Modified Protein: In a suitable buffer (e.g., PBS, pH 7.4). Avoid Tris buffers.[10][12]
-
This compound: 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock solution in water.[9]
-
Ligand (e.g., THPTA): 50 mM stock solution in water.[9]
-
Sodium Ascorbate: 500 mM stock solution in water (prepare fresh).[9]
Reaction Procedure:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL).
-
Add the Cy3B azide stock solution to a final concentration of 100 µM.
-
In a separate tube, premix the ligand and CuSO₄. For a final copper concentration of 100 µM, use a 5-fold excess of ligand (500 µM final concentration).[9]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.[9]
-
Gently mix and incubate at room temperature for 1 hour, protected from light.
-
Proceed to purification to remove excess reagents.
Protocol 2: Purification of Labeled Protein via Precipitation
This method is effective for removing unconjugated dye and other small molecule reagents.
-
To your reaction mixture, add four volumes of ice-cold acetone.[9]
-
Incubate at -20°C for at least 1 hour to precipitate the protein.[9]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.[9]
-
Carefully decant and discard the supernatant which contains the unbound dye.[9]
-
Wash the protein pellet with ice-cold methanol (B129727) and centrifuge again.[9]
-
Resuspend the purified, labeled protein pellet in a suitable buffer for your downstream application.
Visualizations
Caption: Experimental workflow for CuAAC labeling and purification.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 14. Signal-to-Noise Considerations [evidentscientific.com]
- 15. biotium.com [biotium.com]
- 16. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
How to remove unbound Cyanine3B azide after labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Cyanine3B azide (B81097). It focuses on the critical step of removing unbound dye after the labeling reaction to ensure high-quality results in downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unbound Cyanine3B azide after a labeling reaction? It is essential to remove any free, unreacted this compound to prevent high background fluorescence, which can interfere with imaging and reduce the signal-to-noise ratio.[1] Accurate quantification of the labeled biomolecule (e.g., calculating the degree of labeling) also depends on the removal of all non-conjugated dye.
Q2: What are the primary methods for separating my labeled biomolecule from free this compound? The choice of method depends on the type and size of your biomolecule. The most common techniques are:
-
Size-Exclusion Chromatography (SEC): This includes gravity-flow columns and pre-packed spin columns (e.g., Zeba™, NAP-10). It separates molecules based on size and is highly effective for proteins and larger biomolecules.[2][3][4]
-
Precipitation: This method is commonly used for oligonucleotides and DNA. A salt and a solvent (like ethanol (B145695) or acetone) are added to selectively precipitate the large nucleic acid conjugates, leaving the small, unbound dye molecules in the supernatant.[5][6][7]
-
Dialysis: Best suited for large sample volumes and large biomolecules like proteins or antibodies. It uses a semi-permeable membrane that retains the large, labeled conjugate while allowing the small, free dye molecules to diffuse out into a buffer.[8][9]
-
Specialized Dye Removal Resins: Certain columns contain a resin with a high affinity for fluorescent dyes, specifically designed to bind and remove them from solution while allowing the labeled protein to pass through.[10]
Q3: My labeling reaction was performed in an organic co-solvent like DMSO or DMF. How does this impact the purification step? The presence of organic solvents can be a critical factor. Many commercial purification columns and resins have a limited tolerance for solvents like DMF or DMSO (often ≤10%).[3][4][10] Before purification, it is often necessary to dilute your reaction mixture with an appropriate aqueous buffer to reduce the organic solvent concentration and ensure compatibility with the chosen purification method.
Q4: Can I use the same purification method for a protein labeled with this compound and a labeled oligonucleotide? Not always. While size-exclusion chromatography could work for larger oligonucleotides, precipitation is generally the most efficient and established method for nucleic acids.[5][7] For proteins, SEC or dialysis are the preferred methods as precipitation can lead to denaturation and loss of function.
Troubleshooting Guide
This section addresses common issues encountered after the labeling and purification steps.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in downstream applications (e.g., microscopy, flow cytometry). | Incomplete removal of unbound this compound.[1] | • Repeat the purification step. Using a second spin column or dialyzing for a longer period can be effective.[2]• For column chromatography, ensure you are not overloading the column with too much sample or free dye.[3]• Check the absorbance of the column flow-through or dialysis buffer to confirm that no more free dye is being removed. |
| Low recovery of the labeled biomolecule after purification. | • The biomolecule is binding non-specifically to the column resin.• The molecular weight cutoff (MWCO) of the dialysis membrane is too large.• Accidental loss of the pellet during precipitation steps. | • For SEC, ensure the column is fully equilibrated in the correct buffer before loading the sample.[10]• For dialysis, select a membrane with an MWCO that is significantly smaller than your biomolecule (e.g., 10-30 kDa MWCO for a 150 kDa antibody).[8]• During precipitation, be careful not to disturb the pellet when decanting the supernatant. Ensure centrifugation is adequate to form a tight pellet.[5][6] |
| The purified sample still has a strong yellow/orange color, but protein/DNA concentration is low. | The purification method was ineffective, and the sample consists mostly of free dye. | • Verify that the correct purification method was chosen for your biomolecule.• Check the specifications of your purification column or kit. Some dye removal columns may be less effective for certain classes of dyes.[10]• If using a spin column, ensure the centrifugation speed and time are correct as per the manufacturer's protocol.[3][4] |
| The labeled protein precipitates out of solution after purification. | The buffer composition after purification is not optimal for protein stability. | • Ensure the final buffer has the correct pH and ionic strength for your specific protein.• If the final protein concentration is low (<1 mg/mL), consider adding a stabilizing agent like BSA (1-10 mg/mL), provided it does not interfere with downstream applications.[10]• For long-term storage, consider adding 0.02% sodium azide to prevent microbial growth and storing at 4°C or as single-use aliquots at -20°C.[3][10] |
Visualized Workflows and Protocols
Diagram 1: Selecting a Purification Method
Caption: Flowchart for choosing the appropriate purification method.
Diagram 2: General Workflow for Spin Column Purification
Caption: Workflow for removal of unbound dye using a spin column.
Detailed Experimental Protocols
Protocol 1: Removal of Unbound Dye via Size-Exclusion Spin Column
This protocol is suitable for purifying labeled proteins and antibodies (>7 kDa).
-
Column Preparation:
-
Invert the spin column several times to resuspend the resin.
-
Remove the bottom plug and loosen the cap. Place the column into a collection tube.
-
Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.[3] Discard the buffer.
-
-
Sample Loading:
-
Place the column into a new, clean collection tube.
-
Note: If your labeling reaction contains >10% organic solvent (e.g., DMSO), dilute it with a compatible buffer (e.g., PBS) to reduce the solvent concentration.
-
Slowly apply the sample directly to the center of the compacted resin. Do not allow the sample to contact the sides of the column.[4]
-
-
Elution:
-
Centrifuge the column for 2 minutes at 1,000 x g to elute the labeled protein.[4]
-
The purified, labeled protein will be in the collection tube. The unbound this compound remains in the resin.
-
-
Storage:
Protocol 2: Purification of Labeled Oligonucleotides via Precipitation
This protocol is designed for purifying labeled DNA and oligonucleotides.
-
Precipitation:
-
To your reaction mixture, add sodium acetate (B1210297) to a final concentration of 0.3 M.
-
Add 2.5 volumes of cold 100% ethanol (or 0.8 volumes of isopropanol).[5][7]
-
Mix thoroughly and incubate at -20°C for at least 20-30 minutes.
-
-
Pelleting:
-
Washing:
-
Add 1 mL of cold 70% ethanol (or acetone (B3395972) for some protocols) to the tube to wash the pellet.[5][6]
-
Centrifuge again at >10,000 rpm for 10 minutes. Discard the supernatant.
-
-
Resuspension:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sodium azide removal protocol | Abcam [abcam.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Buffer Conditions for Cyanine3B Azide Click Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the buffer conditions for the Cyanine3B azide (B81097) click reaction.
Troubleshooting Guide
Low reaction yield, poor reproducibility, and dye degradation are common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with fluorescent dyes like Cyanine3B. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Table 1: Summary of Recommended Buffer Components for Cyanine3B Azide Click Reaction
| Buffer Component | Recommended Conditions | Expected Outcome/Efficiency | Potential Issues & Solutions |
| Buffer Type | Phosphate buffer, HEPES, Triethylammonium (B8662869) acetate (B1210297) (TEAA) | High reaction efficiency and stable pH. | Issue: Tris buffer can inhibit the reaction by chelating copper. Solution: Avoid Tris-based buffers. |
| pH | 6.5 - 8.0 | Optimal catalyst activity and stability of reactants. | Issue: pH outside this range can lead to catalyst deactivation or degradation of biomolecules. Solution: Prepare fresh buffer and verify the pH before starting the reaction. |
| Copper (Cu(I)) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | In situ generation of the active Cu(I) catalyst. | Issue: Copper(I) is unstable and can oxidize to inactive Cu(II). Solution: Use a freshly prepared solution of the reducing agent. |
| Ligand | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Accelerates the reaction and protects the dye and biomolecule from copper-mediated damage. | Issue: Suboptimal ligand-to-copper ratio can lead to low yield. Solution: A common starting point is a 5:1 ligand to copper molar ratio. |
| Reducing Agent | Sodium Ascorbate (B8700270) | Reduces Cu(II) to the active Cu(I) state. | Issue: Ascorbate can degrade in solution. Solution: Prepare fresh sodium ascorbate solution for each experiment. |
| Co-solvent | DMSO or DMF | Required for non-sulfonated this compound to ensure solubility in aqueous buffers. | Issue: High concentrations of organic solvents can denature proteins. Solution: Keep the final concentration of the organic solvent low, typically under 20%. |
| Additives | Aminoguanidine | Can prevent damage to biomolecules from reactive oxygen species generated during the reaction. | Issue: Not always necessary but can be beneficial for sensitive biomolecules. Solution: Include if you observe degradation of your starting material. |
Diagram 1: General Experimental Workflow for this compound Click Reaction
Caption: A flowchart illustrating the key steps of the this compound click reaction.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield Cyanine3B click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound click reaction?
A1: The optimal pH range for the copper-catalyzed click reaction is generally between 6.5 and 8.0. It is recommended to use a buffer such as phosphate, HEPES, or triethylammonium acetate to maintain a stable pH within this range.
Q2: My this compound is not dissolving in the aqueous buffer. What should I do?
A2: Non-sulfonated this compound has poor water solubility and requires an organic co-solvent for efficient reaction in aqueous media. It is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is kept low (typically below 20%) to avoid potential denaturation of biomolecules like proteins.
Q3: I am observing a decrease in fluorescence intensity after the click reaction. What could be the cause?
A3: A decrease in fluorescence can be due to several factors:
-
Copper-mediated quenching: Copper ions can quench the fluorescence of cyanine (B1664457) dyes. The use of a copper-chelating ligand like TBTA or THPTA can minimize this effect.
-
Dye degradation: Cyanine dyes can be sensitive to reactive oxygen species that may be generated during the in situ reduction of Cu(II) to Cu(I). Adding a radical scavenger or ensuring the reaction is deoxygenated can help prevent dye degradation.
-
Photobleaching: Cyanine3B is photostable, but prolonged exposure to light during the reaction setup and incubation should be avoided. It is best to perform the reaction in a microcentrifuge tube protected from light.
Q4: How can I remove the unreacted this compound after the reaction?
A4: Unreacted dye can be removed using several methods depending on the nature of your labeled biomolecule:
-
Precipitation: For oligonucleotides and DNA, precipitation with acetone or ethanol is a common method.
-
Size Exclusion Chromatography (SEC): This is effective for separating the labeled biomolecule from the smaller, unreacted dye molecule.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method provides high-purity labeled products.
-
Dialysis: For larger biomolecules like proteins, dialysis can be used to remove small molecules.
Q5: Is it necessary to degas the reaction mixture?
A5: While not always mandatory, degassing the reaction mixture by bubbling with an inert gas like argon or nitrogen is highly recommended. This removes dissolved oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) form, thus reducing the reaction efficiency.
Detailed Experimental Protocol: this compound Labeling of an Alkyne-Modified Oligonucleotide
This protocol provides a general starting point for the click chemistry labeling of an alkyne-modified oligonucleotide with this compound. Optimization may be required for specific oligonucleotides and applications.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound (dissolved in DMSO to make a 10 mM stock solution)
-
Buffer: 1 M Triethylammonium acetate (TEAA), pH 7.0
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM in water
-
Ligand: TBTA, 50 mM in DMSO/t-butanol (1:4 v/v)
-
Reducing Agent: Sodium Ascorbate, 100 mM in water (prepare fresh)
-
Nuclease-free water
-
DMSO
Procedure:
-
Preparation of the Reaction Mixture: a. In a 1.5 mL microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM. b. To the oligonucleotide solution, add the 1 M TEAA buffer (pH 7.0) to a final concentration of 100 mM. c. Add DMSO to a final concentration of 10-20% (v/v) to ensure the solubility of the this compound. d. Add 1.5 equivalents of the 10 mM this compound stock solution to the reaction mixture. Mix gently by pipetting.
-
Preparation of the Catalyst Solution: a. In a separate tube, prepare the Cu(I)-ligand complex. Mix the 20 mM CuSO₄ solution and the 50 mM TBTA solution in a 1:5 molar ratio of copper to ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM TBTA. Let this mixture stand for 5 minutes at room temperature.
-
Initiation and Incubation of the Reaction: a. Add the pre-mixed catalyst solution to the reaction mixture containing the oligonucleotide and this compound. The final concentration of CuSO₄ should be around 0.5-1 mM. b. To initiate the reaction, add 5 equivalents of freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate should be around 2.5-5 mM. c. Gently vortex the reaction mixture and then incubate at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification of the Labeled Oligonucleotide: a. After the incubation is complete, the labeled oligonucleotide can be purified by ethanol or acetone precipitation. Add 3 volumes of cold ethanol and 1/10th volume of 3 M sodium acetate (pH 5.2). b. Incubate at -20°C for at least 1 hour. c. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. d. Carefully decant the supernatant. Wash the pellet with cold 70% ethanol. e. Air-dry the pellet and resuspend it in a suitable buffer. f. For higher purity, the labeled oligonucleotide can be further purified by RP-HPLC.
-
Analysis: a. Confirm the successful labeling by analyzing the product using UV-Vis spectroscopy (checking for both the oligonucleotide and Cyanine3B absorbance peaks) and/or gel electrophoresis (observing a shift in the band of the labeled oligonucleotide).
How to minimize non-specific binding of Cyanine3B azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cyanine3B azide (B81097) in their experiments.
I. Troubleshooting Guide: Minimizing Non-specific Binding
High background fluorescence due to non-specific binding of Cyanine3B azide can obscure specific signals and lead to inaccurate results. This guide provides a systematic approach to identify and address the root causes of this issue.
Issue: High Background Fluorescence
| Possible Cause | Recommended Solution & Protocol | Supporting Evidence & Rationale |
| 1. Hydrophobic Interactions | Incorporate non-ionic detergents in buffers. - Washing Buffer: Add 0.05% to 0.1% Tween 20 or Triton X-100 to your washing buffer (e.g., PBS or TBS).[1] - Blocking Buffer: Include 0.1% to 0.3% Triton X-100 in your blocking solution.[2] - Antibody Diluent: Consider adding a low concentration of detergent to your antibody diluent.[3] | Cyanine (B1664457) dyes, including Cyanine3B, can have hydrophobic properties that cause them to adhere to hydrophobic surfaces on membranes, plastics, and proteins.[4][5][6] Non-ionic detergents disrupt these hydrophobic interactions, thereby reducing non-specific binding.[1][7] |
| 2. Electrostatic Interactions | Adjust buffer ionic strength and pH. - Increase Salt Concentration: Increase the salt concentration of your buffers (e.g., NaCl up to 200 mM) to shield electrostatic interactions.[7] - Optimize pH: Ensure the pH of your reaction and washing buffers is appropriate for your specific application. For copper-catalyzed click chemistry (CuAAC), a pH range of 6.5-8.0 is generally recommended.[8][9][10] | Highly charged fluorescent dyes can bind non-specifically to oppositely charged molecules or surfaces.[6] Increasing the ionic strength of the buffer can help to mask these charges and reduce non-specific binding.[7] |
| 3. Inadequate Blocking | Optimize your blocking strategy. - Use Protein-Based Blockers: Incubate your sample with a blocking solution containing Bovine Serum Albumin (BSA) (1-5%), normal serum (5-10%), or casein.[2][][12] The serum should be from the same species as the secondary antibody, if used.[13] - Increase Blocking Time: Extend the blocking incubation time to 1 hour at room temperature or overnight at 4°C.[6] - Commercial Blocking Buffers: Consider using a commercially available blocking buffer specifically designed to reduce non-specific binding of cyanine dyes.[14] | Blocking agents competitively bind to potential non-specific sites on your sample, preventing the fluorescent dye from adhering indiscriminately. Inadequate blocking is a common cause of high background fluorescence.[6] |
| 4. Excess Unbound Dye | Optimize dye concentration and perform thorough washing. - Titrate Dye Concentration: Perform a concentration titration of this compound to determine the optimal concentration that provides a strong specific signal with minimal background.[6][15] - Thorough Washing: Increase the number and duration of washing steps after incubation with the dye.[2][6][15] Use a wash buffer containing a non-ionic detergent.[2][6] | Using an excessive concentration of the fluorescent dye can lead to a large amount of unbound molecules that can adhere non-specifically to surfaces.[6] Insufficient washing will fail to remove all unbound or loosely bound dye molecules.[2][6] |
| 5. Sample Autofluorescence | Assess and mitigate autofluorescence. - Image an Unstained Control: Image an unstained sample under the same conditions to determine the level of natural fluorescence.[2][6] - Use a Different Fluorophore: If autofluorescence is high in the spectral range of Cyanine3B, consider using a dye that excites and emits at a different wavelength.[15] - Quenching Agents: Consider using a commercial autofluorescence quenching agent if intrinsic fluorescence is a significant issue.[6][16] | Some cells and tissues naturally fluoresce, which can contribute to the overall background signal.[2][6][16] Aldehyde-based fixatives can also induce autofluorescence.[2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.
Caption: A decision tree for troubleshooting non-specific binding of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that can contribute to non-specific binding?
A1: Cyanine3B is an improved version of the Cyanine3 fluorophore with a higher fluorescence quantum yield and photostability.[17][18][19][20] However, like other cyanine dyes, it can exhibit hydrophobic and electrostatic interactions that lead to non-specific binding. The aromatic structure of the cyanine core contributes to its hydrophobicity.[4][5][6] Whether the specific this compound you are using is sulfonated or non-sulfonated will also impact its properties; sulfonated versions are more water-soluble.[17][20]
Q2: How does the "click chemistry" reaction itself influence non-specific binding?
A2: this compound is used in "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[18][19][20][21] While these reactions are highly specific, some weak non-specific labeling of proteins has been observed, particularly in CuAAC where the copper catalyst may play a role.[22] Additionally, some cyclooctynes used in SPAAC can react with cysteine residues, though at a much lower rate than the azide-alkyne reaction.[22] It is important to distinguish between non-specific labeling due to the reaction and non-specific binding of the dye itself.
Q3: Can the choice of buffer for the click reaction affect non-specific binding?
A3: Yes, the buffer composition is crucial. For CuAAC, it is important to use buffers that do not interfere with the copper catalyst. Tris buffers should be avoided as they can chelate copper.[9][10] Phosphate, carbonate, or HEPES buffers at a pH between 6.5 and 8.0 are generally compatible.[10] High concentrations of chloride ions can also compete for copper binding.[9]
Q4: What is the role of detergents in minimizing non-specific binding?
A4: Non-ionic detergents like Tween 20 and Triton X-100 are effective at reducing non-specific binding by disrupting hydrophobic interactions.[1][7] They can be added to blocking buffers, washing solutions, and sometimes antibody diluents.[2][3] However, the concentration should be optimized, as high concentrations can potentially disrupt specific interactions or cell membranes.[3]
Q5: Are there any specific blocking agents that are more effective for cyanine dyes?
III. Experimental Protocols
Detailed Protocol for Blocking and Washing to Minimize Non-specific Binding in Immunofluorescence
This protocol provides a general framework for cell staining. Optimization may be required for specific cell types and experimental conditions.
-
Sample Preparation and Fixation:
-
Prepare your cells or tissue sections on a suitable substrate (e.g., glass coverslips).
-
Fix the samples using an appropriate method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate samples with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Prepare a blocking buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% BSA in PBS with 0.1% Triton X-100.[2]
-
Incubate the samples in the blocking buffer for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation (if applicable):
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Prepare a wash buffer: PBS with 0.1% Tween 20.
-
Wash the samples three times with the wash buffer for 5 minutes each, with gentle agitation.
-
-
Secondary Antibody or this compound "Click" Reaction:
-
For Secondary Antibody: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
For Click Chemistry: Prepare the click reaction cocktail according to the manufacturer's protocol, ensuring optimal buffer conditions (e.g., avoiding Tris buffer for CuAAC). Incubate for the recommended time, protected from light.
-
-
Final Washes:
-
Wash the samples three to five times with the wash buffer for 5 minutes each, protected from light.
-
Perform a final rinse with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for Cyanine3B.
-
Quantitative Data Summary
| Reagent | Typical Concentration Range | Purpose | References |
| Blocking Agents | |||
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Blocks non-specific protein binding sites. | [2][12] |
| Normal Serum | 5% - 10% (v/v) | Blocks non-specific binding, especially Fc receptors. | [2][13] |
| Detergents | |||
| Tween 20 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions in wash buffers. | [2] |
| Triton X-100 | 0.1% - 0.5% (v/v) | Reduces hydrophobic interactions and for permeabilization. | [2] |
| Buffer Additives | |||
| Sodium Chloride (NaCl) | up to 200 mM | Reduces electrostatic interactions. | [7] |
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the principles of non-specific binding and the interventions to minimize it.
Caption: Interactions leading to specific and non-specific binding and mitigation strategies.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound, 1914113-85-1 | BroadPharm [broadpharm.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Cyanine3B Azide for STORM Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cyanine3B (Cy3B) azide (B81097) in Stochastic Optical Reconstruction Microscopy (STORM) imaging.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3B (Cy3B) azide and why is it used for STORM?
A1: Cyanine3B (Cy3B) azide is a fluorescent dye featuring an azide group, enabling its attachment to biomolecules through a process known as click chemistry.[1] Cy3B is an enhanced version of the Cy3 dye, boasting a significantly higher fluorescence quantum yield and greater photostability.[1][2] Its robust photophysical properties make it one of the best performing red dyes for STORM imaging.[3]
Q2: What is the principle of using Cy3B in STORM imaging?
A2: STORM relies on the principle of stochastically switching individual fluorophores between a fluorescent "on" state and a dark "off" state.[4] In a typical dSTORM (direct STORM) setup, a high-power laser is used to drive most of the Cy3B molecules into a long-lived dark state.[5] Individual molecules then spontaneously return to the fluorescent state, are imaged, and precisely localized. By repeating this process over thousands of frames, a super-resolved image is reconstructed.[4]
Q3: What kind of imaging buffer is recommended for Cy3B in STORM?
A3: For STORM imaging with Cy3B, an imaging buffer containing a thiol, such as 2-mercaptoethanol (B42355) (BME), is generally recommended.[6][7] An oxygen scavenging system, like GLOX (glucose oxidase and catalase), is also crucial to reduce photobleaching.[6] The pH of the buffer is typically maintained around 8.0.[3]
Q4: Can I perform two-color STORM imaging with Cy3B?
A4: Yes, Cy3B is an excellent candidate for the second color in two-color STORM experiments, often paired with a far-red dye like Alexa Fluor 647.[5][6] When performing two-color imaging, it is recommended to image the longer wavelength dye first to minimize photobleaching of the shorter wavelength dye.[8]
Troubleshooting Guide
This guide addresses common issues encountered during STORM imaging with Cy3B azide in a question-and-answer format.
Low Signal or No Blinking
Q: I am not observing any signal or blinking from my Cy3B-labeled sample. What could be the issue?
A: This problem can stem from several factors, ranging from the labeling process to the imaging conditions. Here's a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low Signal/No Blinking
Caption: A step-by-step workflow to diagnose the cause of low or no signal in Cy3B STORM imaging.
-
Labeling Efficiency:
-
Verify Click Chemistry Reaction: Ensure all components for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) were fresh and correctly prepared. Issues with the copper source, reducing agent (e.g., sodium ascorbate), or the ligand can lead to failed conjugation.[9][10]
-
Confirm Alkyne-Modification: If you are labeling a protein or nucleic acid, confirm that the alkyne modification was successful.
-
Check Antibody Concentration: If using antibodies, a concentration that is too low will result in a weak signal. Perform a titration to find the optimal concentration.[11]
-
-
Imaging Buffer:
-
Imaging Setup:
High Background
Q: My STORM images have a high background, which obscures the signal from single molecules. How can I reduce it?
A: High background can be caused by autofluorescence, non-specific binding of the dye, or residual unbound dye.
Troubleshooting Workflow for High Background
Caption: A workflow for identifying and mitigating sources of high background in STORM imaging.
-
Autofluorescence:
-
Quenching: Treat fixed cells with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS after fixation to reduce autofluorescence.[8]
-
Choice of Media: Use phenol (B47542) red-free media during cell culture and imaging.[8]
-
-
Non-specific Binding:
-
Blocking: Ensure adequate blocking of your sample to prevent non-specific antibody binding. Use a blocking buffer appropriate for your sample and antibodies.
-
Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[13]
-
Washing: Increase the number and duration of washing steps after antibody incubation to remove unbound antibodies.[13]
-
-
Unbound Dye:
-
Purification: After click chemistry labeling, ensure that all unbound Cy3B azide is removed from the sample through methods like gel filtration or dialysis.[14]
-
Rapid Photobleaching
Q: The Cy3B signal disappears very quickly during imaging. What can I do to improve its photostability?
A: Rapid photobleaching limits the number of photons collected per molecule, affecting localization precision.
-
Oxygen Scavenging System: The GLOX system in the imaging buffer is critical for removing molecular oxygen, which is a primary cause of photobleaching. Ensure it is active and freshly prepared.[6]
-
Thiol Concentration: The concentration of the thiol (e.g., BME) in the buffer can influence photostability. Optimization may be required.
-
Laser Power: While high laser power is needed for blinking, excessive power will accelerate photobleaching. Use the minimum laser power necessary to achieve a good density of blinking events.[8]
-
Anti-fade Reagents: Consider adding commercially available anti-fade reagents to your imaging buffer, but be aware that some may interfere with the blinking behavior of the dye.[11][15]
Poor Blinking Characteristics
Q: My Cy3B molecules are not blinking properly; they are either always 'on' or the blinking is too sparse.
A: The blinking behavior is highly dependent on the chemical environment provided by the imaging buffer.
-
Buffer Composition:
-
The choice and concentration of the thiol are critical. While BME is often recommended for Cy3B, some studies suggest that mercaptoethylamine (MEA) can also be used, potentially with different blinking kinetics.[6][7]
-
The pH of the buffer can affect the on- and off-switching rates. A pH of 7.5-8.5 is generally recommended.[3][16]
-
-
Laser Power:
-
Activation Laser (if applicable): If using an activator dye in a dye-pair setup, the power of the activation laser (e.g., 405 nm) will control the rate at which molecules are brought back to the 'on' state.[4]
-
Imaging Laser: The power of the imaging laser (e.g., 561 nm) influences the rate at which molecules are driven to the 'off' state.[8] Adjusting these laser powers can help achieve an optimal density of single-molecule events per frame.
-
Data Presentation
Table 1: Properties of Cyanine3B
| Property | Value | Reference |
| Excitation Maximum (nm) | 559 | [17] |
| Emission Maximum (nm) | 570 | [17] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 130,000 | [6] |
| Fluorescence Quantum Yield | High | [1][2] |
| Recommended Imaging Buffer Thiol | 2-mercaptoethanol (BME) | [6][7] |
Table 2: Recommended Starting Concentrations for STORM Imaging Buffer Components
| Component | Concentration | Purpose | Reference |
| Glucose | 10% (w/v) | Oxygen Scavenger System | [6] |
| Glucose Oxidase | ~0.56 mg/mL | Oxygen Scavenger System | [12] |
| Catalase | ~0.034 mg/mL | Oxygen Scavenger System | [12] |
| 2-Mercaptoethanol (BME) | 10-143 mM | Induces Blinking | [17] |
| Tris Buffer (pH 8.0) | 50 mM | pH Buffering | [12] |
| NaCl | 10 mM | Ionic Strength | [12] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry for Labeling with Cy3B Azide
This protocol provides a general guideline for labeling alkyne-modified biomolecules with Cy3B azide.
-
Prepare Stock Solutions:
-
Cy3B azide: 10 mM in DMSO.
-
Alkyne-modified biomolecule: Prepare at a suitable concentration in a compatible buffer.
-
Copper(II) sulfate (B86663) (CuSO₄): 100 mM in water.
-
Copper-stabilizing ligand (e.g., THPTA or TBTA): 200 mM in water.
-
Reducing agent (e.g., Sodium Ascorbate): 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and Cy3B azide. An excess of the azide (4-50 equivalents) is often used.[10]
-
Add the copper-stabilizing ligand to the CuSO₄ solution in a 2:1 molar ratio and let it sit for a few minutes.[10]
-
Add the CuSO₄/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[10]
-
-
Purification:
-
Remove the excess dye and catalyst from the labeled biomolecule using an appropriate method such as ethanol (B145695) precipitation, gel filtration, or dialysis.[14]
-
Protocol 2: STORM Imaging of Cy3B-Labeled Samples
-
Sample Mounting: Mount the labeled sample on a microscope slide or coverslip suitable for high-resolution imaging.
-
Prepare Imaging Buffer: Freshly prepare the STORM imaging buffer as described in Table 2.
-
Imaging:
-
Replace the storage buffer with the fresh STORM imaging buffer.
-
Locate the region of interest using a low laser power to avoid premature photobleaching.
-
Increase the 561 nm laser power to a high level (e.g., a few kW/cm²) to induce blinking.[6]
-
If using a dye-pair, use a low-power activation laser (e.g., 405 nm) to bring molecules back to the fluorescent state.
-
Acquire a time series of images (typically 10,000-40,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS).[6]
-
-
Image Reconstruction: Process the raw image stack using specialized software (e.g., ThunderSTORM) to localize the single-molecule events and reconstruct the super-resolution image.[6]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy3B azide | AAT Bioquest [aatbio.com]
- 3. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 4. MyScope [myscope.training]
- 5. Super-Resolution Microscopy FAQ | Bruker [bruker.com]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mvi-inc.com [mvi-inc.com]
- 8. cam.msu.edu [cam.msu.edu]
- 9. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. biotium.com [biotium.com]
- 12. forum.microlist.org [forum.microlist.org]
- 13. m.youtube.com [m.youtube.com]
- 14. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 15. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. microscopyu.com [microscopyu.com]
How to choose the right linker for Cyanine3B azide conjugation
Welcome to the technical support center for Cyanine3B azide (B81097) conjugation. This resource provides researchers, scientists, and drug development professionals with in-depth guidance on selecting the appropriate linker for their specific experimental needs. Below, you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in Cyanine3B azide conjugation?
A linker is a chemical moiety that covalently connects the Cyanine3B (Cy3B) azide fluorophore to your target molecule, which should possess a compatible reactive group (typically an alkyne for click chemistry). The linker is not merely a spacer; its chemical properties significantly influence the solubility, stability, steric accessibility, and overall performance of the final conjugate.[1] A well-chosen linker ensures that the Cy3B maintains its optimal fluorescence properties while the conjugated biomolecule retains its biological activity.
Q2: What are the primary types of linkers to consider for Cy3B azide conjugation?
Linkers can be broadly categorized based on their properties such as flexibility, solubility, and cleavability. For Cy3B azide conjugation, common choices include:
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible linkers of varying lengths. They are highly recommended for improving the water solubility of the final conjugate, which is particularly important as cyanine (B1664457) dyes can be hydrophobic and prone to aggregation.[2][3] PEG linkers also reduce steric hindrance, providing better access for the coupling reaction to occur.[2]
-
Rigid Linkers: These linkers, such as those incorporating ethynyl (B1212043) or proline moieties, restrict the movement of the attached Cy3B dye. This can be advantageous in techniques like Fluorescence Resonance Energy Transfer (FRET) by preventing unwanted dye-DNA or dye-protein interactions that could quench fluorescence.[4][5]
-
Cleavable Linkers: These linkers contain a specific chemical bond that can be broken under certain physiological conditions, such as changes in pH or the presence of specific enzymes (e.g., cathepsins, proteases) or reducing agents (e.g., glutathione).[6][7] This is particularly useful in drug delivery systems where the fluorophore needs to be released at a specific target site.[6]
-
Non-Cleavable Linkers: These form a stable covalent bond that is not designed to be broken within a biological system.[7] They are used when the fluorophore is intended to remain permanently attached to the target molecule for imaging or tracking purposes.
Q3: How do I choose between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for my conjugation?
This compound reacts with an alkyne-modified molecule via a click chemistry reaction. The choice between the copper-catalyzed and copper-free methods is critical and depends on your sample's sensitivity.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and high-yielding, utilizing a terminal alkyne and a copper(I) catalyst.[8] However, the copper catalyst can be cytotoxic, making this method unsuitable for experiments involving live cells or in vivo applications unless used at very low, well-ligated concentrations.[9][10][11] It is an excellent choice for conjugating purified proteins, nucleic acids, or other biomolecules in vitro.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[11] The reaction is driven by the release of ring strain, eliminating the need for a toxic catalyst.[] SPAAC is the preferred method for live-cell imaging and in vivo studies due to its high biocompatibility.[9][10] However, the kinetics of SPAAC can be slower than CuAAC, and strained cyclooctynes can sometimes exhibit off-target reactivity with thiol-containing molecules like cysteine.[9]
Linker Selection Guide
Choosing the right linker involves balancing multiple factors. The following diagram illustrates a decision-making workflow to guide your selection process.
Caption: A decision workflow for selecting the appropriate linker based on experimental requirements.
Data Summary Tables
Table 1: Impact of PEG Linker Length on Conjugate Properties
Hydrophilic PEG linkers are crucial for mitigating aggregation and improving the pharmacokinetic profile of conjugates.[2] The optimal length often depends on the specific antibody and payload, requiring empirical validation.[2]
| Linker Property | Effect of Shorter PEG Linkers (e.g., PEG4) | Effect of Longer PEG Linkers (e.g., PEG12, PEG24) | Key Considerations |
| Solubility | Moderate improvement. | Significant improvement, especially for hydrophobic molecules.[2][3][13] | Essential for preventing aggregation of cyanine dye conjugates.[1] |
| Steric Hindrance | May not be sufficient to overcome highly hindered sites. | More effective at reducing steric hindrance, potentially improving conjugation efficiency.[14] | Longer linkers provide greater flexibility for molecules to access binding sites.[14] |
| In Vivo Half-Life | Shorter circulation half-life compared to longer PEGs.[13] | Increased hydrodynamic radius leads to reduced renal clearance and longer half-life.[2][13][14] | Important for in vivo imaging and therapeutic applications. |
| Binding Affinity | May be beneficial for some receptor-ligand interactions where constraint is needed.[13] | Can sometimes slightly decrease binding affinity due to increased flexibility or steric shielding.[2] | Must be balanced against gains in solubility and pharmacokinetics. |
Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted / Copper-Free) |
| Reaction Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Biocompatibility | Lower; copper catalyst is cytotoxic.[11] Not suitable for live cells/in vivo use without careful ligand design.[9][10] | Higher; no catalyst required. Ideal for live-cell and in vivo applications.[9][10][] |
| Reaction Kinetics | Very fast; reaction rates are typically higher.[8] | Generally slower than CuAAC, though newer cyclooctynes have improved rates.[9] |
| Specificity & Yield | High specificity and quantitative yields under optimized conditions.[9] | High specificity and can achieve quantitative yields.[9] |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules. Requires a stabilizing ligand.[15] | Some strained alkynes can react non-specifically with thiols (e.g., cysteine residues).[4][9] |
| Cost | Reagents (terminal alkynes, copper sulfate) are generally less expensive.[9] | Strained cyclooctyne reagents are typically more expensive.[9] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
Caption: A troubleshooting flowchart for common issues in Cy3B azide conjugation.
Detailed Troubleshooting Q&A
Q: My conjugation yield is very low. What are the common causes and solutions?
-
A: Inefficient Click Reaction:
-
For CuAAC: Ensure your sodium ascorbate reducing agent is fresh, as it readily oxidizes in solution. Always use a copper(I)-stabilizing ligand like TBTA or THPTA to prevent catalyst disproportionation and protect your biomolecule from oxidative damage.[15][16]
-
For SPAAC: Reaction kinetics can be slow. Try increasing the incubation time (up to 24-48 hours) or temperature (room temperature or 37°C).[5] The reaction pH can also be critical; a slightly alkaline pH (7.5-8.5) often increases the rate.[5] Avoid using buffers containing sodium azide, as it will compete with your Cy3B azide for the DBCO group.[17]
-
-
A: Steric Hindrance: The alkyne group on your target molecule may be in a sterically hindered position. Using a longer, flexible PEG linker (e.g., PEG8 or PEG12) can extend the Cy3B azide away from the molecule's surface, making the reactive site more accessible.[2][18]
-
A: Degraded Reagents: Azides and strained alkynes can degrade if not stored properly. Ensure reagents are stored desiccated and protected from light at -20°C or -80°C.[5] Prepare solutions fresh before each experiment.[19]
Q: My final conjugate is precipitating out of solution. How can I fix this?
-
A: Hydrophobicity: Cyanine dyes, including Cy3B, can be hydrophobic and cause aggregation, especially when conjugated to other hydrophobic molecules.[1][16]
-
Solution 1: The most effective solution is to use a hydrophilic linker, such as a PEG linker, which significantly increases the water solubility of the final conjugate.[2][3][20]
-
Solution 2: If using a non-sulfonated version of Cy3B, ensure you are using the recommended amount of an organic co-solvent (like DMSO or DMF) in your reaction buffer to keep the dye soluble before it has a chance to react.[20][21]
-
Q: The fluorescence of my Cy3B conjugate is much lower than expected (quenched). Why is this happening?
-
A: Aggregation-Caused Quenching (ACQ): At high labeling ratios, Cy3B molecules conjugated in close proximity can interact via π-π stacking, leading to the formation of H-aggregates which are non-fluorescent.[17]
-
Solution: Reduce the molar excess of Cy3B azide used in the conjugation reaction to achieve a lower, optimized degree of labeling (DOL). Incorporating a PEG linker can also help by physically separating the dye molecules from each other.[17]
-
-
A: Interaction with the Biomolecule: The Cy3B fluorophore can be quenched by photoinduced electron transfer (PET) if it stacks against certain nucleobases (especially guanine) in DNA or specific amino acid residues (like tryptophan) in proteins.[22][23]
Q: I'm observing high background or non-specific binding in my imaging experiment. Could the linker be the cause?
-
A: Hydrophobic Interactions: The overall hydrophobicity of the conjugate can lead to non-specific binding to surfaces or cellular components.
-
Solution 1: Using a hydrophilic PEG linker is the primary strategy to reduce non-specific binding by rendering the entire conjugate more soluble and less "sticky".[20]
-
Solution 2: Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your washing and blocking buffers to disrupt hydrophobic interactions.
-
-
A: Electrostatic Interactions: Cyanine dyes can carry a positive charge, which may lead to non-specific binding to negatively charged components like cell membranes or nucleic acids.
-
Solution: Use a specialized blocking buffer designed to reduce the non-specific binding of cyanine dyes, which has been shown to be an issue, particularly with monocytes and macrophages.[23]
-
Experimental Protocols
Protocol 1: General Method for CuAAC Conjugation of a Protein
This protocol provides a general workflow for conjugating Cy3B-azide to an alkyne-modified protein. Optimization of molar ratios may be required.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: General Method for SPAAC (Copper-Free) Conjugation of an Antibody
This protocol describes the conjugation of Cy3B-azide to a DBCO-modified antibody.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 3: Measuring Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) quantifies the efficiency of fluorescence. The comparative method is most common, where the fluorescence of the Cy3B conjugate is compared to a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[10]
-
Prepare Solutions: Prepare a series of dilutions for both your Cy3B conjugate (test sample) and the reference standard in the same solvent. The concentrations should be low enough that their absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.[10]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (e.g., 555 nm for Cy3B).
-
Measure Fluorescence: Using a spectrofluorometer, record the full emission spectrum for each dilution of the test sample and the standard, using the same excitation wavelength and identical instrument settings (e.g., slit widths).
-
Integrate and Plot: For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Calculate Quantum Yield: The plot should yield a straight line. Determine the gradient (slope) of the line for both your sample (GradX) and the standard (GradST). Calculate the quantum yield of your conjugate (ΦX) using the following equation:[10]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the solvent is the same, this term is 1).
-
References
- 1. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rigid cyanine dye nucleic acid labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Orientation of Cyanine Fluorophores Terminally Attached to DNA via Long, Flexible Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. precisepeg.com [precisepeg.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Mitigating the effects of reducing agents on Cyanine3B azide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of reducing agents on Cyanine3B azide (B81097) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reducing agents like DTT and TCEP problematic for Cyanine3B azide labeling?
A1: Reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are essential for reducing disulfide bonds in proteins to expose sites for labeling. However, they can interfere with subsequent labeling steps in several ways:
-
Azide Reduction: Some reducing agents, particularly phosphines like TCEP, can react with and reduce the azide group on the Cyanine3B molecule, rendering it unable to participate in the click chemistry reaction.
-
Fluorophore Quenching: TCEP has been shown to reversibly quench the fluorescence of cyanine (B1664457) dyes through a direct interaction with the fluorophore's polymethine bridge. This can lead to a significant decrease in the fluorescent signal.
-
Interference with Copper Catalyst: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," residual reducing agents can interfere with the Cu(I) catalyst, either by reducing the copper to an inactive state or by chelating the copper ions, thus inhibiting the labeling reaction.[1]
Q2: What are the best practices to avoid the negative effects of reducing agents?
A2: The most effective strategy is to remove the reducing agent after the protein reduction step and before initiating the labeling reaction.[2] Common methods for removal include:
-
Desalting Spin Columns: A quick and efficient method for buffer exchange and removal of small molecules like DTT and TCEP.[3]
-
Dialysis: A thorough method for removing reducing agents, although it is more time-consuming.[4]
-
Immobilized Reducing Agents: Using a reducing agent covalently bound to a solid support (e.g., TCEP on agarose (B213101) beads) allows for easy removal of the reductant by simple centrifugation or filtration.[5][6]
Q3: Can I perform the labeling reaction in the presence of a reducing agent?
A3: It is strongly discouraged. While some protocols suggest that TCEP does not need to be removed for certain reactions like maleimide (B117702) conjugations, its known quenching effect on cyanine dyes and potential interference with the click chemistry catalyst make its removal crucial for optimal this compound labeling. DTT must be removed as its thiol groups will compete in the labeling reaction.[7]
Q4: My fluorescent signal is low after labeling. What could be the cause?
A4: Low fluorescent signal can be due to several factors:
-
Inefficient Labeling: This could be due to incomplete protein reduction, insufficient concentration of this compound, or a suboptimal click chemistry reaction.
-
Fluorophore Quenching: Residual TCEP is a likely culprit. Ensure complete removal of the reducing agent.
-
Protein Precipitation: Your protein of interest may have precipitated during the labeling process.
-
Photobleaching: Excessive exposure of the labeled protein to light can cause photobleaching.
Q5: I am observing non-specific labeling. How can I troubleshoot this?
A5: Non-specific labeling in click chemistry can occur.[8] To troubleshoot:
-
Optimize Reagent Concentrations: Titrate the concentrations of your this compound and copper catalyst. High concentrations can sometimes lead to non-specific binding.
-
Use a Ligand: A copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) catalyst and can help reduce non-specific reactions.[9]
-
Control Experiments: Perform a control reaction with a protein that does not have an alkyne group to assess the level of non-specific binding of the this compound.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Incomplete removal of TCEP causing fluorescence quenching. | Use a desalting spin column or perform dialysis to thoroughly remove TCEP after protein reduction. |
| Inefficient click chemistry reaction. | Ensure all click chemistry reagents are fresh, especially the sodium ascorbate (B8700270) solution. Optimize the concentrations of copper, ligand, and this compound.[3] | |
| Azide group on Cyanine3B was reduced. | Remove the reducing agent before adding the this compound. | |
| High Background Signal | Non-specific binding of this compound to the protein or other components. | Include a blocking step if applicable. Perform a control experiment without the alkyne modification to assess background. Titrate down the concentration of the dye.[8] |
| Excess, unbound this compound. | Purify the labeled protein using a desalting column or dialysis to remove unbound dye. | |
| Inconsistent Labeling Efficiency | Re-oxidation of disulfide bonds after reducing agent removal. | Perform the labeling reaction immediately after removing the reducing agent.[7] |
| Variability in reducing agent removal. | Standardize the removal protocol. Spin columns often provide more consistent results than precipitation methods. |
Quantitative Data
Table 1: Effect of TCEP on Cyanine Dye Fluorescence
The following table summarizes the quenching effect of TCEP on a structurally similar cyanine dye, Cy5. A similar reversible quenching mechanism is expected for Cyanine3B.
| Parameter | Value | Reference |
| Reaction Type | Reversible bimolecular reaction | [10] |
| Equilibrium Constant (Keq) | 0.91 mM-1 | [10] |
| Observation | Addition of TCEP leads to a decrease in the major absorbance peak of the cyanine dye and the appearance of a new band at a lower wavelength, indicating the formation of a non-fluorescent adduct. | [10] |
Note: This data is for Cy5 and should be considered as an approximation for the behavior of Cyanine3B.
Experimental Protocols
Protocol 1: Protein Reduction and Removal of Reducing Agent using a Desalting Spin Column
This protocol is designed for the efficient removal of reducing agents like DTT or TCEP from a protein sample prior to labeling.
Materials:
-
Protein sample in a suitable buffer
-
TCEP or DTT
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Protein Reduction:
-
To your protein solution, add TCEP or DTT to a final concentration of 5-20 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Column Preparation:
-
Invert the spin column several times to resuspend the resin.
-
Remove the bottom closure and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[11]
-
Place the column in a new collection tube.
-
-
Column Equilibration:
-
Add 300 µL of your desired buffer for the labeling reaction to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the equilibration step two more times.[11]
-
-
Sample Application and Desalting:
-
Place the equilibrated column in a fresh collection tube.
-
Slowly apply your reduced protein sample to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect your desalted protein sample.[11]
-
The protein is now in the new buffer, and the reducing agent has been removed. Proceed immediately to the labeling reaction.
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Protein with this compound
This protocol is a general guideline for labeling an alkyne-modified protein with this compound. Optimal conditions may vary depending on the protein.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate (B84403) buffer, HEPES), free of reducing agents.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
THPTA ligand stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (must be freshly prepared; e.g., 100 mM in water).
-
Reaction tubes.
Procedure:
-
In a reaction tube, combine the following in order:
-
Your alkyne-modified protein solution.
-
This compound stock solution to a final concentration of 50-200 µM (a 2-10 fold molar excess over the protein is a good starting point).
-
-
Prepare the catalyst premix in a separate tube:
-
Combine the THPTA ligand stock solution and the CuSO₄ stock solution. A 5:1 ligand to copper ratio is often recommended.[12] For example, mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄.
-
-
Add the catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ should be around 50-250 µM.[12]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
To remove excess reagents and stop the reaction, purify the labeled protein using a desalting spin column (as described in Protocol 1) or dialysis.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bioclone.net [bioclone.net]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: Cyanine3B Azide vs. Cy3 Azide for Click Chemistry
In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for attaching reporter molecules, such as fluorescent dyes, to proteins, nucleic acids, and other targets. Among the plethora of available fluorescent probes, cyanine (B1664457) dyes are a popular choice due to their high extinction coefficients and brightness. This guide provides a direct comparison of two closely related azide-functionalized cyanine dyes, Cyanine3 (Cy3) azide (B81097) and its derivative, Cyanine3B (Cy3B) azide, to aid researchers in selecting the optimal tool for their specific experimental needs.
Key Performance Metrics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. Here, we summarize the key performance indicators for Cyanine3B azide and Cy3 azide in a side-by-side comparison.
| Property | This compound | Cy3 Azide | References |
| Molar Extinction Coefficient (ε) | ~120,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.58 - 0.85 | ~0.15 | [1][3][4] |
| Fluorescence Lifetime (τ) | ~2.8 ns (in PBS) | ~0.3 ns (in PBS) | [5] |
| Excitation Maximum (λex) | ~558-560 nm | ~548-555 nm | [1][2][5] |
| Emission Maximum (λem) | ~571-572 nm | ~562-570 nm | [1][2][5] |
| Photostability | Generally reported as higher than Cy3, though some studies suggest context-dependent stability. | Moderate | [1][4][6][7][8] |
This compound stands out with a significantly higher fluorescence quantum yield and a much longer fluorescence lifetime compared to its parent dye, Cy3 azide.[1][3][4][5] This translates to a brighter signal that persists for a longer duration, a critical advantage for sensitive detection and single-molecule studies. While Cy3 azide has a slightly higher molar extinction coefficient, the dramatic difference in quantum yield makes Cyanine3B the brighter probe overall.[1][2][3][4]
The topic of photostability is more nuanced. Several sources describe Cyanine3B as an improved version of Cy3 with enhanced photostability.[1][4][7][8] However, some experimental evidence from research discussions suggests that under certain conditions, Cy3B may exhibit faster photobleaching than Cy3.[6] This highlights the importance of optimizing imaging conditions and considering the specific experimental context when photostability is a critical parameter.
Experimental Protocols: Labeling Biomolecules via Copper-Catalyzed Click Chemistry
The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an alkyne-modified biomolecule with either this compound or Cy3 azide. This protocol should be optimized for specific applications.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound or Cy3 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving the azide dye
-
Purification system (e.g., size exclusion chromatography, dialysis)
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound or Cy3 azide in anhydrous DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the this compound or Cy3 azide stock solution to the reaction mixture. A 2-5 fold molar excess of the dye over the biomolecule is a good starting point.
-
Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction time may require optimization.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by a suitable purification method such as size exclusion chromatography (e.g., PD-10 desalting column), dialysis, or precipitation.
-
-
Characterization:
-
Confirm the labeling by measuring the absorbance of the purified conjugate at the dye's absorption maximum and the biomolecule's characteristic absorbance wavelength (e.g., 280 nm for proteins). The degree of labeling can be calculated using the Beer-Lambert law.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in a typical click chemistry labeling experiment.
Signaling Pathways and Logical Relationships
The underlying principle of this labeling strategy is the bioorthogonal nature of the azide and alkyne functional groups, which do not natively exist in most biological systems. The copper(I) catalyst, generated in situ from copper(II) by a reducing agent like sodium ascorbate, is crucial for accelerating the cycloaddition reaction. The ligand stabilizes the copper(I) oxidation state and improves reaction efficiency.
References
- 1. Cy3B azide | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Cyanine3B Azide vs. Alexa Fluor 555 Azide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating biological pathways, developing diagnostics, and creating targeted therapeutics. The choice of a fluorescent label is a critical decision that directly influences the quality, sensitivity, and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two popular orange-fluorescent azide-functionalized dyes: Cyanine3B (Cy3B) azide (B81097) and Alexa Fluor 555 azide. Both dyes are spectrally similar and are widely used for protein labeling through "click chemistry," yet they possess distinct photophysical properties and characteristics that make them suitable for different applications.
Performance at a Glance: A Quantitative Comparison
The performance of a fluorophore is primarily dictated by its spectral characteristics, brightness, and photostability. Brightness is a function of the molar extinction coefficient (the efficiency of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | Cyanine3B Azide | Alexa Fluor 555 Azide |
| Excitation Maximum (nm) | 559 - 560[1][2] | 552 - 555[3][4][5][6] |
| Emission Maximum (nm) | 571[1][2] | 565 - 566[3][4][5][6] |
| Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | ~121,000[1] | ~152,000[3] |
| Fluorescence Quantum Yield (Φ) | 0.68[1] | 0.10 - 0.14[3][7][8] |
| Calculated Brightness (ε × Φ) | ~82,280 | ~15,200 - 21,280 |
| Solubility | Non-sulfonated, may require organic co-solvent (e.g., DMSO, DMF)[9][] | Sulfonated, hydrophilic and highly water-soluble[3][6][11] |
From the data, a key differentiator emerges: this compound exhibits a significantly higher fluorescence quantum yield, making it theoretically brighter than Alexa Fluor 555 azide, despite having a slightly lower molar extinction coefficient. Alexa Fluor 555, however, is a sulfonated dye, which imparts excellent water solubility, a crucial factor for labeling reactions in aqueous biological buffers without the need for organic co-solvents that might perturb protein structure.
Experimental Protocols for Protein Labeling
Both this compound and Alexa Fluor 555 azide are designed for covalent labeling of proteins that have been modified to contain an alkyne group. This is achieved via click chemistry, a set of bioorthogonal reactions that are highly specific and efficient. The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient and uses a terminal alkyne-modified protein. The copper(I) catalyst, however, can be toxic to living cells and can damage proteins through the generation of reactive oxygen species. The use of copper-chelating ligands like THPTA can mitigate these effects.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound or Alexa Fluor 555 azide dissolved in DMSO or water (for Alexa Fluor 555).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA).
-
Reducing agent (e.g., Sodium Ascorbate), freshly prepared.
-
Reaction buffer (e.g., PBS).
Procedure:
-
Prepare a stock solution of the azide dye (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the ligand (e.g., 100 mM THPTA in water).
-
Prepare a fresh stock solution of Sodium Ascorbate (B8700270) (e.g., 300 mM in water).
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 mg/mL) and the reaction buffer.
-
Add the azide dye stock solution to achieve a final concentration of 20-100 µM (a 3-10 fold molar excess over the protein is common).
-
Add the ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess dye and reaction components.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
A Brighter, More Stable Alternative: Cyanine3B Azide Outshines Other Cyanine Dyes in Photostability
For researchers, scientists, and drug development professionals seeking robust and reliable fluorescent probes, Cyanine3B azide (B81097) emerges as a superior alternative to other commonly used cyanine (B1664457) dyes, offering significantly enhanced photostability and brightness. This guide provides an objective comparison of Cyanine3B azide's performance against other cyanine dyes and popular alternatives, supported by experimental data, to inform the selection of the most suitable fluorophore for demanding applications.
This compound, a derivative of the Cy3 dye, has been engineered for improved photophysical properties. Its rigid chemical structure minimizes non-radiative decay pathways, resulting in a higher fluorescence quantum yield and, critically, greater resistance to photobleaching—the irreversible loss of fluorescence upon exposure to light. This enhanced photostability is crucial for applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent dye is often a trade-off between brightness and photostability. The following table summarizes the key photophysical parameters of Cyanine3B and other commonly used fluorescent dyes.
| Dye Family | Specific Dye | Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Relative Photostability vs. Cy3 |
| Cyanine | Cyanine3B | ~150,000 | ~0.67 - 0.80 [1] | Significantly Higher |
| Cy3 | ~150,000[2] | ~0.04 - 0.24[3][2] | Baseline | |
| Cy5 | ~250,000[4] | ~0.20 - 0.28[4] | Moderate | |
| Cy7 | ~250,000 | ~0.12 - 0.28 | Moderate to High | |
| Alexa Fluor | Alexa Fluor 555 | ~155,000 | ~0.10 | More Photostable[5][6][7][8] |
| DyLight | DyLight 550 | ~150,000 | ~0.70 | More Photostable[6] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.
Experimental Protocols
To ensure objective and reproducible comparisons of fluorophore photostability, a standardized experimental protocol is essential. The following methodology outlines a common approach for quantifying the photobleaching rate of fluorescent dyes.
Protocol for Determining Photobleaching Rates of Fluorescent Dyes in Solution
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination conditions.
Materials:
-
Fluorophore solutions of interest (e.g., this compound, Cy3, Cy5, Alexa Fluor 555, DyLight 550) at equal molar concentrations in a suitable buffer (e.g., PBS).[15]
-
Microscope slides and coverslips.
-
A fluorescence microscope equipped with a stable light source (e.g., laser or mercury arc lamp), appropriate filter sets for each dye, a high-sensitivity camera (e.g., sCMOS or EMCCD), and time-lapse imaging software.[15]
-
Image analysis software (e.g., ImageJ/FIJI).
Procedure:
-
Sample Preparation: Prepare a sample with immobilized fluorescently labeled molecules or a solution of the fluorescent dye on a glass coverslip. Ensure the concentration is low enough to avoid aggregation-induced quenching.
-
Microscope Setup:
-
Use a consistent and stable light source for excitation.
-
Select the appropriate filter set for the specific dye being imaged.
-
Set the laser power or lamp intensity to a constant and relevant level for your typical experiments.
-
Optimize detector settings (gain, exposure time) and keep them constant for all dyes being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest (e.g., a single molecule or a defined area of the solution) in each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting decay curve can be fitted to an exponential function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[15]
-
Visualizing the Workflow and Underlying Principles
To better understand the processes involved in assessing and understanding photostability, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental photophysical processes.
Conclusion
The selection of a fluorescent dye is a critical decision in the design of robust and reproducible fluorescence-based assays. While traditional cyanine dyes like Cy3 have been widely adopted, their susceptibility to photobleaching can be a significant limitation. This compound, with its superior quantum yield and enhanced photostability, offers a compelling alternative for researchers requiring bright and long-lasting fluorescence signals. For applications demanding the highest level of photostability, other dye families such as Alexa Fluor and DyLight also present excellent choices. By understanding the key performance characteristics and employing standardized protocols for evaluation, researchers can confidently select the optimal fluorescent probe to advance their scientific investigations.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cy3B azide | AAT Bioquest [aatbio.com]
- 12. Cy3B acid | AAT Bioquest [aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Cyanine3B Azide Alternatives for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for labeling biomolecules in living systems. The choice of the fluorescent azide (B81097) probe is critical for the success of these experiments, directly impacting sensitivity, resolution, and the duration of imaging studies. Cyanine3B azide is a well-regarded fluorophore known for its high fluorescence quantum yield and photostability.[1][2][3][4] This guide provides a comprehensive comparison of commercially available alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific application.
Performance Comparison of Fluorescent Azides
The ideal fluorescent probe for copper-free click chemistry should exhibit a combination of high brightness, exceptional photostability, and rapid reaction kinetics. Brightness is a function of both the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). Photostability determines the resilience of the fluorophore to photobleaching during prolonged imaging, while the second-order rate constant (k) of the SPAAC reaction dictates the speed and efficiency of labeling.
Below is a comparative summary of the key performance indicators for this compound and a selection of its alternatives. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature. The data presented here is compiled from various sources, including manufacturer's specifications and peer-reviewed publications.
Photophysical and Kinetic Properties of Selected Fluorescent Azides
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Relative Photostability | Second-Order Rate Constant (k) with DBCO (M⁻¹s⁻¹) |
| This compound | 559 | 571 | 121,000[5][6] | 0.68[5][6] | 82,280 | High[1][2][3][4] | Data not readily available |
| Cyanine3 Azide | 555 | 570 | ~150,000[7][8] | ~0.15 | ~22,500 | Moderate[7][8] | Data not readily available |
| Alexa Fluor 488 Azide | 495 | 519 | ~71,000 | 0.92[9] | ~65,320 | High[10][11] | ~0.1[12] (with benzyl (B1604629) azide) |
| AZDye 488 Azide | 493 | 517 | ~71,000 | Data not readily available | Data not readily available | Comparable to Alexa Fluor 488[13] | Data not readily available |
| AF 555 Azide | 555 | 565 | ~150,000 | 0.1 | ~15,000 | High | Data not readily available |
| TAMRA Azide | 544 | 576 | 89,000[14] | 0.1[14] | 8,900 | Moderate | Data not readily available |
| Sulfo-Cyanine5 Azide | 646 | 662 | ~250,000 | 0.2 | ~50,000 | High[1] | Data not readily available |
| AZDye 647 Azide | 650 | 669 | ~250,000 | Data not readily available | Data not readily available | Comparable to Alexa Fluor 647[13] | Data not readily available |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Relative photostability is a qualitative assessment based on available literature. The second-order rate constant provided for Alexa Fluor 488 azide is with benzyl azide as a model azide and may vary with different azide-containing biomolecules. The reaction kinetics are also dependent on the specific strained alkyne used (e.g., DBCO, BCN).[12][15]
Experimental Methodologies
To ensure the reproducibility and accuracy of experimental findings, detailed protocols for key procedures are provided below.
General Protocol for SPAAC Labeling of Proteins
This protocol outlines a general workflow for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.
-
Protein Preparation: The protein of interest should be functionalized with an azide group. This can be achieved through metabolic labeling with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) or by chemical modification of the protein.
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-conjugated fluorescent dye (e.g., DBCO-dye) in a compatible solvent such as DMSO.
-
Prepare the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
SPAAC Reaction:
-
Add the cyclooctyne-dye solution to the azide-modified protein solution. The molar ratio of dye to protein may need to be optimized, but a 5- to 20-fold molar excess of the dye is a common starting point.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactants' concentrations and the specific cyclooctyne's reactivity.[16]
-
-
Purification: Remove the unreacted dye by a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm the labeling efficiency and the integrity of the labeled protein using techniques like SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy, or mass spectrometry.
Protocol for Determining Fluorescence Quantum Yield
The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Standard and Sample Preparation:
-
Choose a reference standard with a known quantum yield and similar spectral properties to the sample.
-
Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Protocol for Assessing Photostability
This protocol describes a method for comparing the photostability of different fluorophores using fluorescence microscopy.[1][17]
-
Sample Preparation:
-
Prepare solutions of the fluorescent dyes to be tested at the same concentration in a suitable buffer.
-
Mount a small volume of each solution on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Using a fluorescence microscope, focus on the sample.
-
Use a consistent excitation light intensity and exposure time for all samples.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be compared by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing the Workflow: Copper-Free Click Chemistry
The following diagram illustrates the general workflow for labeling a biomolecule with a fluorescent probe using copper-free click chemistry.
Caption: Workflow for biomolecule labeling via SPAAC.
Signaling Pathways and Applications
Fluorescently labeled biomolecules are instrumental in elucidating complex biological processes. For instance, labeling cell surface glycoproteins with fluorescent probes via copper-free click chemistry allows for the visualization of their trafficking and internalization dynamics. Similarly, fluorescently tagged antibodies are widely used in immunoassays and cellular imaging to track specific proteins and understand their roles in signaling pathways. The choice of a bright and photostable fluorophore is paramount in these applications to achieve high signal-to-noise ratios and enable long-term tracking of molecular events.
The following diagram illustrates a simplified signaling pathway that can be studied using fluorescently labeled components.
Caption: A generic cell signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 12. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. blog.addgene.org [blog.addgene.org]
Validating the Specificity of Cyanine3B Azide Labeling in Cells: A Comparative Guide
In the realm of cellular imaging and proteomics, the precise and specific labeling of target biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has provided researchers with powerful tools for this purpose. Cyanine3B azide (B81097) has emerged as a popular fluorescent probe for these applications, prized for its high fluorescence quantum yield and photostability.[1][2] This guide provides a comparative analysis of Cyanine3B azide against other common fluorescent azides, offering insights into its labeling specificity and performance in a cellular context.
Performance at a Glance: A Comparative Overview
To provide a clear comparison, the following table summarizes the key photophysical properties of this compound and its common alternatives, Cyanine3 (Cy3) azide and Alexa Fluor 555 azide. While direct comparative data on labeling specificity in cells is limited, the intrinsic properties of these fluorophores can influence signal-to-noise ratios and potential for non-specific background.
| Feature | This compound | Cyanine3 (Cy3) Azide | Alexa Fluor 555 Azide |
| Excitation Max (nm) | ~558 | ~550 | ~555 |
| Emission Max (nm) | ~572 | ~570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~130,000 | ~150,000 | ~155,000 |
| Fluorescence Quantum Yield | High[1][2] | Moderate[3] | High |
| Photostability | Higher than Cy3[1][2] | Standard[4] | Higher than Cy3[5][6] |
| Key Advantage | High quantum yield and photostability[1][2] | Widely used and well-documented | Superior photostability and brightness[5][7] |
| Potential Consideration | Limited direct comparative specificity data | Lower quantum yield and photostability compared to Cy3B and Alexa Fluor 555[3][4] | Potential for non-specific binding depending on the conjugate[8] |
Note: Photophysical properties can vary depending on the specific molecular conjugate and the cellular microenvironment.
Experimental Validation of Labeling Specificity
To objectively assess the specificity of this compound labeling, a comparative experiment can be designed to measure signal intensity, background fluorescence, and signal-to-noise ratio. Below are detailed protocols for such a validation study.
Experimental Workflow
The overall workflow for validating labeling specificity involves three key stages: metabolic labeling of cells with an azide-modified precursor, click chemistry reaction with the fluorescent azides, and subsequent imaging and quantitative analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3B azide | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Fluorophores: Cyanine3B Azide's Performance in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides an in-depth comparison of Cyanine3B (Cy3B) azide's performance across three popular super-resolution techniques—Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM)—and evaluates it against common alternatives, including ATTO 565 azide (B81097) and Alexa Fluor 555 azide.
Cyanine3B is a yellow-emitting cyanine (B1664457) dye engineered as an improved iteration of the Cy3 fluorophore, boasting significantly enhanced fluorescence quantum yield and photostability.[1] Its azide functionality allows for versatile and specific labeling of target biomolecules through "click chemistry." This guide will delve into the quantitative performance metrics, experimental considerations, and direct comparisons to aid researchers in selecting the optimal dye for their super-resolution imaging needs.
At a Glance: Photophysical Properties
A summary of the key photophysical properties of Cy3B azide and its common alternatives is presented below. These values are crucial for understanding the potential performance of a fluorophore in super-resolution applications.
| Property | Cyanine3B | ATTO 565 | Alexa Fluor 555 |
| Excitation Max (nm) | 559 | 564 | 555 |
| Emission Max (nm) | 571 | 590 | 565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~120,000 | ~155,000 |
| Fluorescence Quantum Yield | ~0.68 - 0.9 | ~0.90 | ~0.1 |
| Relative Photostability | Moderate to High | High | High |
Performance in Stochastic Optical Reconstruction Microscopy (STORM)
STORM, a single-molecule localization microscopy (SMLM) technique, relies on the photoswitching of individual fluorophores to reconstruct a super-resolved image. The ideal STORM dye possesses high photon output per switching event for precise localization and a low duty cycle (the fraction of time spent in the "on" state) to ensure sparse activation of molecules.
Cyanine3B is recognized as a high-performing dye for dSTORM, particularly in the red spectral range. It is often used as the second color in multi-color STORM experiments, frequently paired with red-excitable dyes like Alexa Fluor 647.[2]
Quantitative Performance in STORM:
One comprehensive study evaluating 26 organic dyes for localization-based super-resolution imaging provided the following metrics for Cy3B in a buffer containing β-mercaptoethanol (BME):[3]
| Dye | Photons per Switching Event (median) | Duty Cycle |
| Cyanine3B | ~1365 (in MEA buffer), ~2057 (in BME buffer) | Moderate |
| ATTO 565 | ~1000 | Low |
| Alexa Fluor 555 | ~2826 | Low |
While Cy3B offers a respectable photon yield, some studies suggest it is dimmer and has a lower number of switching cycles compared to other dyes.[3] However, its performance is highly dependent on the imaging buffer composition. For optimal performance with Cy3B in STORM, an imaging buffer containing 2-mercaptoethanol (B42355) is recommended.[2]
Experimental Workflow for dSTORM Imaging:
The following diagram illustrates a typical workflow for preparing a sample for dSTORM imaging using Cyanine3B azide labeling via copper-catalyzed click chemistry.
Performance in Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, thereby narrowing the effective point spread function. Key performance indicators for STED dyes include high photostability to withstand the intense depletion laser and efficient depletion at the STED laser wavelength.
While Cy3B is mentioned as a suitable dye for STED, detailed quantitative data on its performance, such as depletion efficiency with specific STED lasers, is not as readily available as for STORM. The choice of depletion laser is critical; for a dye like Cy3B with an emission maximum around 571 nm, a STED laser in the range of 660 nm to 775 nm would typically be used.[4][5]
Comparison with Alternatives in STED:
-
ATTO 565: This dye is well-regarded for its high photostability and is a popular choice for STED microscopy.[6][7] It is known to perform well with STED lasers in the 660 nm to 775 nm range.
-
Alexa Fluor 555: This dye is also known for its good photostability and is a viable option for STED imaging.[7][8]
For multi-color STED, careful selection of dyes with spectrally separated emission profiles and compatibility with the available depletion lasers is crucial to minimize crosstalk.[9]
Experimental Workflow for STED Imaging:
The workflow for preparing a sample for STED imaging is similar to that for conventional immunofluorescence, with the critical step being the selection of a STED-compatible fluorophore like Cyanine3B.
Performance in Structured Illumination Microscopy (SIM)
SIM is a widefield super-resolution technique that uses patterned illumination to generate moiré fringes, which contain high-frequency spatial information. A super-resolved image is then computationally reconstructed. The primary requirement for fluorophores in SIM is high brightness and photostability to withstand multiple acquisitions with patterned illumination.[10]
Specific quantitative performance data for this compound in SIM is scarce in the literature. However, given its improved brightness and photostability compared to the parent Cy3 dye, it is a plausible candidate for SIM imaging. The general principle is to select the brightest and most photostable dyes available for the desired wavelength.
Comparison with Alternatives in SIM:
-
ATTO 565 and Alexa Fluor 555: Both are known for their high brightness and photostability, making them excellent choices for SIM.[8][11] Their superior photostability compared to traditional cyanine dyes can be a significant advantage in SIM experiments that require numerous raw image acquisitions.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling
This protocol outlines a general procedure for labeling alkyne-modified biomolecules with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions of all reagents.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer.
-
Add the copper-chelating ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Incubate the reaction at room temperature, protected from light, for 1-2 hours.
-
Purify the labeled biomolecule to remove excess dye and catalyst.
STORM Imaging Buffer
A common imaging buffer for dSTORM with cyanine dyes like Cy3B includes an oxygen scavenging system and a thiol.
Components:
-
Buffer: PBS or Tris-based buffer
-
Oxygen Scavenging System:
-
Glucose oxidase
-
Catalase
-
Glucose
-
-
Thiol:
-
β-mercaptoethanol (BME) or mercaptoethylamine (MEA)
-
The optimal concentrations of these components should be determined empirically for the specific experimental setup.
Conclusion
This compound is a versatile and capable fluorophore for super-resolution microscopy. It demonstrates strong performance in STORM , particularly as a partner in multi-color imaging, although some alternatives may offer higher photon outputs. Its suitability for STED and SIM is promising due to its enhanced brightness and photostability, but researchers should consider the high photostability of alternatives like ATTO 565 and Alexa Fluor 555 for demanding, long-term imaging experiments in these modalities. The choice of the optimal dye will ultimately depend on the specific requirements of the experiment, including the desired resolution, the need for multi-color imaging, and the photostability demands of the chosen super-resolution technique. This guide provides a foundation for making an informed decision, and further empirical optimization will be key to achieving the best possible super-resolution images.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoactivatable Fluorophore for Stimulated Emission Depletion (STED) Microscopy and Bioconjugation Technique for Hydrophobic Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.yale.edu [research.yale.edu]
- 6. mdpi.com [mdpi.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Selecting Fluorescent Dyes [nic.ucsd.edu]
A Head-to-Head Comparison: Signal-to-Noise Ratio of Cyanine3B Azide vs. Other Leading Fluorophores
In the rapidly advancing fields of biological research and drug development, the ability to sensitively and specifically detect and visualize biomolecules is paramount. The choice of a fluorescent probe can significantly impact the quality of experimental data, with the signal-to-noise ratio (SNR) being a critical determinant of success. This guide provides a comprehensive comparison of Cyanine3B azide (B81097), a high-performance cyanine (B1664457) dye, with other commonly used fluorophores, namely Alexa Fluor 555 azide and Cy3 azide. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific applications.
Executive Summary
Photophysical Properties: A Quantitative Overview
The signal-to-noise ratio in fluorescence imaging is fundamentally governed by the photophysical properties of the fluorophore. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability (the ability of the dye to resist degradation upon exposure to excitation light).
| Property | Cyanine3B Azide | Alexa Fluor 555 Azide | Cy3 Azide |
| Excitation Maximum (nm) | ~559 | ~555 | ~553 |
| Emission Maximum (nm) | ~571 | ~565 | ~569 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~130,000 | ~150,000 | ~150,000 |
| Fluorescence Quantum Yield | High (Significantly higher than Cy3)[1][2] | High | Moderate[2] |
| Photostability | High (Significantly higher than Cy3)[1][2] | High (More photostable than Cy3)[4] | Moderate |
| Key Advantage | Improved quantum yield and photostability over Cy3[1][2] | High brightness and photostability | Well-established, widely used |
| Key Disadvantage | Limited direct comparative SNR data | Potential for self-quenching at high labeling densities | Lower quantum yield and photostability than newer dyes[2] |
Note: The exact values for quantum yield and photostability can vary depending on the local environment (e.g., solvent, conjugation to a biomolecule). The information for this compound is based on manufacturer claims of significant improvement over Cy3.
Experimental Section: Protocols for a Head-to-Head Comparison
To facilitate a direct and objective comparison of the signal-to-noise ratio of these fluorophores in your specific experimental context, we provide the following detailed protocols.
I. Copper-Catalyzed Click Chemistry (CuAAC) Labeling of a Target Protein
This protocol describes the covalent attachment of the azide-functionalized fluorophores to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein of interest (e.g., in PBS buffer)
-
This compound, Alexa Fluor 555 azide, or Cy3 azide (10 mM stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock solution in water)
-
Sodium ascorbate (B8700270) (100 mM stock solution in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Microcentrifuge tubes
Procedure:
-
Prepare the protein solution: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Prepare the click-labeling master mix: In a separate tube, prepare a master mix for the desired number of reactions. For each 100 µL final reaction volume, add:
-
4 µL of 50 mM CuSO₄
-
20 µL of 50 mM THPTA
-
-
Vortex the master mix briefly.
-
Initiate the labeling reaction: To the protein solution, add the following in the specified order:
-
An equimolar or slight excess of the respective azide-fluorophore stock solution.
-
The prepared CuSO₄/THPTA master mix.
-
10 µL of freshly prepared 100 mM sodium ascorbate.
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the unreacted dye and catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
II. Determining the Signal-to-Noise Ratio in Fluorescence Microscopy
This protocol outlines the steps to acquire and analyze images to calculate the signal-to-noise ratio.
Materials:
-
Fluorescence microscope equipped with appropriate filters for the selected fluorophores (e.g., a filter set for Cy3/Alexa Fluor 555).
-
A camera capable of acquiring images with a good dynamic range (e.g., 16-bit).
-
Labeled cells or tissue samples prepared using the protocol above.
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Sample Preparation: Prepare microscope slides with your cells or tissue sections labeled with each of the fluorophores under identical conditions (e.g., cell density, labeling concentration, incubation time). Include a negative control sample (unlabeled or mock-labeled).
-
Image Acquisition:
-
Use the same microscope settings (laser power, exposure time, camera gain) for all samples to ensure a fair comparison.
-
Acquire several images from different regions of each slide to ensure statistical significance.
-
For each field of view, acquire an image of the fluorescently labeled sample and a corresponding background image from a region without any labeled structures.
-
-
Image Analysis (using Fiji/ImageJ):
-
Open the acquired images.
-
Measure Signal: Select a region of interest (ROI) that encompasses the specifically labeled structure. Measure the mean gray value of this ROI. This is your signal intensity (Isignal).
-
Measure Background: Select an ROI in a region of the image that does not contain any specific fluorescent signal. Measure the mean gray value of this ROI. This is your background intensity (Ibackground).
-
Measure Noise: In the same background ROI, measure the standard deviation of the gray values. This represents the noise.
-
Calculate Signal-to-Noise Ratio (SNR): Use the following formula: SNR = (Isignal - Ibackground) / Standard Deviationbackground
-
Visualizing the Workflow and Concepts
To aid in understanding the experimental process and the principles behind signal-to-noise, the following diagrams have been generated.
References
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy3B azide | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison: Cyanine3B Azide vs. Competing Fluorescent Dyes for Advanced Bio-Imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive cost-benefit analysis of Cyanine3B azide (B81097) against its common alternatives, Cy3 azide and Alexa Fluor 555 azide, with a focus on performance metrics, experimental protocols, and cost-effectiveness.
Cyanine3B azide has emerged as a powerful tool in bio-imaging, particularly for applications requiring high sensitivity and photostability.[1][2][3] As an improved version of the well-established Cy3 dye, it boasts a significantly higher fluorescence quantum yield and enhanced resistance to photobleaching.[2][3][4] This makes it an attractive option for demanding techniques such as single-molecule imaging and super-resolution microscopy. This guide will delve into a quantitative comparison of this compound with its predecessor, Cy3 azide, and the widely used alternative, Alexa Fluor 555 azide, to inform your selection process.
Performance at a Glance: A Quantitative Comparison
The choice of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key performance indicators for this compound, Cy3 azide, and Alexa Fluor 555 azide. Brightness is a function of the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescent light).
| Feature | This compound | Cy3 Azide | Alexa Fluor 555 Azide |
| Excitation Max (nm) | ~559 | ~550-555 | ~555 |
| Emission Max (nm) | ~571 | ~570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~121,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | > 0.31 (Higher than Cy3)[2][3][4] | ~0.15 - 0.31[5] | ~0.10 |
| Photostability | More photostable than Cy3[2][3][4] | Moderate | More photostable than Cy3[6] |
| Brightness (ε x Φ) | High | Moderate to High | Moderate |
| Solubility | Available in sulfonated (water-soluble) and non-sulfonated forms.[1] | Available in sulfonated (water-soluble) and non-sulfonated forms.[7] | Water-soluble |
Cost-Benefit Analysis: Beyond the Price Tag
While performance metrics are crucial, the cost of reagents is a significant consideration in any research budget. To provide a practical comparison, the following table breaks down the approximate cost per milligram for each dye. It is important to note that pricing can vary between suppliers and is subject to change.
| Dye | Vendor Example(s) | Approximate Price per mg |
| This compound | Lumiprobe, AAT Bioquest | $180 - $430 |
| Cy3 Azide | BroadPharm, Vector Labs, AAT Bioquest, Sigma-Aldrich | $40 - $185 |
| Alexa Fluor 555 Azide | Thermo Fisher Scientific (Invitrogen) | ~$1364 (for 0.5 mg) |
Analysis:
From a purely cost-per-milligram perspective, Cy3 azide is the most economical option. However, the superior brightness and photostability of this compound may translate to a lower effective cost per experiment.[2][3][4] Brighter dyes may require lower concentrations or shorter exposure times, leading to reduced antibody consumption and less phototoxicity in live-cell imaging. While Alexa Fluor 555 azide is a premium-priced product, its high photostability is a key advantage for experiments requiring prolonged imaging.[6] The ultimate cost-benefit will depend on the specific requirements of the experimental setup. For routine applications where high photostability is not critical, Cy3 azide may be sufficient. For demanding applications that require the brightest and most photostable probe, the additional cost of this compound can be justified by the improved data quality and potentially lower overall experimental costs.
In Focus: The EGFR/ERK Signaling Pathway
To illustrate the application of these fluorescent dyes in a biologically relevant context, we will focus on the Epidermal Growth Factor Receptor (EGFR) and its downstream Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is a cornerstone of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Fluorescence microscopy is a key technique for visualizing the spatial and temporal dynamics of EGFR activation and ERK signaling.
Caption: The EGFR/ERK signaling cascade.
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for key experiments utilizing azide-functionalized fluorescent dyes.
Copper-Catalyzed Click Chemistry (CuAAC) for Biomolecule Labeling
This protocol outlines the general steps for labeling an alkyne-modified biomolecule (e.g., a protein or nucleic acid) with an azide-functionalized fluorescent dye like this compound.
Caption: Workflow for CuAAC labeling.
Materials:
-
Alkyne-modified biomolecule
-
This compound (or other dye-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Purification column (e.g., size exclusion)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in an amine-free buffer.
-
Prepare a 10 mM stock solution of the dye-azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper-stabilizing ligand in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the dye-azide.
-
Add the CuSO₄ and ligand solutions. The final concentration of CuSO₄ is typically 50-100 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or another appropriate purification method.
-
Immunofluorescence Staining of Cellular Targets
This protocol describes the use of a fluorescently labeled secondary antibody, generated via click chemistry, for the detection of a primary antibody targeting a specific cellular protein.
Caption: Immunofluorescence staining workflow.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorescently labeled secondary antibody (e.g., Cyanine3B-labeled anti-IgG)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for the chosen dye.
-
References
A Head-to-Head Comparison of Cyanine3B Azide and DyLight 555 for Advanced Bio-imaging
For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe is a critical step in achieving high-quality, reproducible imaging data. This guide provides a detailed, data-driven comparison of two popular fluorescent dyes in the yellow-orange spectrum: Cyanine3B azide (B81097) and DyLight 555.
This objective analysis delves into their photophysical properties, chemical reactivity, and provides standardized protocols for their application in bio-imaging experiments.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is often dictated by its brightness, which is a function of its molar extinction coefficient and fluorescence quantum yield, as well as its photostability. The following table summarizes the key photophysical parameters for Cyanine3B azide and DyLight 555. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a definitive comparison, it is recommended to evaluate these dyes side-by-side under identical experimental settings.
| Property | This compound | DyLight 555 | Spectrally Similar Dyes |
| Excitation Maximum (λex) | 559 nm | 562 nm[1] | Alexa Fluor 555, Cy3[1][2] |
| Emission Maximum (λem) | 571 nm | 576 nm[1] | Alexa Fluor 555, Cy3[1][2] |
| Molar Extinction Coefficient (ε) | 121,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹[2] | - |
| Fluorescence Quantum Yield (Φ) | 0.68 | Not explicitly stated for DyLight 555. Alexa Fluor 555 has a reported quantum yield of ~0.1 in aqueous solutions. | - |
| Reactive Group | Azide | N-hydroxysuccinimide (NHS) ester[2] | - |
| Labeling Chemistry | Copper-catalyzed or copper-free click chemistry[3] | Amine-reactive labeling (lysine residues)[2] | - |
| Key Advantages | High quantum yield and photostability compared to standard Cy3.[3] Suitable for bio-orthogonal labeling.[3] | High fluorescence intensity, photostability, and pH stability.[1] Water-soluble, allowing for high dye-to-protein ratios without precipitation. | - |
Experimental Protocols
To ensure accurate and reproducible results, detailed and standardized experimental protocols are essential. Below are representative protocols for labeling proteins with this compound and DyLight 555, as well as a general procedure for determining fluorescence quantum yield and photostability.
Protein Labeling with this compound via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).
-
Prepare a stock solution of the THPTA ligand (e.g., 50 mM in water).
-
In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. A molar excess of the dye is typically used.
-
Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column.
Protein Labeling with DyLight 555 NHS Ester
This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with DyLight 555 NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
DyLight 555 NHS ester
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of DyLight 555 NHS ester (e.g., 10 mg/mL in anhydrous DMSO or DMF).
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add the DyLight 555 NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.
-
Purify the labeled protein from the free dye using a size-exclusion chromatography column.
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes how to measure the relative fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Fluorophore solution of unknown quantum yield (sample)
-
Fluorophore solution of known quantum yield (standard), with absorption and emission spectra overlapping that of the sample.
-
Spectrophotometer
-
Fluorometer
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield and η is the refractive index of the solvent.
Assessment of Photostability
This protocol provides a method to compare the photobleaching rates of fluorescent dyes.
Materials:
-
Fluorescently labeled samples (e.g., proteins or cells)
-
Fluorescence microscope with a stable light source and appropriate filters
-
Image analysis software
Procedure:
-
Prepare microscope slides with the fluorescently labeled samples.
-
Locate a region of interest and acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals until the fluorescence signal has significantly decreased.
-
Measure the mean fluorescence intensity of the region of interest in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The rate of decay indicates the photostability.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures.
References
A Comparative Guide to Cyanine3B Azide: Spectral Overlap and Cross-Reactivity with Alternative Dyes
For researchers, scientists, and drug development professionals leveraging fluorescence-based applications, the selection of an appropriate fluorophore is paramount for generating accurate and reproducible data. Cyanine3B (Cy3B) azide (B81097) has emerged as a high-performance dye in the yellow-orange spectral region, offering significant improvements over its predecessor, Cyanine3 (Cy3).[1][2][3][4] This guide provides an objective comparison of Cyanine3B azide with other commonly used spectrally similar dyes, focusing on spectral overlap, cross-reactivity, and key performance metrics to aid in the selection of the optimal dye for your experimental needs.
Spectral Properties and Performance Comparison
This compound is characterized by its exceptional brightness and photostability.[1][2][4] Below is a comparative summary of its spectral properties and performance against other popular fluorescent dyes with overlapping spectral profiles.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | 559 | 571 | 121,000 | 0.68 | High |
| Cyanine3 (Cy3) Azide | 555 | 570 | 150,000 | 0.31 | Moderate |
| Alexa Fluor 555 Azide | 555 | 565 | 150,000 | ~0.1 | High[5][6] |
| DyLight 549/550 Azide | 550-562 | 570-576 | ~150,000 | Not widely reported | High[5] |
| TRITC | 550 | 573 | ~85,000 | ~0.04 | Low |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. The relative photostability is based on qualitative and quantitative comparisons found in the cited literature.
Spectral Overlap and Potential for Cross-Reactivity
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary challenges in multicolor imaging: cross-talk (or bleed-through) , where the signal from one dye is detected in the channel intended for another, and Förster Resonance Energy Transfer (FRET) , a non-radiative energy transfer between a donor and an acceptor fluorophore in close proximity.
The diagram below illustrates the spectral overlap between Cyanine3B and other commonly used dyes, highlighting the potential for both cross-talk and FRET.
Due to their similar spectral characteristics, significant cross-talk can be expected when using this compound in combination with Cy3, Alexa Fluor 555, or DyLight 549/550, especially without narrow bandpass emission filters. This spectral overlap also makes Cyanine3B an excellent potential FRET donor for acceptor dyes with excitation spectra in the 580-650 nm range, such as Cyanine5 (Cy5) or Alexa Fluor 647.[7][8]
Experimental Protocols
To quantitatively assess spectral overlap and photostability, the following experimental protocols can be employed.
Measuring Fluorescence Cross-Talk (Spectral Bleed-Through)
This protocol is adapted from established methods for quantifying fluorescence cross-talk.[9]
Objective: To determine the percentage of signal from a donor fluorophore (e.g., Cyanine3B) that is detected in the emission channel of an acceptor fluorophore.
Workflow:
Detailed Steps:
-
Sample Preparation: Prepare two separate samples, one labeled exclusively with this compound and another with the spectrally overlapping dye of interest (e.g., Alexa Fluor 555).
-
Image Acquisition:
-
Using a fluorescence microscope with appropriate filter sets, capture an image of the Cyanine3B-only sample using the filter set for Cyanine3B (Donor channel).
-
Without changing the sample, capture an image using the filter set for the other dye (Acceptor channel). This image represents the bleed-through of the Cyanine3B signal into the acceptor channel.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of several regions of interest in both images.
-
Calculate the crosstalk factor as the ratio of the mean intensity in the acceptor channel to the mean intensity in the donor channel.
-
Assessing Photostability
This protocol provides a standardized method for comparing the photostability of different fluorophores.[5][6]
Objective: To measure the rate of photobleaching for this compound and its alternatives.
Workflow:
Detailed Steps:
-
Sample Preparation: Prepare microscope slides with each fluorescently labeled sample. Ensure that the initial fluorescence intensities are comparable.
-
Time-Lapse Imaging:
-
Place a slide on the microscope stage and focus on a region of interest.
-
Using a constant and defined laser power, acquire a time-lapse series of images at regular intervals until the fluorescence signal is significantly diminished.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the same region in each image of the time series.
-
Normalize the intensity values to the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time to generate a photobleaching curve. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.
-
Conclusion
This compound stands out as a superior fluorescent dye in the yellow-orange spectrum, offering a significantly higher quantum yield and enhanced photostability compared to the traditional Cy3.[1][2][3][4] While its spectral proximity to other popular dyes like Alexa Fluor 555 and DyLight 549/550 necessitates careful consideration of potential cross-talk in multicolor experiments, its brightness and stability make it an excellent choice for demanding applications, including single-molecule studies and as a FRET donor. For experiments where photostability is critical, both Alexa Fluor 555 and DyLight 550 present more robust alternatives to Cy3.[5][6] The selection of the most suitable dye will ultimately depend on the specific requirements of the experiment, including the need for multiplexing, the duration of image acquisition, and the desired signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy3B azide | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
A Head-to-Head Comparison: Water-Soluble vs. Non-Sulfonated Cyanine3B Azide for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and fluorescence imaging, the choice of dye is paramount. This guide provides a comprehensive comparative analysis of two widely used forms of Cyanine3B azide (B81097): the water-soluble (sulfonated) and the non-sulfonated variants. By presenting key performance metrics, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate an informed decision for your specific research needs.
Cyanine3B is a bright and photostable yellow-emitting fluorescent dye, making it a popular choice for labeling biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2][3] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction.[4] This guide focuses on the practical and performance differences between the sulfonated and non-sulfonated versions of Cyanine3B azide.
Key Performance Characteristics: A Tabular Comparison
The primary distinction between the two forms of this compound lies in their solubility, which in turn influences their handling and application. While the core spectral properties are virtually identical, the practical implications for experimental workflows are significant.[5][6]
| Property | Water-Soluble (Sulfonated) this compound | Non-Sulfonated this compound |
| Solubility | High solubility in aqueous buffers.[7] | Insoluble in water; requires an organic co-solvent (e.g., DMSO, DMF).[1][8] |
| Labeling Reaction Conditions | Can be performed in entirely aqueous solutions.[7] | Requires the addition of an organic co-solvent (typically 10-15%) to the aqueous reaction buffer.[5] |
| Potential for Aggregation | Reduced tendency to aggregate in aqueous media due to charged sulfonate groups.[5] | Higher propensity for aggregation in aqueous solutions without sufficient co-solvent. |
| Biomolecule Compatibility | Ideal for sensitive proteins or biomolecules that may be denatured by organic solvents.[6] | Suitable for robust biomolecules that can tolerate the presence of organic co-solvents. |
| Purification of Conjugates | Dialysis against aqueous buffers is an effective method for removing unreacted dye.[5] | Dialysis is less effective for removing non-sulfonated dye; gel filtration or chromatography are recommended.[5][6] |
| Non-Specific Binding | Generally lower non-specific binding due to increased hydrophilicity. | May exhibit higher non-specific hydrophobic interactions. |
Quantitative Spectroscopic Data
The fundamental spectroscopic properties of the Cyanine3B fluorophore are largely unaffected by sulfonation. The following table summarizes the key quantitative parameters.
| Parameter | Value |
| Excitation Maximum (λmax) | ~559 nm |
| Emission Maximum (λmax) | ~571 nm |
| Molar Extinction Coefficient (ε) | ~121,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.68 |
Note: These are typical values for the Cyanine3B fluorophore.[2] While sulfonation primarily affects solubility, it is generally accepted that the impact on spectral properties is minimal.[5]
Experimental Protocols
The following are detailed protocols for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for labeling an alkyne-modified protein with either water-soluble or non-sulfonated this compound.
Protocol 1: Labeling with Water-Soluble (Sulfonated) this compound
Materials:
-
Alkyne-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Water-soluble this compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare a stock solution of water-soluble this compound (e.g., 10 mM in water).
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 3-5 fold molar excess of the water-soluble this compound.
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ solution with the THPTA ligand solution at a 1:5 molar ratio.
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 10 times that of the copper.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from unreacted dye and catalyst components using a desalting column or dialysis.
Protocol 2: Labeling with Non-Sulfonated this compound
Materials:
-
Alkyne-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Non-sulfonated this compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (10 mM in DMSO)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Purification column (e.g., gel filtration column)
Procedure:
-
Prepare a stock solution of non-sulfonated this compound (e.g., 10 mM in anhydrous DMSO).
-
In a microcentrifuge tube, add the desired volume of the non-sulfonated this compound stock solution.
-
Add the alkyne-modified protein solution to the dye. Ensure the final concentration of DMSO in the reaction mixture is between 10-15% (v/v) to maintain dye solubility.
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ solution with the TBTA ligand solution.
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein using a gel filtration column to remove unreacted dye, catalyst, and organic solvent.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative experimental workflow for bioconjugation.
Caption: Decision tree for selecting the appropriate this compound.
Conclusion
The choice between water-soluble and non-sulfonated this compound hinges on the specific requirements of the experiment, particularly the nature of the biomolecule being labeled and the available purification methods. For sensitive biomolecules that are incompatible with organic solvents, the water-soluble sulfonated version is the clear choice. Its ease of use in aqueous buffers and compatibility with dialysis for purification offer a streamlined workflow. Conversely, for more robust biomolecules where the use of a co-solvent is not a concern, the non-sulfonated version provides a cost-effective and equally effective alternative, provided that appropriate purification methods like gel filtration are employed. Ultimately, both forms of this compound are powerful tools for fluorescently labeling biomolecules, and a clear understanding of their respective properties will enable researchers to select the optimal reagent for their scientific inquiries.
References
A Head-to-Head Comparison: Benchmarking Cyanine3B Azide for Advanced Bioconjugation
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the selection of an optimal azide-functionalized dye is a critical step in achieving high-quality, reproducible results. This guide provides a comprehensive comparison of Cyanine3B azide (B81097) against other commercially available azide dyes, offering a deep dive into their performance characteristics supported by experimental data and detailed protocols.
Cyanine3B azide has emerged as a notable contender in the field of bioorthogonal chemistry, prized for its enhanced fluorescence quantum yield and photostability over its predecessor, Cyanine3.[1][2][3] This yellow-emitting dye is engineered for click chemistry, enabling the precise and efficient labeling of alkyne-modified biomolecules through both copper-catalyzed (CuAAC) and strain-promoted copper-free (SPAAC) cycloaddition reactions.[2] Its improved photophysical properties position it as a strong candidate for demanding applications such as fluorescence microscopy, flow cytometry, and single-molecule imaging.
Quantitative Performance Analysis
To provide a clear and objective comparison, the following tables summarize the key photophysical and spectral properties of this compound alongside several widely used commercially available azide dyes.
Table 1: Spectral and Photophysical Properties of Selected Azide Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | ~560 | ~571 | ~120,000[4] | High (Specific value not consistently published, but noted to be significantly higher than Cy3)[1][2][3][4] | High |
| Sulfo-Cy3 Azide | 548 | 563 | 162,000 | 0.10 | 16,200 |
| AZDye™ 546 Azide | 554 | 570 | 110,000 | Not Published | - |
| TAMRA Azide (5-isomer) | 541 | 567 | 84,000 | 0.10 | 8,400 |
| Alexa Fluor™ 555 Azide (Spectrally Similar) | 555 | 565 | 150,000 | 0.10 | 15,000 |
Photostability: A Critical Parameter
Photostability, the ability of a fluorophore to resist photobleaching under prolonged excitation, is a crucial factor for quantitative and time-resolved fluorescence imaging. While quantitative, directly comparable photobleaching data for this compound is limited, it is widely reported to possess significantly enhanced photostability compared to the parent Cy3 dye.[1][2][3] For context, comparative studies have shown that dyes like Alexa Fluor 555 are more photostable than Cy3.[6]
Experimental Protocols
To ensure the reproducibility of findings and to provide practical guidance, detailed methodologies for key experiments are provided below.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general framework for the covalent labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye, such as this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Azide dye (e.g., this compound) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
PBS buffer (pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and PBS to the desired final concentration and volume.
-
Add the azide dye stock solution to a final concentration of 20-100 µM.
-
Add the THPTA ligand stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.2 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography or dialysis.
Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield of a dye can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
Test dye solution (e.g., this compound conjugate)
-
Standard dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions for both the test and standard dyes in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using the spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using the fluorometer, with the same excitation wavelength and instrument settings for all samples.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²) where Φ_std is the quantum yield of the standard, Slope is the slope from the plot, and η is the refractive index of the solvent.[7]
Protocol for Assessing Photostability
This protocol outlines a method for comparing the photobleaching rates of different fluorescent dyes.[6]
Materials:
-
Solutions of the fluorescent dyes to be tested at the same concentration in a suitable buffer.
-
Fluorescence microscope with a camera and a stable light source.
-
Image analysis software.
Procedure:
-
Prepare a sample of each dye for microscopy (e.g., in a well plate or on a slide).
-
Focus on the sample and adjust the illumination intensity and camera settings.
-
Acquire a time-lapse series of images under continuous illumination.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching decay. The half-life (t₁/₂) of the fluorescence can be calculated to quantify photostability.
Visualizing Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyanine3B Azide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Cyanine3B azide (B81097), a fluorescent dye containing the energetic azide functional group, requires specific handling and disposal procedures to mitigate risks of toxicity and potential explosion. This guide provides essential, step-by-step information for the proper disposal of Cyanine3B azide, promoting a culture of safety and operational excellence.
Core Principles of Azide Waste Management
The primary hazard associated with azides is their potential to form highly explosive heavy metal azides when in contact with metals such as lead and copper, which are common in plumbing systems.[1][2] Additionally, azides are acutely toxic and can react with acids to form hydrazoic acid, a toxic and explosive gas.[1][3] Therefore, under no circumstances should this compound or any azide-containing waste be disposed of down the drain.[1][2][4][5]
Recommended Disposal Procedure for this compound
The safest and most straightforward method for the disposal of this compound is to treat it as hazardous waste. This approach is particularly recommended for organic azides, where chemical deactivation procedures can be complex and introduce additional risks.[1][3]
Step-by-Step Disposal Plan:
-
Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, weigh paper), must be collected separately from other chemical waste streams.[3][5]
-
Container Selection: Use a dedicated, clearly labeled, and compatible waste container. Plastic containers are recommended to avoid the formation of explosive metal azides.[1][6] The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: Contains this compound".[1] All chemical constituents and their approximate concentrations should be listed on the label.
-
Storage: Store the segregated azide waste in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and halogenated solvents.[1][6] The storage location should be a designated satellite accumulation area for hazardous waste.
-
Professional Disposal: Arrange for the collection and disposal of the azide waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Safety and Handling Precautions
When handling this compound and its waste, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[4][6]
-
Avoid Metal Contact: Do not use metal spatulas or other metal instruments to handle this compound to prevent the formation of shock-sensitive metal azides.[3][5][7]
-
Fume Hood: Handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Spill Management: In case of a spill, do not attempt to clean it up without proper training and equipment. Evacuate the area and notify your EHS department immediately.[6]
Quantitative Safety Data
| Parameter | Value | Source(s) |
| Sodium Azide Exposure Limits | ||
| NIOSH REL (Ceiling) | 0.3 mg/m³ | [8][9] |
| ACGIH TLV (Ceiling) | 0.29 mg/m³ | [9] |
| Hydrazoic Acid Vapor Exposure Limits | ||
| NIOSH REL (Ceiling) | 0.1 ppm | [8][9] |
| ACGIH TLV (Ceiling) | 0.11 ppm | [9] |
| Organic Azide Stability Guidelines | ||
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms for improved stability. | [3] |
| "Rule of Six" | A guideline suggesting at least six carbon atoms per energetic functional group to enhance stability. | [3] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety protocols and EHS guidelines for chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. unomaha.edu [unomaha.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. uvic.ca [uvic.ca]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Article - Standard Operating Procedur... [policies.unc.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Cyanine3B azide
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cyanine3B azide (B81097), a fluorescent dye containing an azide functional group. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Cyanine3B azide presents a dual hazard due to the characteristics of both cyanine (B1664457) dyes and organic azides. Organic azides are potentially explosive and can be sensitive to heat, light, shock, and pressure.[1][2] The azide ion is also toxic, with a toxicity similar to cyanide.[1] While high molecular weight organic azides are generally considered a lower risk than their low molecular weight counterparts, caution is still necessary.[1]
Quantitative Data Summary: Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following table summarizes the recommended PPE for handling this compound.[3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloves: An inner nitrile glove with an outer, chemical-resistant glove (e.g., thicker nitrile or neoprene). | Provides a robust barrier against skin contact and absorption. Double gloving adds a layer of protection in case the outer glove is compromised.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical solution and potential projectiles in the event of unexpected decomposition. |
| Body Protection | A flame-resistant lab coat, and closed-toe shoes. An additional chemical-resistant apron is recommended when handling larger quantities. | Prevents skin contact with the chemical. Flame-resistant material is a precaution due to the potential instability of azides. |
| Respiratory Protection | All handling of the solid powder and initial solution preparation must be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling the powdered compound or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use in a laboratory setting.
A. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
-
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[5][6]
-
Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and quenching solutions are readily accessible.
-
Avoid Incompatibilities: Keep this compound away from strong acids, strong oxidizing agents, and metals, particularly heavy metals, as these can form highly explosive metal azides.[2][5] Do not use metal spatulas for handling the solid; use plastic or ceramic spatulas instead.[2][6] Avoid chlorinated solvents like dichloromethane (B109758) and chloroform.[1][2]
B. Handling the Solid Compound:
-
Weighing: Carefully weigh the desired amount of this compound powder inside a chemical fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Storage of Solid: Store the solid compound in a cool, dark, and dry place, away from heat sources.[1][2] The container should be clearly labeled.
C. Solution Preparation and Use:
-
Solubilization: Add the appropriate solvent (e.g., DMSO, DMF) to the solid this compound within the fume hood. Ensure the container is capped and gently agitated to fully dissolve the compound.
-
Labeling: Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.
-
Experimental Use: Conduct all experimental procedures involving this compound within the chemical fume hood.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent the formation of explosive compounds in plumbing and to protect the environment. Do not pour azide solutions down the drain. [5]
A. Waste Segregation:
-
Dedicated Waste Container: All waste containing this compound (unused solutions, contaminated consumables like pipette tips and gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[1][6]
-
Avoid Mixing: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]
B. Deactivation of Dilute Solutions (Optional, follow institutional guidelines): For dilute aqueous solutions of azides (e.g., <5%), chemical deactivation may be an option prior to disposal, subject to your institution's policies. A common method involves treatment with nitrous acid, which must be performed in a chemical fume hood.[5][7]
-
Materials:
-
Aqueous solution of this compound (<5%)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place the azide solution.
-
With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide.[5]
-
Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic (test with pH paper).[5]
-
Stir the reaction mixture for at least one hour to ensure complete destruction of the azide.[7]
-
Neutralize the resulting solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it as hazardous waste according to your institution's guidelines.[5]
-
C. Disposal of Solid and Concentrated Waste: Solid waste and concentrated solutions should be disposed of directly as hazardous waste without attempting deactivation.[7] Ensure the waste container is properly labeled and sealed. Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal.[8]
Emergency Procedures
-
Spills:
-
Small Spills: If a small amount of solution spills, absorb it with a spill pillow or absorbent material. Clean the area with a suitable solvent. All cleanup materials should be placed in the designated azide hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area and notify your supervisor and EH&S department immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.
-
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
